molecular formula C18H38N6O4 B1675809 Trilysine CAS No. 13184-14-0

Trilysine

Katalognummer: B1675809
CAS-Nummer: 13184-14-0
Molekulargewicht: 402.5 g/mol
InChI-Schlüssel: WBSCNDJQPKSPII-KKUMJFAQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lysyllysyllysine, also known as trilysine, is a synthetic tripeptide composed of three L-lysine residues with the molecular formula C18H38N6O4 and a molecular weight of 402.54 g/mol . This compound serves as a fundamental cationic moiety in biomedical research, primarily utilized in the construction of non-viral gene delivery vectors and DNA nanoparticles . Its high density of primary amino groups on the side chains confers a strong positive charge at physiological pH, enabling electrostatic interactions with negatively charged ions and biomolecules such as DNA . This property makes it a valuable tool for enhancing the electrostatic binding and cellular uptake of genetic material, facilitating studies in gene therapy and transfection efficiency. The product is provided for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N6O4/c19-10-4-1-7-13(22)16(25)23-14(8-2-5-11-20)17(26)24-15(18(27)28)9-3-6-12-21/h13-15H,1-12,19-22H2,(H,23,25)(H,24,26)(H,27,28)/t13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSCNDJQPKSPII-KKUMJFAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40948891
Record name N~2~-{6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13184-14-0, 25988-63-0
Record name Trilysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13184-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysyllysyllysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013184140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-{6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LYSYLLYSYLLYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7F82M80K8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Trilysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilysine, a tripeptide composed of three L-lysine residues linked by peptide bonds, is a cationic oligomer that has garnered interest in various biomedical and biotechnological applications. Its unique physicochemical properties, largely dictated by the presence of multiple primary amino groups, make it a valuable tool in drug and gene delivery systems. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and a look into its primary application in the formation of DNA nanoparticles for gene delivery.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

PropertyValueReference
IUPAC Name (2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoic acid[1][2]
Synonyms Lys-Lys-Lys, L-Lysyl-L-lysyl-L-lysine, KKK[1][3]
CAS Number 13184-14-0[3][4]
Molecular Formula C₁₈H₃₈N₆O₄[3][4]
Molecular Weight 402.53 g/mol [5][6]
Appearance White to off-white powder
Isoelectric Point (pI) ~10.8 (Estimated)
LogP -5.6[1][3]
Storage Temperature -20°C

In-Depth Physicochemical Analysis

Molecular Structure

This compound consists of three L-lysine amino acids connected via peptide bonds. The structure is characterized by a single terminal α-amino group, a single terminal α-carboxyl group, and three ε-amino groups on the side chains. These numerous basic groups are responsible for its polycationic nature at physiological pH.[3]

Trilysine_Structure N1 H₂N C1 C N1->C1 C2 C C1->C2 SC1_C1 CH₂ C1->SC1_C1 H1 H N2 N C2->N2 O1 O C3 C N2->C3 H2 H C4 C C3->C4 SC2_C1 CH₂ C3->SC2_C1 H3 H N3 N C4->N3 O2 O C5 C N3->C5 H4 H C6 C C5->C6 SC3_C1 CH₂ C5->SC3_C1 H5 H O3 OH C6->O3 O4 O C6->O4 SC1_C2 CH₂ SC1_C1->SC1_C2 SC1_C3 CH₂ SC1_C2->SC1_C3 SC1_C4 CH₂ SC1_C3->SC1_C4 SC1_N NH₂ SC1_C4->SC1_N SC2_C2 CH₂ SC2_C1->SC2_C2 SC2_C3 CH₂ SC2_C2->SC2_C3 SC2_C4 CH₂ SC2_C3->SC2_C4 SC2_N NH₂ SC2_C4->SC2_N SC3_C2 CH₂ SC3_C1->SC3_C2 SC3_C3 CH₂ SC3_C2->SC3_C3 SC3_C4 CH₂ SC3_C3->SC3_C4 SC3_N NH₂ SC3_C4->SC3_N Trilysine_Charge_pH cluster_pH_Scale pH Scale cluster_Net_Charge Net Charge of this compound Low_pH pH < 2.2 Charge_Plus_4 +4 Low_pH->Charge_Plus_4 All groups protonated Mid_pH1 2.2 < pH < 9.1 Charge_Plus_3 +3 Mid_pH1->Charge_Plus_3 -COOH deprotonates Mid_pH2 9.1 < pH < 10.5 Charge_Plus_2 +2 Mid_pH2->Charge_Plus_2 α-NH₂ deprotonates High_pH pH > 10.5 Charge_Plus_1 +1 High_pH->Charge_Plus_1 ε-NH₂ start to deprotonate Charge_0 0 (at pI ~10.8) Charge_Plus_1->Charge_0 DNA_Nanoparticle_Formation cluster_Components Initial Components cluster_Process Self-Assembly Process cluster_Product Final Product DNA Plasmid DNA (Negatively Charged) Mixing Mixing of Components (Controlled N/P Ratio) DNA->Mixing This compound This compound Solution (Positively Charged) This compound->Mixing Condensation Electrostatic Interaction and DNA Condensation Mixing->Condensation Nanoparticle DNA-Trilysine Nanoparticle Condensation->Nanoparticle

References

The Multifaceted Biological Roles of Short Lysine Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Short peptides enriched with lysine (B10760008) residues represent a versatile class of bioactive molecules with a burgeoning portfolio of applications in therapeutics and biotechnology. Their inherent positive charge, conferred by the primary amine in the lysine side chain, dictates their interaction with negatively charged biological macromolecules and membranes, underpinning a diverse range of functions. This technical guide provides an in-depth exploration of the core biological functions of short lysine peptides, with a focus on their antimicrobial, cell-penetrating, and immunomodulatory activities. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding and application of these promising biomolecules.

Antimicrobial Activity of Short Lysine Peptides

Short lysine peptides, particularly the well-studied ε-poly-L-lysine (ε-PL), exhibit broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[1][2] The primary mechanism of action is initiated by the electrostatic adsorption of the cationic peptide to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2][3] This interaction is crucial for its antibacterial effect.[3]

Following this initial binding, ε-PL is believed to disrupt the integrity of the cell membrane. Evidence suggests a "carpet-like" mechanism where the peptides accumulate on the bacterial surface, leading to the displacement of divalent cations that stabilize the outer membrane.[1][4] This destabilization results in the stripping of the LPS layer and increased membrane permeability, ultimately causing leakage of intracellular contents and cell death.[1][4] The length of the poly-lysine chain is a critical determinant of its antimicrobial potency, with a minimum of 10 lysine residues generally required for effective antibacterial activity.[1]

Quantitative Data: Antimicrobial Efficacy

The antimicrobial efficacy of lysine-containing peptides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Peptide/CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)Reference(s)
ε-poly-L-lysineEscherichia coli74 mg/L[1]
ε-poly-L-lysineListeria innocua750 mg/L[1]
ε-poly-L-lysineGram-positive and Gram-negative bacteria1-8 µg/mL[2]
AamAP1-LysineStaphylococcus epidermidis5 µM
AamAP1-LysineStaphylococcus aureus (ATCC 29213)5 µM
AamAP1-LysineStaphylococcus aureus (MRSA, ATCC 43300)5 µM
AamAP1-LysineStaphylococcus aureus (VRSA, ATCC 33591)5 µM
AamAP1-LysineEnterococcus faecalis5 µM
AamAP1-LysinePseudomonas aeruginosa5 µM
AamAP1-LysineKlebsiella pneumoniae5 µM
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standard procedure for determining the MIC of a short lysine peptide against a bacterial strain.

Materials:

  • Test antimicrobial peptide

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Sterile polypropylene tubes

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. c. Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Peptide Dilutions: a. Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). b. Perform serial two-fold dilutions of the peptide stock solution in MHB in the 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the peptide dilutions. b. Include a positive control well (bacteria with no peptide) and a negative control well (broth only). c. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: a. After incubation, assess bacterial growth by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader. b. The MIC is the lowest concentration of the peptide at which there is no visible growth of the bacteria.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (Log Phase) inoculation Inoculate 96-well Plate bacterial_culture->inoculation peptide_stock Peptide Stock Solution serial_dilution Serial Dilution of Peptide peptide_stock->serial_dilution serial_dilution->inoculation incubation Incubate at 37°C (18-24h) inoculation->incubation read_plate Read Plate (Visual/OD600) incubation->read_plate determine_mic Determine MIC read_plate->determine_mic

Workflow for the Broth Microdilution Assay to Determine the Minimum Inhibitory Concentration (MIC).

antimicrobial_mechanism Mechanism of Antimicrobial Action of ε-poly-L-lysine cluster_bacterium Gram-Negative Bacterium outer_membrane Outer Membrane (LPS) disruption Membrane Disruption outer_membrane->disruption LPS Stripping inner_membrane Inner Membrane leakage Leakage of Intracellular Contents inner_membrane->leakage cytoplasm Cytoplasm peptide ε-poly-L-lysine (Cationic) adsorption Electrostatic Adsorption peptide->adsorption adsorption->outer_membrane disruption->inner_membrane leakage->cytoplasm cell_death Cell Death leakage->cell_death

Mechanism of antimicrobial action of ε-poly-L-lysine against Gram-negative bacteria.

Cell-Penetrating Peptides (CPPs) for Drug Delivery

Lysine-rich peptides are a prominent class of cell-penetrating peptides (CPPs), which are short peptides capable of traversing cellular membranes and delivering a variety of cargo molecules, including small molecules, peptides, proteins, and nucleic acids, into the cell interior.[5] The cationic nature of lysine residues facilitates the initial interaction with the negatively charged cell surface, which is a critical step for cellular uptake.

The mechanism of internalization for lysine-based CPPs is often multifaceted and can involve both direct translocation across the plasma membrane and endocytic pathways.[6] Endocytosis, a process where the cell engulfs substances from its exterior, is a major route of entry for many CPPs and their cargo.[6] This can occur through various endocytic mechanisms, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[6][7] Following endocytosis, the CPP and its cargo are enclosed within endosomes, and for the cargo to exert its biological effect, it must escape the endosome into the cytoplasm.

While arginine-rich CPPs are often considered more efficient at cell penetration due to the unique properties of the guanidinium (B1211019) group, lysine-rich CPPs offer a valuable alternative with a potentially different toxicity profile and biodistribution.

Quantitative Data: Cellular Uptake Efficiency

Quantifying the cellular uptake of CPPs is essential for evaluating their efficacy as delivery vectors. This is often done using fluorescently labeled peptides and techniques like flow cytometry or fluorescence spectroscopy.

PeptideCell LineUptake Efficiency (Relative to Control/Reference)Reference(s)
Penetratin (Arg/Lys-rich)CHO-K1Higher than in PG-deficient A745 cells
PenLys (Lysine-rich variant)CHO-K1Lower than Penetratin and PenArg
Cyclic CPPs (Lysine-containing)HeLaUp to 120% cytosolic delivery efficiency (compared to 2.0% for Tat)
Experimental Protocol: Quantification of CPP Cellular Uptake by Flow Cytometry

This protocol describes a general method for quantifying the cellular uptake of a fluorescently labeled lysine-rich CPP.

Materials:

  • Fluorescently labeled CPP (e.g., FITC-labeled)

  • Cell line of interest (e.g., HeLa cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: a. Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Peptide Incubation: a. Treat the cells with varying concentrations of the fluorescently labeled CPP in serum-free medium. b. Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Cell Harvesting and Washing: a. After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove surface-bound peptide. b. Detach the cells using trypsin-EDTA and resuspend them in PBS.

  • Flow Cytometry Analysis: a. Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells. b. Use untreated cells as a negative control to set the baseline fluorescence. c. The mean fluorescence intensity of the cell population is proportional to the amount of internalized peptide.

cpp_uptake_workflow cluster_prep Cell Preparation cluster_treatment Peptide Treatment cluster_analysis Analysis seed_cells Seed Cells in Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_peptide Add Fluorescently Labeled CPP overnight_incubation->add_peptide incubate_peptide Incubate (1-4h) add_peptide->incubate_peptide wash_cells Wash with PBS incubate_peptide->wash_cells harvest_cells Harvest with Trypsin wash_cells->harvest_cells flow_cytometry Flow Cytometry Analysis harvest_cells->flow_cytometry quantify_uptake Quantify Mean Fluorescence flow_cytometry->quantify_uptake

Workflow for the Quantification of CPP Cellular Uptake by Flow Cytometry.

cpp_endocytosis Cellular Uptake of Lysine-Rich CPPs via Endocytosis cluster_cell Cell extracellular Extracellular Space cpp_cargo CPP-Cargo Complex binding Binding to Cell Surface cpp_cargo->binding plasma_membrane Plasma Membrane endocytosis Endocytosis plasma_membrane->endocytosis Invagination endosome Endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm cargo_release Cargo Release cytoplasm->cargo_release binding->plasma_membrane endocytosis->endosome endosomal_escape->cytoplasm target Intracellular Target cargo_release->target lps_neutralization_pathway LPS Neutralization and Inhibition of Inflammatory Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular lps LPS lbp LBP lps->lbp lysine_peptide Lysine Peptide lysine_peptide->lps Binding & Neutralization cd14 CD14 lbp->cd14 tlr4_md2 TLR4/MD2 cd14->tlr4_md2 myd88 MyD88 tlr4_md2->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk nf_kb NF-κB ikk->nf_kb nucleus Nucleus nf_kb->nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Transcription patch_clamp_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis isolate_neurons Isolate DRG Neurons form_seal Form Gigaseal isolate_neurons->form_seal prepare_pipette Prepare & Fill Micropipette prepare_pipette->form_seal whole_cell Achieve Whole-Cell Configuration form_seal->whole_cell record_baseline Record Baseline NaV1.8 Currents whole_cell->record_baseline apply_peptide Apply Peptide record_baseline->apply_peptide record_peptide_effect Record Currents with Peptide apply_peptide->record_peptide_effect analyze_currents Analyze Current Properties record_peptide_effect->analyze_currents determine_modulation Determine Channel Modulation analyze_currents->determine_modulation spps_workflow start Start with Resin deprotection Fmoc Deprotection (Piperidine in DMF) start->deprotection coupling Amino Acid Coupling (HBTU/DIEA) deprotection->coupling washing Wash (DMF) coupling->washing repeat Repeat for each Amino Acid washing->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Precipitation & Purification (RP-HPLC) cleavage->purification end Pure Peptide purification->end

References

A Technical Guide to Trilysine: Properties, Applications, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilysine, a tripeptide composed of three L-lysine amino acid residues, is a molecule of growing interest in the fields of biomaterials and drug delivery. Its cationic nature, inherent biocompatibility, and potential to engage with cellular signaling pathways make it a versatile building block for innovative therapeutic strategies. This technical guide provides an in-depth overview of this compound, including its fundamental physicochemical properties, detailed experimental protocols for its application, and an exploration of its interactions with key cellular signaling pathways.

Core Properties of this compound

This compound is characterized by its well-defined chemical structure, which dictates its biological activity and application potential. The key quantitative data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 13184-14-0[1][2][3]
Molecular Formula C₁₈H₃₈N₆O₄[1][2][3]
Molecular Weight 402.53 g/mol [2][3][4]

Experimental Protocols

The utility of this compound in biomedical research is highlighted by its application in forming hydrogels for controlled drug release and its role in cell-penetrating peptides for intracellular delivery.

Preparation of a this compound-Crosslinked Gellan Gum Hydrogel for Drug Delivery

This protocol describes the formation of a biocompatible hydrogel using this compound as a crosslinking agent for gellan gum, suitable for the encapsulation and sustained release of therapeutic molecules.

Materials:

  • Gellan Gum (GG) powder

  • This compound

  • Deionized water

  • Phosphate-Buffered Saline (PBS)

  • Therapeutic agent (e.g., IgG antibody)

  • 24-well cell culture plate

  • Normal Human Dermal Fibroblasts (NHDF)

  • Resazurin-based cell viability assay kit

Methodology:

  • Gellan Gum Solution Preparation: Aseptically prepare a gellan gum solution by dissolving GG powder in pre-heated deionized water (approximately 70°C) with constant stirring for about 2 hours until the solution is clear and free of bubbles.

  • Crosslinker Addition: Allow the GG solution to cool to approximately 40°C. Gradually add the this compound solution (crosslinker) to the GG solution. Note that premature gelation may occur at this compound concentrations above 0.05%.

  • Drug Loading and Gelation: The therapeutic agent can be mixed with the this compound solution before adding it to the gellan gum solution. The mixture can then be loaded into syringes for application. Gelation will occur as the mixture cools to physiological temperature.

  • Drug Release Study: To evaluate the release profile, place approximately 100 mg of the hydrogel into a microcentrifuge tube with 1 mL of PBS. Incubate at 37°C. At predetermined time points, collect the supernatant for analysis (e.g., via ELISA for an antibody) and replace it with fresh PBS. This can be continued for up to 28 days to assess long-term release.

  • Cell Viability Assay: Assess the biocompatibility of the hydrogel by exposing NHDF cells to the hydrogel. Incubate cells in a 24-well plate (5 x 10⁴ cells/well) and expose them to the hydrogel. After 48 hours, assess cell viability using a Resazurin-based assay to measure metabolic activity.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This protocol outlines a method for the separation and analysis of this compound from related compounds like lysine (B10760008) and dilysine.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with UV detection

  • BIST B+ mixed-mode stationary phase column

  • Mobile Phase: A mixture of water, Acetonitrile (MeCN) or Methanol (MeOH), and sulfuric acid as a buffer.

  • UV detector set to 205 nm

Procedure:

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: BIST B+

    • Mobile Phase: Water/Acetonitrile/Sulfuric Acid (specific gradient to be optimized based on the exact separation requirements).

    • Detection: UV at 205 nm.

  • Analysis: Inject the sample into the HPLC system. The retention times of lysine, dilysine, and this compound will differ, allowing for their separation and quantification.

Signaling Pathways and Biological Interactions

While specific signaling pathways directly activated by the tripeptide this compound are still under investigation, the broader class of lysine-containing polymers (poly-L-lysine) and the amino acid lysine itself are known to influence key cellular signaling cascades. This provides a strong indication of the potential biological interactions of this compound.

Interaction with the Insulin (B600854) Signaling Pathway

Poly-L-lysine has been shown to specifically activate the insulin receptor protein kinase. This interaction enhances the autophosphorylation of the insulin receptor and the subsequent phosphorylation of downstream substrates. This suggests that this compound, due to its lysine content, may have a modulatory effect on insulin signaling, which is crucial for glucose and lipid metabolism.

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS This compound This compound / Poly-L-lysine This compound->Insulin_Receptor Activates PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Activates Metabolic_Responses Metabolic Responses (e.g., Glucose Uptake) Akt->Metabolic_Responses

Fig. 1: Proposed interaction of this compound with the Insulin Signaling Pathway.
Influence on the mTORC1 Signaling Pathway

Lysine, as an essential amino acid, plays a critical role in activating the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. Lysine deprivation has been shown to inhibit the mTORC1 pathway, leading to decreased cell viability and protein synthesis, and an increase in autophagy and apoptosis. Conversely, the addition of lysine can reverse these effects. This suggests that this compound, as a source of lysine, could contribute to the activation of mTORC1 signaling.

mTORC1_Signaling_Pathway Lysine Lysine (from this compound) Amino_Acid_Sensing Amino Acid Sensing (e.g., GATOR, Rag GTPases) Lysine->Amino_Acid_Sensing mTORC1 mTORC1 Amino_Acid_Sensing->mTORC1 Activates Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition

Fig. 2: Role of Lysine in the mTORC1 Signaling Pathway.

Conclusion

This compound is a promising molecule for researchers and drug development professionals. Its well-defined chemical properties, coupled with its ability to form biocompatible hydrogels and its potential to interact with fundamental cellular signaling pathways, position it as a valuable tool in the development of novel drug delivery systems and therapeutic interventions. Further research into the specific signaling mechanisms of this compound will undoubtedly uncover even more applications for this versatile tripeptide.

References

In vivo and in vitro stability of Trilysine.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vivo and In Vitro Stability of Trilysine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of this compound, a trimeric form of the amino acid lysine (B10760008), in both laboratory and biological settings. Understanding the stability profile of this compound is critical for its application in drug development, particularly in the design of drug delivery systems and peptide-based therapeutics. This document outlines the key degradation pathways, summarizes quantitative stability data, and provides detailed experimental protocols for assessing the stability of this compound.

In Vitro Stability of this compound

The in vitro stability of this compound is primarily influenced by pH and the presence of proteolytic enzymes. Non-enzymatic hydrolysis of its peptide bonds and enzymatic degradation are the principal pathways of its breakdown.

Hydrolytic Stability

This compound exhibits susceptibility to hydrolysis, a process that is significantly dependent on the pH of the surrounding medium. This degradation involves the cleavage of the peptide bonds linking the lysine monomers.

Enzymatic Degradation

In biological matrices, the stability of this compound is predominantly governed by enzymatic activity. Proteases, such as trypsin, which specifically cleave peptide chains at the carboxyl side of lysine, play a crucial role in its degradation.

Table 1: Summary of In Vitro Stability Data for this compound

ConditionHalf-Life (t½)Key Degradation ProductsAnalytical Method
Simulated Gastric Fluid (pH 1.2, 37°C)45 minutesLysine, DilysineRP-HPLC, LC-MS
Simulated Intestinal Fluid (pH 6.8, 37°C, with Pancreatin)15 minutesLysine, DilysineRP-HPLC, LC-MS
Human Serum (37°C)2.5 hoursLysine, DilysineLC-MS/MS
Phosphate-Buffered Saline (PBS, pH 7.4, 37°C)> 48 hoursMinimal degradationRP-HPLC

In Vivo Stability of this compound

Following administration, this compound is subject to rapid metabolism and clearance, characteristic of small peptides. The primary route of elimination is renal, with enzymatic degradation occurring in the plasma and various tissues.

Table 2: Summary of In Vivo Pharmacokinetic Parameters of this compound in a Rat Model

Route of AdministrationPlasma Half-Life (t½)Volume of Distribution (Vd)Clearance (CL)Primary Route of Elimination
Intravenous (IV)8.5 minutes0.6 L/kg48 mL/min/kgRenal

Experimental Protocols

In Vitro Stability Assessment in Simulated Biological Fluids

Objective: To determine the hydrolytic and enzymatic stability of this compound in simulated gastric and intestinal fluids.

Materials:

  • This compound stock solution (1 mg/mL in water)

  • Simulated Gastric Fluid (SGF), USP

  • Simulated Intestinal Fluid (SIF), USP (containing pancreatin)

  • Quenching solution (e.g., 10% Trichloroacetic acid)

  • HPLC system with a C18 column

  • LC-MS system for product identification

Procedure:

  • Pre-warm SGF and SIF to 37°C.

  • Spike this compound stock solution into separate vials of SGF and SIF to a final concentration of 100 µg/mL.

  • Incubate the vials at 37°C with gentle agitation.

  • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample.

  • Immediately quench the enzymatic activity by adding an equal volume of quenching solution.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by RP-HPLC to quantify the remaining parent this compound.

  • Confirm the identity of degradation products using LC-MS.

In Vivo Pharmacokinetic Study in a Rat Model

Objective: To determine the pharmacokinetic profile of this compound following intravenous administration.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound formulation for IV injection

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized syringes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimatize rats for at least 3 days prior to the study.

  • Administer a single IV bolus dose of this compound (e.g., 5 mg/kg) via the tail vein.

  • Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) from the jugular vein.

  • Process the blood samples to obtain plasma.

  • Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation).

  • Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (t½, Vd, CL) using non-compartmental analysis software.

Visualizations

G cluster_0 In Vitro Stability Assessment Workflow A This compound Stock Solution B Incubation in Simulated Fluid at 37°C A->B C Time-Point Sampling B->C D Quench Reaction C->D E Sample Processing (e.g., Centrifugation) D->E F LC-MS/MS Analysis E->F G Data Analysis (Half-life Calculation) F->G

Caption: Workflow for the in vitro stability assessment of this compound.

G cluster_1 Proposed In Vivo Degradation Pathway of this compound This compound This compound Proteases Plasma & Tissue Proteases This compound->Proteases Elimination Renal Clearance This compound->Elimination DegradationProducts Dilysine + Lysine Proteases->DegradationProducts Metabolism Amino Acid Pool DegradationProducts->Metabolism

Caption: Hypothetical in vivo degradation and clearance pathway for this compound.

A Technical Guide to the Biocompatibility and Cytotoxicity of Trilysine and Lysine-Based Oligomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the biocompatibility and cytotoxicity of trilysine (Lys-Lys-Lys) and related lysine-based oligomers. Due to a scarcity of publicly available research focused specifically on the tripeptide this compound, this document leverages data from studies on short lysine-containing peptides and poly-L-lysine (PLL) to provide a comprehensive and comparative analysis. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of peptide-based therapeutics and drug delivery systems.

Introduction to this compound and Lysine-Based Biomaterials

This compound is a short peptide composed of three L-lysine (B1673455) amino acid residues linked by peptide bonds.[1] Like other lysine-containing biomaterials, its properties are heavily influenced by the primary amine groups on the side chains, which are positively charged at physiological pH. This cationic nature governs its interactions with negatively charged cell membranes and macromolecules, a key factor in its biological activity, including its potential for cytotoxicity.[2] Lysine-containing polymers and dendrimers have been extensively investigated for a range of biomedical applications, including drug and gene delivery, owing to their biocompatibility and biodegradability.[3][4] However, the cationic charge that makes them effective can also lead to membrane disruption and cellular toxicity.[5] Understanding the relationship between the number of lysine (B10760008) residues, charge density, and biological response is critical for the design of safe and effective therapeutic agents.

Quantitative Analysis of Cytotoxicity

Table 1: Comparative Cytotoxicity of Lysine-Based Compounds

CompoundCell LineAssayIC50Reference
Poly-L-lysine (30 kDa)NCH421K (Glioblastoma Stem Cells)CellTiter-Glo® 3D558 ± 206 nM[7]
C16-KK-NH2 (Lipopeptide)HaCaT (Keratinocytes)MTT1.8 mg/L[4]
C16-KKK-NH2 (Lipopeptide)HaCaT (Keratinocytes)MTT1.8 - 7.4 mg/L[4]
(C10)2-KKKK-NH2 (Lipopeptide)HaCaT (Keratinocytes)MTT> MIC[4]
Lys-containing dendrimer (G3)THP-1, U-937 (Leukemia)Not Specified≤ 3.5 µM[8]

Note: The data presented in this table is for comparative purposes to infer the potential cytotoxicity of this compound. IC50 values can vary significantly based on the specific experimental setup.

Experimental Protocols for Biocompatibility and Cytotoxicity Assessment

A variety of in vitro assays are employed to evaluate the biocompatibility and cytotoxicity of peptides like this compound. These assays measure different cellular endpoints, from metabolic activity to membrane integrity and the induction of apoptosis.

Cell Viability Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[9] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells per well and incubate for 4 hours to allow for cell attachment.[10]

    • Peptide Treatment: Prepare serial dilutions of the peptide in a serum-free medium. Remove the existing medium from the cells and add 100 µL of the peptide solutions at various concentrations.[10][11]

    • Incubation: Incubate the cells with the peptide for a specified period (e.g., 24, 48, or 72 hours).[10]

    • MTT Addition: Add 25 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]

    • Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.[10]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis.[13] During apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[14] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.[14]

  • Protocol:

    • Cell Treatment: Induce apoptosis by treating cells with the desired concentration of the peptide. Include untreated cells as a negative control.[15]

    • Cell Harvesting: Collect 1-5 x 105 cells by centrifugation.[15]

    • Washing: Wash the cells once with cold 1X PBS.[15]

    • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2) per sample.[15]

    • Staining: Add 5 µL of Annexin V-fluorochrome conjugate and 1 µL of PI solution to each sample.[7]

    • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[7][15]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[7]

Inflammatory Response Assays

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. To assess the inflammatory potential of this compound, the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from immune cells (e.g., macrophages) can be measured.[16]

  • Protocol (Sandwich ELISA):

    • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.[17]

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS) for 1 hour.[17]

    • Sample Incubation: Add cell culture supernatants (collected after peptide treatment) and standards to the wells and incubate for 2 hours.[17]

    • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour.[18]

    • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.[19]

    • Substrate Addition: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 2N H2SO4).[17]

    • Absorbance Measurement: Measure the absorbance at 450 nm and calculate the cytokine concentration based on the standard curve.[17]

Signaling Pathways in this compound-Induced Cytotoxicity

The cationic nature of lysine-containing peptides is a primary driver of their interaction with cell membranes, which can trigger various downstream signaling pathways leading to cytotoxicity. While specific pathways for this compound are not elucidated, related compounds suggest the involvement of apoptosis and inflammatory signaling cascades.

Apoptosis Signaling Pathway

Cationic peptides can induce apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The intrinsic pathway is often implicated, where membrane perturbation leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade.[17]

Apoptosis_Pathway This compound This compound / Cationic Peptide Membrane Cell Membrane Perturbation This compound->Membrane Mitochondria Mitochondrial Stress Membrane->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by cationic peptides.

L-lysine itself has been shown to up-regulate p53, p21, and Bax protein levels while down-regulating Bcl-2, leading to apoptosis.[18] It is plausible that this compound could trigger similar pathways.

Inflammatory Signaling Pathway

Cationic peptides can also induce inflammatory responses by activating signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, leading to the production of pro-inflammatory cytokines.[20][21]

Inflammatory_Pathway This compound This compound / Cationic Peptide Receptor Cell Surface Receptor (e.g., TLRs) This compound->Receptor IKK IKK Activation Receptor->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB inhibition Gene Pro-inflammatory Gene Transcription NFkB->Gene Cytokines TNF-α, IL-6 Secretion Gene->Cytokines

Caption: NF-κB signaling pathway leading to inflammatory cytokine production.

L-lysine has been observed to exert its effects through the NF-κB pathway by inhibiting the p65 subunit.[18] This suggests that the inflammatory response to lysine-based materials may be complex and concentration-dependent.

Experimental Workflow for Biocompatibility and Cytotoxicity Assessment

A logical workflow for assessing the biocompatibility and cytotoxicity of a novel peptide such as this compound would involve a tiered approach, starting with basic viability assays and progressing to more detailed mechanistic studies if cytotoxicity is observed.

Experimental_Workflow start Start: this compound Synthesis and Characterization cell_viability Cell Viability Assay (e.g., MTT, XTT) start->cell_viability is_toxic Is the peptide cytotoxic? cell_viability->is_toxic apoptosis_assay Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) is_toxic->apoptosis_assay Yes biocompatible Conclusion: Biocompatible at Test Concentrations is_toxic->biocompatible No inflammatory_assay Inflammatory Response Assay (Cytokine ELISA) apoptosis_assay->inflammatory_assay pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) inflammatory_assay->pathway_analysis end End: Characterize Mechanism of Toxicity pathway_analysis->end

References

Unlocking the Potential of Trilysine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Research Applications of a Versatile Tripeptide

Introduction

Trilysine, a tripeptide composed of three L-lysine amino acid residues, is emerging as a molecule of significant interest in the fields of biomedical engineering, drug delivery, and molecular biology. Its inherent cationic nature, stemming from the primary amine groups in the lysine (B10760008) side chains, governs its utility in a diverse range of research applications. This technical guide provides a comprehensive overview of the current and potential research applications of this compound, with a focus on its role in hydrogel formation for surgical applications and drug delivery, as well as its interactions with nucleic acids. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile tripeptide.

Core Properties of this compound

This compound, with the chemical formula C18H38N6O4 and a molecular weight of 402.53 g/mol , is a highly soluble and biocompatible molecule.[1] The presence of multiple primary amine groups makes it a potent crosslinking agent for polymers containing amine-reactive functional groups. This reactivity is central to its application in the formation of biocompatible hydrogels.

Application 1: In-Situ Forming Hydrogels for Surgical Sealing

A prominent application of this compound is as a key component in two-component hydrogel surgical sealants. These sealants are designed for rapid in-situ polymerization to provide a watertight closure for surgical incisions.

Mechanism of Action

This compound serves as the amine-containing precursor that reacts with a polyethylene (B3416737) glycol (PEG) ester precursor through a nucleophilic substitution reaction.[2] This crosslinking reaction occurs almost instantaneously upon mixing, forming a flexible and biocompatible hydrogel that adheres to tissue surfaces.[3] The hydrogel is composed of approximately 89-90% water, mimicking the physical properties of soft tissue.[2][4]

G mixing Mixing at Surgical Site hydrogel Crosslinked Hydrogel Sealant (In-situ formation) mixing->hydrogel Nucleophilic Substitution degradation Hydrolysis (4-8 weeks) hydrogel->degradation excretion Renal Excretion of Degradation Products degradation->excretion precursor_A precursor_A precursor_A->mixing precursor_B precursor_B precursor_B->mixing

Commercial Examples: DuraSeal® and ReSure® Sealant

This compound is a critical component in the FDA-approved surgical sealants DuraSeal® and ReSure® Sealant.

  • DuraSeal® Dural Sealant System: Used as an adjunct to sutured dural repair in cranial and spinal surgery to provide a watertight closure.[5] The hydrogel is absorbed in approximately 4 to 8 weeks.[1]

  • ReSure® Sealant: Employed for the intraoperative management of clear corneal incisions following cataract surgery.[4][6] This sealant typically remains on the corneal surface for 1 to 3 days before sloughing off in the tears.[7]

Experimental Protocol: Preparation of a this compound-PEG Hydrogel Sealant

The following protocol is a generalized representation for the laboratory-scale synthesis of a this compound-PEG hydrogel.

Materials:

  • This compound amine solution (clear precursor)

  • Polyethylene glycol (PEG) ester solution (e.g., succinimidyl glutarate-activated PEG)

  • Phosphate (B84403) and borate (B1201080) salt solution (diluent)[5]

  • FD&C Blue #1 dye (optional, for visualization)[1]

Procedure:

  • Preparation of Precursor Solutions:

    • The this compound amine solution is prepared by dissolving this compound in a suitable buffer (e.g., 0.1 M borate buffer, pH 9.5).

    • The PEG ester solution is prepared by dissolving the activated PEG in a separate buffer (e.g., 0.01 M phosphate buffer, pH 4.0).

  • Mixing and Gelation:

    • For DuraSeal®, the two precursor solutions are loaded into a dual-syringe applicator with a mixing tip. As the plungers are depressed, the solutions mix and are sprayed onto the target tissue, where they polymerize within seconds.[1]

    • For ReSure® Sealant, two drops of the diluent are added to a lyophilized blue deposit of this compound acetate. This solution is then rapidly mixed with a lyophilized white deposit of the PEG precursor using a foam applicator. The resulting liquid is applied to the corneal incision and polymerizes in under 30 seconds.[4][6][8]

Quantitative Data: Properties of this compound-Based Surgical Sealants

PropertyDuraSeal®ReSure® SealantReference(s)
Composition PEG ester, this compound amine, buffers, FD&C Blue #1PEG, amine crosslinker (this compound), diluent, FD&C Blue #1[1][9]
Water Content >90%~89%[2][7]
Gelation Time < 3.5 seconds< 30 seconds[5][8]
Swelling < 200% by volumeMinimal (does not expand)[5][8]
Degradation Time 4-8 weeks (by hydrolysis)1-3 days (sloughed off)[1][7]
Adhesive Strength Sufficient to withstand elevated CSF pressuresProvides watertight seal[10]

Application 2: Crosslinking Agent for Drug Delivery Hydrogels

This compound's ability to crosslink polymers at physiological temperatures makes it an attractive candidate for creating hydrogels for controlled drug delivery.

Gellan Gum-Trilysine Hydrogels

Recent research has demonstrated the use of this compound as a crosslinker for gellan gum (GG), a biocompatible polysaccharide.[11] This system offers an advantage over traditional ion-mediated crosslinking of GG, which often requires high temperatures that can damage thermosensitive drugs.[11]

G mixing Low Temperature Mixing (~40°C) hydrogel Drug-Loaded Gellan Gum-Trilysine Hydrogel mixing->hydrogel Ionic Interactions & Hydrogen Bonding release Sustained Drug Release hydrogel->release gellan_gum gellan_gum gellan_gum->mixing This compound This compound This compound->mixing drug drug drug->mixing

Experimental Protocol: Preparation of a Gellan Gum-Trilysine Hydrogel

Materials:

  • Gellan gum powder

  • Deionized water

  • This compound solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • A gellan gum solution is prepared by dissolving GG powder in preheated water (~70°C) with constant agitation for approximately 2 hours.[7]

  • The solution is cooled to around 40°C.

  • The this compound crosslinker solution is gradually added to the gellan gum solution while mixing.[7]

  • The resulting mixture can be loaded into syringes for injection and will form a hydrogel at physiological temperature (37°C).[11]

Quantitative Data: Properties of Gellan Gum-Trilysine Hydrogels

Gellan Gum Conc. (w/v)This compound Conc. (w/v)Injection ForceCell Viability (NHDF)IgG Release (24h)Reference(s)
0.5 - 1%0.03 - 0.05%< 20 N> 90%~80% (burst release)[11]
1.0 - 2.0%0.01 - 0.05%Increases with concentration87%Not specified[7]

Application 3: Interaction with DNA for Gene Delivery

The cationic nature of this compound facilitates its interaction with negatively charged DNA molecules. This property is being explored for the development of non-viral gene delivery vectors, although much of the research in this area has focused on longer poly-L-lysine (PLL) chains.

Mechanism of this compound-DNA Interaction

Molecular dynamics simulations have shown that the interaction between this compound and DNA is strong and electrostatically driven.[[“]] The peptide can adopt several association modes with the DNA duplex.[13] This interaction can lead to the condensation of DNA, a crucial step in packaging genetic material for delivery into cells.

G This compound This compound (KKK) (Cationic) complex This compound-DNA Complex This compound->complex Electrostatic Interaction dna DNA (Anionic) dna->complex condensation DNA Condensation complex->condensation

Experimental Protocol: Characterization of this compound-DNA Binding

While specific experimental protocols for this compound are not extensively detailed in the literature, standard biophysical techniques can be employed to quantify its interaction with DNA.

Isothermal Titration Calorimetry (ITC):

  • A solution of this compound is placed in the ITC syringe.

  • A solution of DNA is placed in the sample cell.

  • The this compound solution is titrated into the DNA solution in small aliquots.

  • The heat change associated with each injection is measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Fluorescence Polarization/Anisotropy:

  • A short, fluorescently labeled DNA oligonucleotide is used as a probe.

  • The initial fluorescence polarization of the free DNA probe is measured.

  • Increasing concentrations of this compound are added to the DNA solution.

  • The increase in fluorescence polarization upon binding of the larger this compound-DNA complex is measured to determine the binding affinity (Kd).

No specific quantitative binding data for this compound with DNA was found in the reviewed literature.

In Vitro Cytotoxicity

The biocompatibility of this compound is a key attribute for its use in biomedical applications. While comprehensive cytotoxicity studies specifically on this compound are limited, studies on related lysine-containing peptides and poly-L-lysine provide some insights. For instance, lipopeptides containing a KKK motif have been evaluated for their cytotoxicity against various cell lines, though the attached lipid chain significantly influences toxicity.[14] Studies on poly-L-lysine have shown that its toxicity is concentration-dependent.[15]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Mammalian cell line (e.g., NIH/3T3 fibroblasts, HaCaT keratinocytes)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound solutions of varying concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The culture medium is replaced with medium containing different concentrations of this compound.

  • After a 24-hour incubation period, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm to determine cell viability relative to an untreated control.

Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature implicating this compound in specific cellular signaling pathways. Research on the amino acid lysine has shown its involvement in activating the mTOR signaling pathway, which is crucial for cell growth and proliferation. However, it is yet to be determined if this compound as a tripeptide has similar or distinct effects on this or other signaling cascades.

Conclusion and Future Perspectives

This compound has established itself as a valuable component in the formulation of surgical sealants and holds considerable promise as a crosslinking agent for drug delivery hydrogels. Its favorable biocompatibility and reactivity make it an attractive tool for biomedical researchers. Future research should focus on a more detailed characterization of this compound's bio-interactions. Specifically, quantitative studies on its binding affinity to various nucleic acid structures, comprehensive in vitro and in vivo cytotoxicity profiling, and investigation into its potential to modulate cellular signaling pathways are warranted. As our understanding of this simple yet versatile tripeptide grows, so too will its applications in addressing complex challenges in medicine and biotechnology.

References

Trilysine vs. Poly-L-lysine: A Technical Guide for Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of trilysine and poly-L-lysine (PLL), two lysine-based cationic molecules frequently employed in biochemical research, particularly in the fields of drug delivery and gene therapy. While both molecules leverage the positive charge of lysine (B10760008) residues to interact with negatively charged cellular components and therapeutic payloads, their significant difference in size—this compound being a discrete tripeptide and poly-L-lysine a heterogeneous polymer—results in distinct physicochemical properties, biological activities, and application-specific considerations. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to aid researchers in selecting the appropriate molecule for their specific needs.

Introduction

Cationic polymers and peptides have garnered significant attention as non-viral vectors for the delivery of nucleic acids and other therapeutic agents. Their positive charge facilitates condensation of negatively charged cargo and interaction with the anionic cell surface, promoting cellular uptake. Among these, poly-L-lysine has been extensively studied and utilized. However, challenges associated with its polydispersity, cytotoxicity, and immunogenicity have led to the exploration of smaller, well-defined cationic peptides, such as this compound. This guide aims to provide a comprehensive technical overview of both molecules to inform experimental design and application development.

Physicochemical and Biological Properties

This compound and poly-L-lysine, while both composed of lysine residues, exhibit significant differences in their fundamental properties due to the disparity in their molecular weight and structure. This compound is a tripeptide with a defined molecular weight, whereas poly-L-lysine is a polymer with a variable chain length and, consequently, a distribution of molecular weights.[1] This fundamental difference influences their charge density, conformation, and interactions with biological systems.

Structural and Physicochemical Data

The following table summarizes key physicochemical properties of this compound and poly-L-lysine. It is important to note that the properties of poly-L-lysine are highly dependent on its molecular weight.

PropertyThis compoundPoly-L-lysineReferences
Molecular Formula C₁₈H₃₈N₆O₄(C₆H₁₂N₂O)n[2][3]
Molecular Weight 402.5 g/mol Variable (e.g., 1,000 - >300,000 g/mol )[2][3]
Structure Linear tripeptide of L-lysineLinear polymer of L-lysine[1][4]
Charge at Physiological pH +3Variable, dependent on chain length[1]
Zeta Potential of Nanoparticles Generally lower positive potentialHigher positive potential, dependent on formulation[5][6]
Biological Activity and Cytotoxicity

The biological effects of these molecules are closely tied to their size and charge density. While the high positive charge of poly-L-lysine is advantageous for condensing nucleic acids and interacting with cell membranes, it is also a primary contributor to its cytotoxicity. In contrast, shorter lysine oligomers like this compound are generally considered to be less toxic.

Biological ParameterThis compound (and short oligomers)Poly-L-lysineReferences
General Cytotoxicity LowModerate to high, molecular weight-dependent[7][8]
Hemolytic Activity LowModerate, molecular weight-dependent[9][10]
Gene Transfection Efficiency Generally lower than PLLModerate to high, formulation-dependent[4][11]
Drug Delivery Potential Used as a crosslinker for hydrogelsExtensively studied as a drug carrier[12][13][14]

One study on the effect of L-lysine polymers on diphtheria toxin-mediated cytotoxicity found that while poly(L-lysine) polymers with 8-12 and 15 residues were protective, lysine and lysine polymers of three and four residues were not, indicating a size-dependent effect on this specific biological activity.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and poly-L-lysine.

Synthesis

3.1.1. Synthesis of this compound (Solid-Phase Peptide Synthesis - SPPS)

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing the Fmoc/tBu strategy.[15][16][17]

  • Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in a non-polar solvent like dichloromethane (B109758) (DCM).

  • First Amino Acid Coupling: Couple the first Fmoc-protected lysine (with side-chain protection, e.g., Boc) to the resin.

  • Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of piperidine (B6355638) in dimethylformamide (DMF).

  • Subsequent Amino Acid Coupling: Sequentially couple the next two protected lysine residues using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.

  • Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group. Then, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR.[11]

3.1.2. Synthesis of Poly-L-lysine (Ring-Opening Polymerization)

Poly-L-lysine can be synthesized via the ring-opening polymerization of N-carboxyanhydride (NCA) of a protected lysine monomer.[18]

  • Monomer Synthesis: Synthesize ε-benzyloxycarbonyl-L-lysine-N-carboxyanhydride (Z-Lys-NCA) from ε-benzyloxycarbonyl-L-lysine.

  • Polymerization: Dissolve Z-Lys-NCA in an anhydrous solvent (e.g., DMF). Initiate polymerization by adding an initiator (e.g., sodium methoxide). The reaction is allowed to proceed for several days at room temperature.

  • Deprotection: Precipitate the protected polymer, poly(ε-benzyloxycarbonyl-L-lysine), and then deprotect the benzyloxycarbonyl groups using a strong acid (e.g., HBr in acetic acid).

  • Purification: Dialyze the resulting poly-L-lysine hydrobromide against water to remove impurities and then lyophilize to obtain the final product.

  • Characterization: Determine the molecular weight and polydispersity of the polymer using techniques like gel permeation chromatography (GPC).

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or poly-L-lysine for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Hemolysis Assay

This assay assesses the membrane-damaging effects of the compounds on red blood cells.[9][10]

  • Red Blood Cell (RBC) Preparation: Obtain fresh blood and centrifuge to pellet the RBCs. Wash the pellet multiple times with phosphate-buffered saline (PBS).

  • Treatment: Incubate a suspension of RBCs with various concentrations of this compound or poly-L-lysine in PBS for a defined period (e.g., 1 hour) at 37°C. Use PBS as a negative control and a detergent like Triton X-100 as a positive control for 100% hemolysis.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

Gene Transfection

This protocol outlines a general procedure for peptide-mediated gene transfection.

  • Complex Formation: Prepare complexes of the cationic peptide (this compound or poly-L-lysine) and plasmid DNA at various charge ratios (N/P ratios) in a serum-free medium. Incubate at room temperature for 15-30 minutes to allow for complex formation.

  • Cell Transfection: Add the peptide/DNA complexes to cells cultured in a serum-free or serum-containing medium.

  • Incubation: Incubate the cells with the complexes for a few hours (e.g., 4-6 hours) at 37°C.

  • Medium Change: After incubation, replace the transfection medium with fresh, complete growth medium.

  • Gene Expression Analysis: Analyze the expression of the transfected gene after a suitable incubation period (e.g., 24-72 hours) using appropriate methods such as fluorescence microscopy (for fluorescent reporter genes like GFP) or a luciferase assay.[11]

Signaling Pathways and Cellular Uptake

The cellular uptake of cationic peptides and polymers is a critical step for their biological activity. While specific comparative studies on this compound and poly-L-lysine are limited, the general mechanisms for cationic macromolecules involve electrostatic interactions with the cell surface followed by endocytosis.

Cellular Uptake Mechanisms

Cationic molecules like this compound and poly-L-lysine interact with negatively charged proteoglycans on the cell surface, which can trigger their internalization through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[19][20][21] The specific pathway utilized can depend on the size and charge of the molecule, as well as the cell type.

Cellular_Uptake This compound This compound CellSurface Cell Surface (Proteoglycans) This compound->CellSurface Electrostatic Interaction PLL Poly-L-lysine PLL->CellSurface Electrostatic Interaction Endocytosis Endocytosis CellSurface->Endocytosis Clathrin Clathrin-mediated Endocytosis->Clathrin Caveolae Caveolae-mediated Endocytosis->Caveolae Macropinocytosis Macropinocytosis Endocytosis->Macropinocytosis Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Cytosol Cytosol Endosome->Cytosol Endosomal Escape

General cellular uptake pathway for cationic molecules.
Signaling Pathways

While information on this compound's specific effects on signaling is scarce, poly-L-lysine has been shown to influence certain signaling pathways. For instance, poly-L-lysine can interact with the insulin (B600854) receptor and stimulate the insulin signaling pathway, leading to downstream effects on cell metabolism and differentiation.[1] It has been shown to activate the insulin receptor protein kinase by interacting with its β-subunit.[1]

Insulin_Signaling PLL Poly-L-lysine InsulinReceptor Insulin Receptor PLL->InsulinReceptor Activates PI3K PI3K InsulinReceptor->PI3K Activates MAPK MAPK (ERK) InsulinReceptor->MAPK Activates AKT Akt PI3K->AKT Activates CellularResponse Cellular Response (e.g., Adipogenesis) AKT->CellularResponse MAPK->CellularResponse

Poly-L-lysine's influence on the insulin signaling pathway.

Applications in Biochemical Research

Both this compound and poly-L-lysine have found applications in various areas of biochemical research, primarily leveraging their cationic nature.

Drug and Gene Delivery

Poly-L-lysine has been widely investigated as a non-viral vector for gene delivery due to its ability to condense DNA and facilitate its cellular uptake.[4] However, its transfection efficiency can be limited, and its cytotoxicity is a concern. Shorter cationic peptides, while potentially less efficient at DNA condensation, are being explored as less toxic alternatives.[11] this compound has been used as a crosslinker in hydrogel-based drug delivery systems.[12]

Delivery_Workflow CationicMolecule This compound or Poly-L-lysine Complex Nanoparticle/ Hydrogel CationicMolecule->Complex Therapeutic Drug or Nucleic Acid Therapeutic->Complex Cell Target Cell Complex->Cell Delivery Uptake Cellular Uptake Cell->Uptake Release Intracellular Release Uptake->Release Effect Therapeutic Effect Release->Effect

General workflow for drug/gene delivery using cationic carriers.

Conclusion

This compound and poly-L-lysine represent two ends of the spectrum of lysine-based cationic molecules used in biochemical research. Poly-L-lysine, as a large polymer, offers high charge density for efficient binding and condensation of cargo but comes with challenges of polydispersity and cytotoxicity. This compound, a small, well-defined tripeptide, offers the potential for lower toxicity and better-controlled chemical modifications, though potentially with lower efficiency in applications requiring strong polyvalent interactions. The choice between these two molecules should be guided by the specific requirements of the application, balancing the need for efficiency with concerns about toxicity and reproducibility. This guide provides a foundational understanding to aid researchers in making this critical decision.

References

Unveiling Trilysine: A Technical Guide to a Synthetic Tripeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthetic tripeptide, trilysine. While the natural occurrence of this compound has not been documented, its unique properties as a synthetic molecule have garnered interest in various scientific and biomedical research fields. This document details its chemical characteristics, current and potential applications, and the analytical methodologies for its study.

Introduction to this compound

This compound is a tripeptide composed of three L-lysine amino acid residues linked by peptide bonds.[1] Unlike its constituent amino acid, L-lysine, which is essential for many biological functions, this compound is not known to be a naturally occurring molecule.[1] It is a synthetic compound primarily utilized in scientific research. Its structure, characterized by multiple primary amine groups, imparts a significant positive charge at physiological pH, a key feature driving its applications.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a clear reference for its use in experimental design.

PropertyValueReference
Molecular Formula C18H38N6O4[1][2]
Molecular Weight 402.5 g/mol [1][2]
CAS Number 13184-14-0[1][2]
IUPAC Name (2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoic acid[2]
Appearance White to off-white powder
Storage Temperature -20°C

Synthesis and Commercial Availability

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) methodologies. This process allows for the controlled, sequential addition of protected lysine (B10760008) monomers to a solid support, followed by cleavage and deprotection to yield the final tripeptide. It is commercially available from various chemical suppliers as a research-grade chemical, often as a trifluoroacetate (B77799) or acetate (B1210297) salt.

Current and Potential Applications

The unique cationic nature of this compound has led to its investigation in several areas of biomedical and scientific research.

Biomedical Applications
  • Drug and Gene Delivery: The positive charges on this compound enable it to interact with negatively charged molecules such as DNA and RNA. This property is being explored for the development of non-viral vectors for gene delivery.

  • Hydrogel Formation for Surgical Applications: this compound is a component of synthetic biodegradable hydrogels used as sealants in surgery.[3][4] When combined with a polyethylene (B3416737) glycol (PEG) derivative, it forms a cross-linked hydrogel that can adhere to tissues and provide a sealant for wounds.[5]

Research Applications
  • Conformational Studies of Peptides: this compound serves as a model system for studying the conformational preferences of short, charged peptides in solution.[6] Understanding how interactions between adjacent charged residues influence peptide backbone structure is crucial for protein folding and design.

  • Biochemical and Cellular Studies: In research settings, this compound is used to investigate cellular processes where charge interactions play a significant role.[1]

Experimental Protocols and Analytical Methods

Accurate characterization of this compound is essential for its application in research and development. The following sections detail common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the purification and analysis of this compound. A typical reversed-phase HPLC protocol is outlined below.

Experimental Protocol: HPLC Analysis of this compound

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase A Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injector Autosampler/Injector Filtration->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Data Data Acquisition Detector->Data Chromatogram Chromatogram Data->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Figure 1: A generalized workflow for the HPLC analysis of a this compound sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can be employed.

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation: Dissolve 1-5 mg of this compound in 0.5 mL of a deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O).

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • 1D ¹H NMR: Provides information on the overall proton environment.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each lysine residue.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within a single amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is crucial for determining the three-dimensional conformation.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation This compound This compound Sample Dissolve Dissolve in Deuterated Solvent This compound->Dissolve NMR_Spec High-Field NMR Spectrometer Dissolve->NMR_Spec OneD 1D ¹H Spectrum NMR_Spec->OneD TwoD 2D Spectra (COSY, TOCSY, NOESY, HSQC) NMR_Spec->TwoD Resonance Resonance Assignment OneD->Resonance TwoD->Resonance Coupling Coupling Constant Analysis Resonance->Coupling NOE NOE Restraint Analysis Resonance->NOE Structure 3D Structure Calculation Coupling->Structure NOE->Structure

Figure 2: A workflow for the structural analysis of this compound using NMR spectroscopy.

Signaling Pathways and Logical Relationships

As this compound is not a known natural signaling molecule, there are no established signaling pathways to depict. However, its mechanism of action in applications like gene delivery can be represented as a logical relationship.

Gene_Delivery_Pathway This compound This compound (Cationic Peptide) Complex Polyplex Formation (Electrostatic Interaction) This compound->Complex DNA DNA/RNA (Anionic Cargo) DNA->Complex Cell Target Cell Complex->Cell Cellular Uptake Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Nucleus Nucleus Escape->Nucleus Cargo Release Expression Gene Expression Nucleus->Expression

References

An In-depth Technical Guide on the Interaction of Trilysine with Proteins and Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the interactions between trilysine, a short oligomer of the essential amino acid lysine (B10760008), and key biological macromolecules: proteins and nucleic acids. Drawing upon research on both this compound and its longer counterpart, poly-L-lysine, this document details the nature of these interactions, presents available quantitative data, outlines relevant experimental protocols, and visualizes associated biological pathways.

Core Principles of this compound Interaction

This compound (Lys-Lys-Lys or KKK) is a tripeptide characterized by the presence of three primary amino groups in its side chains, in addition to the N-terminal amine.[1] At physiological pH, these groups are protonated, rendering this compound a highly cationic molecule. This positive charge is the primary driver of its interactions with negatively charged macromolecules such as nucleic acids and acidic regions of proteins.

Interaction with Nucleic Acids

The interaction between this compound and nucleic acids, particularly DNA, is predominantly electrostatic.[2][3] The positively charged ammonium (B1175870) groups of the lysine residues form strong ionic bonds with the negatively charged phosphate (B84403) backbone of DNA.[2] This interaction is crucial for the condensation of DNA, a process fundamental to gene delivery applications.[1] Molecular dynamics simulations have revealed a strong, electrostatically driven, and dynamic interaction between this compound and oligonucleotides.[2] The presence of neighboring cytosines in the DNA sequence has been shown to enhance the binding of this compound.[2]

Beyond simple electrostatic attraction, this compound can also participate in the formation of DNA-protein cross-links, which are significant DNA lesions.[2][4] In vitro studies have demonstrated that the ε-amino group of lysine can engage in a nucleophilic addition to a guanine (B1146940) radical cation, a reaction that is so efficient it outcompetes the addition of water.[2][4] This suggests a close spatial proximity between the this compound and the guanine base, facilitating the cross-linking reaction.[2]

Interaction with Proteins

The interaction of this compound with proteins is more complex and depends on the specific protein's surface charge distribution and the presence of accessible acidic residues (aspartic acid and glutamic acid). The cationic nature of this compound allows for electrostatic interactions with negatively charged patches on a protein's surface. These interactions can influence protein conformation, stability, and function.

Lysine residues within proteins are known to be involved in a multitude of cellular processes, including post-translational modifications that regulate protein activity and protein-protein interactions. While specific studies on this compound's role as an independent signaling molecule are limited, its interactions can be contextualized within the broader understanding of how lysine-rich motifs participate in cellular signaling.

Quantitative Data on Biomolecular Interactions

Quantitative data for the specific interaction of this compound with proteins and nucleic acids is not extensively available in the literature. However, studies on poly-L-lysine (PLL) provide valuable insights into the thermodynamics of these interactions. The binding of PLL to DNA is characterized by a significant entropic contribution, primarily due to the release of counterions upon complex formation.[4]

Interacting MoleculesTechniqueParameterValueReference
Poly-L-lysine & DNACalorimetryTransition Enthalpy (ΔH) of 1:1 complex14.4 kcal/mol base pairs[5]
PEG-Poly-L-lysine & Plasmid DNAIsothermal Titration Calorimetry (ITC)Enthalpy (ΔH)Small positive (endothermic)[4][6]
Entropy (ΔS)Large positive[4][6]
Gibbs Free Energy (ΔG)Large negative (spontaneous)[4][6]

Note: The data presented above is for poly-L-lysine and serves as an approximation for the behavior of this compound. The actual values for this compound may differ due to its shorter chain length.

Experimental Protocols for Studying this compound Interactions

A variety of biophysical techniques can be employed to characterize the interaction of this compound with proteins and nucleic acids. Detailed protocols for these methods are provided below, adapted for the study of this compound.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters enthalpy (ΔH) and entropy (ΔS).[7][8][9][10][11][12][13]

Protocol for this compound-Protein/Nucleic Acid Interaction Analysis by ITC:

  • Sample Preparation:

    • Dissolve the purified protein or nucleic acid (in the sample cell) and this compound (in the syringe) in the exact same, degassed buffer to minimize heats of dilution. A suitable buffer would be phosphate-buffered saline (PBS) or HEPES buffer at a physiological pH.[10]

    • Determine the concentrations of both molecules accurately using a reliable method such as UV-Vis spectroscopy or a protein/nucleic acid quantification assay.

    • A typical starting concentration for the macromolecule in the cell is 10-50 µM, and for this compound in the syringe, it is 100-500 µM (a 10-fold molar excess).[12]

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial injection of a small volume (e.g., 0.5-1 µL) to account for initial mixing effects, followed by a series of injections (e.g., 20-30 injections of 1-2 µL each) of the this compound solution into the sample cell containing the protein or nucleic acid.

    • The time between injections should be sufficient for the signal to return to baseline (e.g., 150-180 seconds).[3]

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Subtract the heat of dilution, determined from a control experiment where this compound is injected into the buffer alone.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH. ΔS and the Gibbs free energy (ΔG) can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetics (association and dissociation rate constants, ka and kd) and affinity (Kd) data.[1][10][13][14][15][16][17][18]

Protocol for this compound-Nucleic Acid Interaction Analysis by SPR:

  • Sensor Chip Preparation:

    • Immobilize a biotinylated DNA oligonucleotide onto a streptavidin-coated sensor chip. This provides a stable and oriented surface for interaction studies.[10]

  • SPR Measurement:

    • Equilibrate the sensor surface with running buffer (e.g., HBS-EP buffer).

    • Inject a series of concentrations of this compound (analyte) over the immobilized DNA surface.

    • Monitor the association phase in real-time.

    • After the association phase, switch back to the running buffer to monitor the dissociation of the this compound-DNA complex.

    • Regenerate the sensor surface with a high-salt buffer or a brief pulse of a low pH solution to remove bound this compound before the next injection.

  • Data Analysis:

    • Correct the sensorgrams for non-specific binding by subtracting the signal from a reference flow cell.

    • Globally fit the association and dissociation curves from the different this compound concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate the Kd (Kd = kd/ka).

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is well-suited for studying the binding of a small molecule like this compound (or a fluorescently labeled version) to a larger protein or nucleic acid.[5][6][15][19][20][21][22][23][24]

Protocol for this compound-Nucleic Acid Binding Assay using FP:

  • Probe Preparation:

    • Synthesize or purchase a short oligonucleotide (e.g., 15-20 bases) labeled with a fluorophore (e.g., fluorescein (B123965) or TAMRA). This will be the tracer.

    • The concentration of the fluorescently labeled nucleic acid should be kept low and constant (typically in the low nanomolar range).

  • FP Measurement:

    • In a microplate, add a fixed concentration of the fluorescently labeled nucleic acid to a series of wells.

    • Add increasing concentrations of this compound to these wells.

    • Include control wells with only the labeled nucleic acid (for minimum polarization) and buffer (for background).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the this compound concentration.

    • Fit the resulting sigmoidal curve to a one-site binding equation to determine the Kd of the interaction.

Signaling Pathways and Biological Roles

While this compound itself is not a classical signaling molecule, its interactions can influence cellular signaling pathways. The high positive charge of this compound and polylysine (B1216035) is utilized in non-viral gene delivery systems to condense DNA and facilitate its entry into cells.[1][14][25][26]

Polylysine-Mediated Gene Delivery Workflow

The process of polylysine-mediated gene delivery involves several key steps that can be visualized as a workflow.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DNA DNA Polyplex Polyplex Formation (DNA-Polylysine Complex) DNA->Polyplex Electrostatic Interaction Polylysine Polylysine Polylysine->Polyplex CellSurface Cell Surface Interaction Polyplex->CellSurface Endocytosis Endocytosis CellSurface->Endocytosis Endosome Endosomal Entrapment Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape Cytosol Cytosolic Release of Polyplex EndosomalEscape->Cytosol Unpacking DNA Unpacking Cytosol->Unpacking Nucleus Nuclear Entry Unpacking->Nucleus Transcription Gene Transcription Nucleus->Transcription

Caption: Workflow of polylysine-mediated gene delivery.

Lysine and the mTOR Signaling Pathway

Lysine, as an essential amino acid, plays a crucial role in cellular metabolism and growth, partly through its influence on the mTOR (mechanistic Target of Rapamycin) signaling pathway.[18][20][27][28] mTORC1, a key complex in this pathway, acts as a nutrient sensor. The availability of amino acids, including lysine, is a critical signal for mTORC1 activation, which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting autophagy.[18][27][28]

G Lysine Lysine (Amino Acid Availability) RagGTPases Rag GTPases Lysine->RagGTPases senses mTORC1 mTORC1 Activation RagGTPases->mTORC1 activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Autophagy Autophagy mTORC1->Autophagy inhibits

Caption: Simplified overview of Lysine's role in mTORC1 signaling.

Conclusion

This compound's interactions with proteins and nucleic acids are primarily governed by its cationic nature, leading to strong electrostatic associations. While specific quantitative data for this compound is limited, research on poly-L-lysine provides a valuable framework for understanding these interactions. The experimental protocols detailed in this guide offer robust methods for the quantitative characterization of this compound's binding properties. Furthermore, the involvement of lysine in fundamental cellular processes like gene delivery and mTOR signaling highlights the potential biological significance of this compound and lysine-rich peptides in both research and therapeutic applications. Further investigation into the specific binding partners and cellular effects of this compound is warranted to fully elucidate its role in complex biological systems.

References

Conformational Landscape of Trilysine in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational properties of trilysine (Lys-Lys-Lys or KKK), a short cationic peptide, in an aqueous solution. Understanding the solution-state structure of peptides like this compound is crucial for various applications in drug development, biomaterial science, and molecular biology, as their biological activity is intrinsically linked to their three-dimensional structure. This document synthesizes findings from key experimental and computational studies, detailing the methodologies employed and presenting the available quantitative data. The guide focuses on the predominant conformational states of this compound, the experimental techniques used for their characterization, and the computational approaches that complement these findings.

Introduction

This compound, a homo-tripeptide composed of three lysine (B10760008) residues, serves as a fundamental model system for studying the conformational preferences of short, flexible, and charged peptides in solution. The presence of the long, flexible, and positively charged side chains of lysine residues imparts unique conformational characteristics to the peptide, which are highly sensitive to the surrounding environment, including pH, ionic strength, and temperature. A thorough understanding of the conformational ensemble of this compound is essential for predicting its interactions with biological targets, such as nucleic acids and proteins, and for the rational design of peptide-based therapeutics and biomaterials. This guide explores the key structural features of this compound in solution, with a focus on the techniques used to elucidate these properties.

Conformational Analysis of this compound

The conformational landscape of this compound in an aqueous solution is characterized by a dynamic equilibrium of various structures. Unlike larger proteins with well-defined secondary and tertiary structures, short peptides like this compound are often described as "random coils." However, spectroscopic and computational studies have revealed that they exhibit preferences for certain local conformations.

A pivotal study combining vibrational and NMR spectroscopy has shown that the central lysine residue of ionized this compound predominantly adopts a deformed polyproline II (pPIId) conformation. This conformation is stabilized by a strong hydrogen bond between the ammonium (B1175870) group (NH3+) of the central lysine's side chain and the carbonyl group of the C-terminal peptide bond. The terminal lysine residues, however, display greater conformational flexibility, existing as a mixture of polyproline II (pPII), β-strand, and right-handed helical conformations. This indicates that the local environment created by neighboring residues significantly influences the conformational propensities within the peptide chain.

The pPII helix is a left-handed helical structure that is more extended than the α-helix and is a common conformation for short peptides in solution. The "deformed" nature of the pPII helix in the central lysine of this compound highlights the specific intramolecular interactions that shape its structure.

Data Presentation

While detailed experimental quantitative data specifically for the individual residues of this compound is sparse in the literature, the following tables summarize the key conformational parameters and provide representative values for the observed structural features.

Table 1: Dominant Conformations of this compound Residues in Aqueous Solution

Residue PositionDominant ConformationKey Stabilizing Interaction
N-terminal LysineMixture (pPII, β-strand, helical)Solvent interactions, electrostatic repulsions
Central LysineDeformed Polyproline II (pPIId)Intramolecular H-bond (side chain NH3+ to backbone C=O)
C-terminal LysineMixture (pPII, β-strand, helical)Solvent interactions, C-terminal effects

Table 2: Representative Dihedral Angles (Φ, Ψ) for Common Peptide Conformations

ConformationRepresentative Φ (°)Representative Ψ (°)
Right-handed α-helix-57-47
β-strand-110 to -140+110 to +140
Polyproline II (pPII) helix-75+145
Deformed Polyproline II (pPIId)Deviates from ideal pPII due to H-bondingDeviates from ideal pPII due to H-bonding

Table 3: Typical ³J(HNHα) Coupling Constants for Different Secondary Structures

Secondary StructureTypical ³J(HNHα) (Hz)
α-helix~ 4
β-sheet~ 8-10
Random Coil / pPII~ 6-8

Note: The ³J(HNHα) coupling constant is related to the Φ dihedral angle through the Karplus equation. The values for this compound would be expected to fall within these ranges depending on the conformational averaging.

Experimental Protocols

The conformational analysis of this compound relies on a combination of spectroscopic and computational techniques. The following sections provide detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For peptides like this compound, NMR can provide information on dihedral angles, inter-proton distances, and solvent accessibility.

Methodology:

  • Sample Preparation:

    • Dissolve lyophilized this compound peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0) prepared in 90% H₂O/10% D₂O or 100% D₂O. The choice of solvent depends on the specific NMR experiment.

    • The peptide concentration should typically be in the range of 1-5 mM.

    • Add a known concentration of a reference compound (e.g., DSS or TSP) for chemical shift referencing.

  • Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H NMR: Provides a general overview of the sample and can be used to monitor pH and sample stability.

    • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of the individual lysine residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons (typically < 5 Å), which is crucial for determining the three-dimensional structure.

    • 2D COSY (Correlation Spectroscopy): Used to identify scalar-coupled protons, which aids in resonance assignment.

    • ³J(HNHα) Coupling Constant Measurement: These can be measured from high-resolution 1D ¹H spectra or from specific 2D experiments like DQF-COSY. These values are related to the backbone dihedral angle Φ.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances to specific residues in the this compound sequence using the TOCSY and NOESY spectra.

    • Integrate the cross-peaks in the NOESY spectra to derive inter-proton distance restraints.

    • Use the measured ³J(HNHα) coupling constants to derive dihedral angle restraints for the Φ angle.

    • Employ molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures that are consistent with the experimental restraints.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides and proteins in solution.

Methodology:

  • Sample Preparation:

    • Dissolve this compound in a low-absorbing buffer (e.g., 10 mM phosphate buffer, pH 7.0). Buffers containing high concentrations of chloride ions should be avoided as they absorb in the far-UV region.

    • Prepare a series of peptide concentrations (e.g., 50-200 µM) to ensure the signal is within the linear range of the instrument.

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature.

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]).

    • Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. A spectrum with a strong negative band around 200 nm is characteristic of a random coil or pPII conformation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the secondary structure of peptides by analyzing the vibrations of the peptide backbone, particularly the amide I band (1600-1700 cm⁻¹).

Methodology:

  • Sample Preparation:

    • Dissolve this compound in D₂O-based buffer to avoid the strong absorbance of H₂O in the amide I region.

    • The peptide concentration should be in the range of 1-10 mg/mL.

  • Data Acquisition:

    • Use a transmission cell with CaF₂ windows.

    • Record the FTIR spectrum, ensuring a high signal-to-noise ratio by co-adding multiple scans.

    • Acquire a spectrum of the buffer alone for background subtraction.

  • Data Analysis:

    • After buffer subtraction, analyze the shape and position of the amide I band.

    • Deconvolution of the amide I band into its components can provide a quantitative estimation of the different secondary structure elements. Different secondary structures have characteristic absorption frequencies within the amide I region.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational landscape of peptides in solution, offering insights into the dynamics and stability of different conformations.

Methodology:

  • System Setup:

    • Generate an initial structure of this compound (e.g., an extended conformation).

    • Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS).

    • Solvate the peptide in a box of explicit water molecules (e.g., TIP3P, SPC/E).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform energy minimization to remove any steric clashes in the initial system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions.

    • Equilibrate the system at the target temperature and pressure (NPT ensemble) until properties like density and potential energy stabilize.

    • Run a production simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to adequately sample the conformational space.

  • Data Analysis:

    • Analyze the trajectory to identify the predominant conformations.

    • Calculate structural parameters such as dihedral angles (Φ, Ψ), radius of gyration, and intramolecular hydrogen bonds as a function of time.

    • Cluster the conformations to identify distinct structural families and their populations.

    • Generate a Ramachandran plot to visualize the distribution of Φ and Ψ angles for each residue.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the conformational analysis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_experiments Experimental Analysis cluster_data_analysis Data Analysis & Interpretation cluster_computational Computational Modeling cluster_results Final Output This compound This compound Peptide Sample_Solution Sample_Solution This compound->Sample_Solution Dissolution Buffer Aqueous Buffer Buffer->Sample_Solution NMR NMR Sample_Solution->NMR CD CD Sample_Solution->CD FTIR FTIR Sample_Solution->FTIR NMR_Data NMR_Data NMR->NMR_Data Acquire Spectra CD_Data CD_Data CD->CD_Data Acquire Spectra FTIR_Data FTIR_Data FTIR->FTIR_Data Acquire Spectra Structural_Restraints Structural_Restraints NMR_Data->Structural_Restraints Extract Parameters Secondary_Structure_Est Secondary_Structure_Est CD_Data->Secondary_Structure_Est Deconvolution FTIR_Data->Secondary_Structure_Est MD_Simulation MD Simulation Structural_Restraints->MD_Simulation Refinement Final_Conformation Solution Conformational Model of this compound Secondary_Structure_Est->Final_Conformation Conformational_Ensemble Conformational_Ensemble MD_Simulation->Conformational_Ensemble Trajectory Analysis Conformational_Ensemble->Final_Conformation

Caption: Experimental workflow for the conformational analysis of this compound.

Conformational_Equilibrium Random_Coil Random Coil Ensemble pPIId Deformed pPII (Central Lysine) Random_Coil->pPIId H-bond formation Beta_Turn β-Turns (Minor Population) Random_Coil->Beta_Turn Helical Helical Fragments (Minor Population) Random_Coil->Helical pPIId->Beta_Turn pPIId->Helical

Caption: Simplified conformational equilibrium of this compound in solution.

Conclusion

The conformational analysis of this compound in solution reveals a dynamic peptide with a preference for a deformed polyproline II helical structure at its central residue, driven by a specific intramolecular hydrogen bond. The terminal residues exhibit greater flexibility, sampling a broader range of conformations. This guide has outlined the key experimental and computational methodologies for characterizing the solution structure of this compound and has presented the available structural data. A comprehensive understanding of the conformational landscape of this compound is fundamental for its application in drug design and biotechnology, providing a basis for predicting its interactions and engineering its properties. Future studies providing more detailed, residue-specific quantitative data will further refine our understanding of this important model peptide.

A Technical Guide to the Solubility of Trilysine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of the tripeptide Trilysine (Lys-Lys-Lys). Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes a systematic, experimentally-driven approach to determining its solubility. The provided protocols and theoretical background are intended to empower researchers to effectively solubilize and utilize this compound in a variety of applications, from biochemical assays to drug delivery systems.

Introduction to this compound

This compound, a tripeptide composed of three L-lysine residues linked by peptide bonds, is a highly cationic molecule at physiological pH. Its chemical structure is characterized by the presence of three primary amine groups in its side chains, in addition to the N-terminal amine group. This high density of positive charges governs many of its physicochemical properties, including its solubility.

Chemical Structure of this compound:

Molecular Formula: C₁₈H₃₈N₆O₄

Molecular Weight: 402.53 g/mol

The prevalence of hydrophilic, charged lysine (B10760008) residues suggests that this compound will exhibit good solubility in aqueous solutions. However, factors such as the pH of the solvent, the presence of salts, and the desired concentration can significantly influence its dissolution.

Predicted Solubility Profile of this compound

While specific quantitative data for this compound is scarce, its solubility can be predicted based on the general principles of peptide chemistry. As a basic peptide, this compound is expected to be most soluble in acidic aqueous solutions where its amine groups are fully protonated, maximizing its interaction with water molecules. Its solubility is likely to decrease as the pH approaches its isoelectric point.

The following table summarizes the expected qualitative and semi-quantitative solubility of this compound in common laboratory solvents. These predictions are based on established guidelines for peptide solubility and data for similar lysine-containing peptides.

Solvent SystemPredicted SolubilityRationale
Deionized Water HighThe multiple cationic charges from the lysine residues promote strong electrostatic interactions and hydrogen bonding with water.
Phosphate-Buffered Saline (PBS, pH 7.4) HighThe buffered saline environment can enhance the solubility of charged peptides. PBS is an isotonic buffer commonly used in biological research.[1]
0.1% Acetic Acid in Water Very High (> 5.0 mg/mL)The acidic conditions ensure full protonation of the lysine side chains and the N-terminus, leading to increased positive charge and enhanced solubility.[2]
Dimethyl Sulfoxide (DMSO) HighDMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar molecules.
Ethanol (B145695) / Water Mixtures Medium to LowThe addition of ethanol, a less polar solvent, is expected to decrease the solubility of the highly polar this compound peptide.
Pure Ethanol LowAs a non-polar solvent, ethanol is unlikely to effectively solvate the highly charged this compound molecule.

Experimental Determination of this compound Solubility

To obtain precise quantitative data for this compound solubility in a specific solvent system, experimental determination is necessary. The following protocols provide a framework for both qualitative and quantitative assessment of solubility.

General Procedure for Solubilization

For a first attempt at solubilization, it is recommended to start with a small amount of the lyophilized peptide.[3]

  • Allow the vial of lyophilized this compound to warm to room temperature before opening.

  • Add the desired solvent (e.g., sterile deionized water or 0.1% acetic acid) to the vial.

  • Vortex the vial to mix.

  • If the peptide does not dissolve completely, sonication can be used to break up any aggregates and facilitate dissolution.[3] Gentle warming (<40°C) may also be employed, but caution should be exercised as this can potentially degrade the peptide.[4]

  • A fully dissolved peptide solution should be clear and free of any visible particulates.

Protocol for Determining Saturation Solubility (Turbidity Method)

This method provides a rapid, semi-quantitative determination of the solubility limit by measuring the turbidity that results from peptide precipitation.

Materials:

  • This compound (lyophilized powder)

  • Selected solvents (e.g., Deionized Water, PBS, 0.1% Acetic Acid, DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 600 nm

  • Multichannel pipette

Procedure:

  • Prepare a high-concentration stock solution: Dissolve a known mass of this compound in a suitable solvent (e.g., 10 mg/mL in 0.1% acetic acid) to create a concentrated stock solution. Ensure complete dissolution.

  • Create serial dilutions: In a 96-well plate, perform serial dilutions of the stock solution with the test solvent to achieve a range of final concentrations (e.g., from 0.1 mg/mL to 10 mg/mL). Include a blank control for each solvent (solvent only).

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow the solution to reach equilibrium.

  • Measure turbidity: Read the absorbance of each well at 600 nm using a microplate reader. An increase in absorbance indicates turbidity due to peptide precipitation.[2]

  • Data Analysis: Plot the absorbance (turbidity) as a function of the this compound concentration. The concentration at which a significant increase in turbidity is observed is considered the saturation solubility.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise, quantitative measurement of solubility.

Materials:

  • This compound (lyophilized powder)

  • Selected solvent

  • Sealed vials

  • Vortexer or shaker

  • Centrifuge

  • Analytical balance

  • Lyophilizer (optional)

Procedure:

  • Prepare a saturated solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of undissolved solid: Centrifuge the vial at high speed to pellet the undissolved peptide.

  • Quantification: Carefully remove a known volume of the supernatant. Evaporate the solvent from the supernatant (e.g., by lyophilization or under a stream of nitrogen). Weigh the dried, dissolved peptide residue.

  • Calculation: Calculate the solubility as the mass of the dissolved peptide per volume of the solvent (e.g., in mg/mL).

Experimental Workflow and Visualization

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Trilysine_Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Analysis cluster_results Results start Start peptide Lyophilized this compound start->peptide solvent Select Solvent peptide->solvent dissolve Attempt Dissolution (Vortex, Sonicate) solvent->dissolve observe Visual Inspection dissolve->observe dissolved Completely Dissolved? observe->dissolved turbidity Turbidity Assay dissolved->turbidity No gravimetric Gravimetric Analysis dissolved->gravimetric No hplc HPLC Analysis (for purity and concentration) dissolved->hplc Yes sol_limit Determine Solubility Limit turbidity->sol_limit report Report as mg/mL gravimetric->report hplc->report

Caption: A workflow diagram for determining the solubility of this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Trilysine Hydrogel Preparation in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and application of trilysine-based hydrogels for controlled drug delivery. This compound, a simple tripeptide, offers a promising platform for creating biocompatible and biodegradable hydrogels. The protocols outlined below are based on established principles of peptide self-assembly and hydrogel characterization.

Introduction

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal candidates for biomedical applications such as drug delivery and tissue engineering.[1][2] Peptide-based hydrogels, in particular, have garnered significant interest due to their biocompatibility, biodegradability, and the tunable nature of their constituent amino acids.[2] this compound, composed of three lysine (B10760008) residues, possesses inherent characteristics that make it a suitable building block for hydrogel formation, primarily through pH-mediated self-assembly or chemical crosslinking. The primary amine groups in the lysine side chains provide sites for both non-covalent interactions and covalent crosslinking, allowing for the formation of a stable hydrogel matrix.

These hydrogels can be designed to encapsulate therapeutic agents, from small molecule drugs to larger biologics, and release them in a controlled manner.[3] The release kinetics can be modulated by altering the hydrogel's physical properties, such as crosslinking density and swelling ratio.[4]

Materials and Equipment

Reagents
  • This compound (e.g., H-Lys-Lys-Lys-OH)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium hydroxide (B78521) (NaOH), 0.1 M solution

  • Hydrochloric acid (HCl), 0.1 M solution

  • Model drug (e.g., Doxorubicin, Ibuprofen, Bovine Serum Albumin)

  • Crosslinking agent (optional, e.g., Genipin[4], 4-arm PEG-aldehyde[5])

  • Cell culture medium (e.g., DMEM)

  • Fibroblast cell line (e.g., NIH 3T3)

  • Cell viability assay kit (e.g., CCK-8[6])

Equipment
  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Incubator (37°C)

  • Lyophilizer (freeze-dryer)

  • Scanning Electron Microscope (SEM)

  • Rheometer

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Optical microscope

Experimental Protocols

Protocol 1: this compound Hydrogel Preparation via pH-Triggered Self-Assembly

This protocol describes the formation of a physical this compound hydrogel by adjusting the pH to induce self-assembly of the this compound peptides.[7]

  • Peptide Dissolution: Dissolve this compound powder in DI water to a final concentration of 5% (w/v).

  • pH Adjustment (Solubilization): Adjust the pH of the this compound solution to approximately 10.0 using 0.1 M NaOH. Vortex gently until the peptide is fully dissolved, resulting in a clear solution.

  • Hydrogel Formation: Slowly add 0.1 M HCl to the this compound solution while gently stirring to lower the pH to 7.4.

  • Gelation: Allow the solution to stand undisturbed at room temperature or 37°C for 1-2 hours. Successful hydrogel formation is indicated by the absence of flow when the vial is inverted.

  • Washing (Optional): The hydrogel can be washed with PBS (pH 7.4) to remove any un-gelled peptide and to equilibrate the hydrogel in a physiologically relevant buffer.

Protocol 2: Drug Loading into the this compound Hydrogel

This protocol details the in-situ loading of a therapeutic agent during the hydrogel formation process.

  • Drug Dissolution: Dissolve the desired amount of the model drug in the initial this compound solution from step 1 of Protocol 3.1. Ensure the drug is stable at the alkaline pH used for peptide dissolution.

  • Hydrogel Formation with Drug: Follow steps 2-4 of Protocol 3.1 to form the drug-loaded hydrogel. The drug will be physically entrapped within the hydrogel matrix.

Protocol 3: Characterization of the this compound Hydrogel
  • Prepare a this compound hydrogel as described in Protocol 3.1.

  • Lyophilize the hydrogel to obtain the dry weight (Wd).

  • Immerse the dried hydrogel in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record the wet weight (Ws).

  • Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

  • Place a known amount of the drug-loaded hydrogel (prepared as in Protocol 3.2) in a vial containing a defined volume of PBS (pH 7.4) at 37°C.

  • At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative drug release as a percentage of the initial drug loading.

  • Freeze the hydrogel sample in liquid nitrogen and then lyophilize it.

  • Mount the dried hydrogel onto an SEM stub and sputter-coat it with a conductive material (e.g., gold).

  • Observe the cross-sectional morphology of the hydrogel under the SEM to visualize its porous structure.

  • Place a hydrogel sample on the plate of a rheometer.

  • Perform oscillatory frequency sweeps at a constant strain to determine the storage modulus (G') and loss modulus (G''). A stable hydrogel will exhibit a G' significantly higher than G''.

  • Prepare this compound hydrogels in a 96-well plate.

  • Seed a fibroblast cell line (e.g., NIH 3T3) on top of the hydrogels at a density of 1 x 10^4 cells/well.

  • Culture the cells for 24 and 48 hours.

  • Assess cell viability using a CCK-8 assay according to the manufacturer's instructions.[6] Compare the results to cells cultured on tissue culture plastic (control).

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrogels
Hydrogel FormulationSwelling Ratio (%) at 24hStorage Modulus (G') (Pa)
5% (w/v) this compoundInsert Experimental DataInsert Experimental Data
Other concentrationsInsert Experimental DataInsert Experimental Data
Table 2: Drug Release Kinetics from 5% (w/v) this compound Hydrogel
Time (hours)Cumulative Release of Doxorubicin (%)Cumulative Release of Ibuprofen (%)
1Insert Experimental DataInsert Experimental Data
4Insert Experimental DataInsert Experimental Data
8Insert Experimental DataInsert Experimental Data
12Insert Experimental DataInsert Experimental Data
24Insert Experimental DataInsert Experimental Data
48Insert Experimental DataInsert Experimental Data

Visualizations

Hydrogel_Preparation_Workflow cluster_prep Hydrogel Preparation Trilysine_Powder This compound Powder Dissolution Dissolution (5% w/v) Trilysine_Powder->Dissolution DI_Water DI Water DI_Water->Dissolution pH_Adjustment_Up Adjust pH to ~10 (0.1 M NaOH) Dissolution->pH_Adjustment_Up pH_Adjustment_Down Adjust pH to 7.4 (0.1 M HCl) pH_Adjustment_Up->pH_Adjustment_Down Gelation Incubate at 37°C (1-2 hours) pH_Adjustment_Down->Gelation Trilysine_Hydrogel This compound Hydrogel Gelation->Trilysine_Hydrogel

Caption: Workflow for this compound hydrogel preparation.

Drug_Loading_and_Release_Workflow cluster_loading Drug Loading cluster_release Drug Release Drug Therapeutic Drug Mixing Mix Drug with This compound Solution Drug->Mixing Trilysine_Solution This compound Solution (pH 10) Trilysine_Solution->Mixing Gelation_with_Drug pH-triggered Gelation Mixing->Gelation_with_Drug Drug_Loaded_Hydrogel Drug-Loaded Hydrogel Gelation_with_Drug->Drug_Loaded_Hydrogel Incubation Incubate in PBS (pH 7.4, 37°C) Drug_Loaded_Hydrogel->Incubation Sampling Collect Aliquots at Time Intervals Incubation->Sampling Quantification Quantify Drug Concentration (UV-Vis/HPLC) Sampling->Quantification Release_Profile Generate Release Profile Quantification->Release_Profile

Caption: Drug loading and release experimental workflow.

Troubleshooting

  • Problem: Hydrogel does not form or is too weak.

    • Possible Causes: this compound concentration is too low; final pH is not optimal for self-assembly.

    • Solutions: Increase the initial concentration of this compound; ensure the final pH is precisely 7.4.

  • Problem: Drug precipitates during hydrogel formation.

    • Possible Causes: The drug is not soluble or is unstable at the alkaline pH used for this compound dissolution.

    • Solutions: Consider a different drug loading method, such as soaking a pre-formed hydrogel in a concentrated drug solution.

  • Problem: High initial burst release of the drug.

    • Possible Causes: The drug is weakly associated with the hydrogel matrix and is primarily located near the surface.

    • Solutions: Increase the crosslinking density (if using a chemical crosslinker) to reduce the mesh size; allow the hydrogel to equilibrate in buffer for a short period before starting the release study to wash away surface-bound drug.

Conclusion

This compound-based hydrogels present a simple and promising platform for the controlled delivery of therapeutic agents. The protocols provided herein offer a foundation for the synthesis, characterization, and application of these hydrogels. By modulating the preparation conditions and drug loading techniques, these hydrogels can be tailored to achieve desired release profiles for a variety of drugs, opening avenues for their use in diverse biomedical applications. Further optimization and in vivo studies are warranted to fully explore the potential of this system.

References

Synthesis of Trilysine-Based Polymers: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of trilysine-based polymers, a class of materials with significant potential in drug delivery and biomedical applications. The protocols focus on two primary synthetic methodologies: Ring-Opening Polymerization (ROP) of N-Carboxyanhydrides (NCAs) for producing poly(L-lysine) and Solid-Phase Peptide Synthesis (SPPS) for creating well-defined, sequence-controlled this compound oligomers and dendrimers.

Introduction to this compound-Based Polymers

Polylysine (B1216035), in its various forms (linear, branched, dendritic), is a cationic polymer that has garnered substantial interest in the biomedical field. Its positively charged ε-amino groups at physiological pH facilitate interaction with negatively charged molecules such as nucleic acids and cell membranes, making it an effective vector for drug and gene delivery. The biocompatibility and biodegradability of polylysine further enhance its appeal for therapeutic applications. This document outlines the key synthetic strategies to produce these versatile polymers.

Ring-Opening Polymerization (ROP) of L-Lysine N-Carboxyanhydride (NCA)

ROP of amino acid NCAs is a common method for synthesizing high molecular weight polypeptides. The polymerization of a protected L-lysine NCA, followed by deprotection, yields poly(L-lysine).

Experimental Protocol: Synthesis of Poly(L-lysine) via ROP

Materials:

  • Nε-benzyloxycarbonyl-L-lysine (Z-L-lysine)

  • Triphosgene (B27547)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous hexane

  • Anhydrous dimethylformamide (DMF)

  • Primary amine initiator (e.g., n-hexylamine)

  • Trifluoroacetic acid (TFA)

  • HBr in acetic acid (33 wt%)

  • Diethyl ether

  • Dialysis tubing (MWCO appropriate for the target polymer size)

  • Standard laboratory glassware, dried in an oven

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Synthesis of Nε-Z-L-lysine NCA:

    • Suspend Nε-benzyloxycarbonyl-L-lysine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath.

    • Add triphosgene portion-wise with stirring. The reaction mixture will gradually become clear.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Precipitate the NCA by adding anhydrous hexane.

    • Collect the white solid by filtration, wash with anhydrous hexane, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., THF/hexane) to obtain pure NCA monomer.

  • Polymerization of Nε-Z-L-lysine NCA:

    • In a glovebox or under a high vacuum line, dissolve the purified Nε-Z-L-lysine NCA in anhydrous DMF.

    • Add the primary amine initiator (e.g., n-hexylamine) at a specific monomer-to-initiator ratio to control the target degree of polymerization.

    • Allow the polymerization to proceed at room temperature for 24-72 hours. The reaction progress can be monitored by the disappearance of the NCA peak in FT-IR spectroscopy.

    • Precipitate the resulting poly(Nε-Z-L-lysine) by adding the reaction mixture to a non-solvent like diethyl ether.

    • Collect the polymer by filtration or centrifugation and dry under vacuum.

  • Deprotection of the Z group:

    • Dissolve the poly(Nε-Z-L-lysine) in TFA.

    • Add HBr in acetic acid and stir at room temperature for 1-2 hours.

    • Precipitate the poly(L-lysine) hydrobromide salt by adding cold diethyl ether.

    • Collect the polymer by centrifugation, wash with diethyl ether, and dry under vacuum.

    • For purification, dissolve the polymer in deionized water and dialyze extensively against deionized water.

    • Lyophilize the purified solution to obtain poly(L-lysine) as a white solid.

Data Presentation: ROP of Lysine (B10760008) NCA
MonomerInitiator[M]/[I] RatioSolventTime (h)Mn (kDa)PDI (Mw/Mn)Reference
Nε-Z-L-lysine NCAn-Hexylamine50DMF4812.51.15Fictional Data
Nε-Z-L-lysine NCAn-Hexylamine100DMF7224.81.21Fictional Data
Nε-Boc-L-lysine NCASarcosine-N,N'-dimethylamide25DMF245.61.10Fictional Data
Nε-Boc-L-lysine NCASarcosine-N,N'-dimethylamide50DMF3610.91.18Fictional Data

Mn = Number-average molecular weight, PDI = Polydispersity Index. Data is illustrative.

Workflow Diagram: ROP of Lysine NCA

ROP_Workflow Lys_NCA Nε-Protected L-Lysine NCA Polymerization Ring-Opening Polymerization Lys_NCA->Polymerization Initiator Primary Amine Initiator Initiator->Polymerization Protected_Polymer Protected Poly(L-lysine) Polymerization->Protected_Polymer DMF, RT Deprotection Deprotection Protected_Polymer->Deprotection TFA/HBr Final_Polymer Poly(L-lysine) Deprotection->Final_Polymer Purification Purification (Dialysis) Final_Polymer->Purification Final_Product Purified Poly(L-lysine) Purification->Final_Product

Caption: Workflow for the synthesis of poly(L-lysine) via ROP of Nε-protected L-lysine NCA.

Solid-Phase Peptide Synthesis (SPPS) of this compound

SPPS allows for the synthesis of peptides with a precisely defined sequence. This method is ideal for producing short this compound oligomers or for the divergent synthesis of lysine dendrimers.

Experimental Protocol: SPPS of a Linear this compound Peptide (Lys-Lys-Lys)

Materials:

  • Fmoc-Lys(Boc)-Wang resin

  • Fmoc-Lys(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • 20% (v/v) piperidine (B6355638) in DMF

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve Fmoc-Lys(Boc)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Shake at room temperature for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Once the Kaiser test is negative (colorless/yellow beads), wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent lysine residues to assemble the this compound sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final this compound peptide.

Data Presentation: SPPS of this compound Peptides
Peptide SequenceResinCoupling ReagentPurity (crude)Yield (purified)Reference
H-Lys-Lys-Lys-OHWangDIC/Oxyma>90%75%Fictional Data
H-Lys-Lys-Lys-NH2Rink AmideHBTU/DIPEA>85%70%Fictional Data

Purity is typically assessed by analytical RP-HPLC. Yield is calculated based on the initial resin loading.

Workflow Diagram: SPPS Cycle for this compound Synthesis

SPPS_Cycle Start Fmoc-Lys(Boc)-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Couple Fmoc-Lys(Boc)-OH (DIC/Oxyma) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest KaiserTest->Coupling Positive Repeat Repeat Cycle for next Lysine KaiserTest->Repeat Negative Repeat->Deprotection FinalCleavage Final Cleavage & Deprotection (TFA) Repeat->FinalCleavage Purification Purification (RP-HPLC) FinalCleavage->Purification This compound Purified this compound Purification->this compound Drug_Delivery_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Polyplex Polylysine-Drug Conjugate (+) CellMembrane Cell Membrane (-) Polyplex->CellMembrane Electrostatic Interaction Endosome Early Endosome CellMembrane->Endosome Endocytosis LateEndosome Late Endosome/ Lysosome Endosome->LateEndosome Maturation (pH drop) DrugRelease Drug Release LateEndosome->DrugRelease Endosomal Escape ('Proton Sponge' Effect) Target Intracellular Target (e.g., mRNA, nucleus) DrugRelease->Target Therapeutic Action

Application Notes and Protocols for Targeted Gene Delivery Using Trilysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilysine, a trimer of the amino acid lysine, presents a promising cationic peptide for non-viral targeted gene delivery. Its well-defined structure and positive charge at physiological pH enable electrostatic interactions with negatively charged nucleic acids, such as plasmid DNA (pDNA), to form condensed nanoparticles. These nanoparticles can facilitate cellular uptake and subsequent gene expression. Compared to larger polylysine (B1216035) counterparts, this compound offers the potential for reduced cytotoxicity while maintaining effective DNA condensation. These application notes provide an overview of the principles, quantitative data, and detailed protocols for utilizing this compound in targeted gene delivery research.

Principle of this compound-Mediated Gene Delivery

This compound-based gene delivery relies on the electrostatic self-assembly of cationic this compound peptides with anionic pDNA. The resulting nanoparticles, often referred to as "polyplexes," protect the genetic material from degradation by nucleases and facilitate its entry into target cells. The overall process involves:

  • Nanoparticle Formulation: this compound and pDNA are mixed at a specific nitrogen-to-phosphate (N/P) ratio, leading to the condensation of DNA into compact nanoparticles.

  • Cellular Uptake: The positively charged surface of the this compound-pDNA nanoparticles interacts with the negatively charged cell membrane, triggering cellular uptake through endocytosis.

  • Endosomal Escape: Once inside the cell within an endosome, the nanoparticles must escape into the cytoplasm to allow the DNA to reach the nucleus. The precise mechanism for this compound is still under investigation but is thought to involve the "proton sponge" effect, similar to other cationic polymers.

  • Nuclear Entry and Gene Expression: The released pDNA must then be transported into the nucleus, where the cellular machinery transcribes and translates the genetic information into the desired protein.

Data Presentation

The efficiency and characteristics of gene delivery using short oligolysines, including this compound, are influenced by factors such as the N/P ratio and the specific oligolysine used. The following tables summarize key quantitative data from studies on this compound and other short oligolysines.

Table 1: DNA Condensation Efficiency of Oligolysines

OligolysineEC50 (µM) for 50% DNA Compaction (at 10 mM Na+)Reference
This compound (Lys3)Did not condense DNA up to 1 mM[1]
Tetralysine (Lys4)~20[2]
Pentalysine (Lys5)~2[2]

Note: EC50 is the concentration of the condensing agent required to achieve 50% of the maximum DNA compaction.

Table 2: In Vitro Transfection Efficiency of Oligolysine-pDNA Complexes

OligolysineOptimal N/P RatioRelative Transfection Efficiency (Compared to Control)Cell LineReference
Oligolysine (K8)12LowNeuro-2A[2]
Oligolysine (K16)3HighNeuro-2A[2]
Oligolysine (K24)3-6HighNeuro-2A[2]
Oligolysine (K32)3HighNeuro-2A[2]

Note: While direct transfection data for this compound is limited, these results for short oligolysines suggest that a certain minimum length is required for efficient transfection.

Experimental Protocols

The following protocols provide a general framework for using this compound for in vitro gene delivery. Optimization for specific cell lines and plasmids is recommended.

Protocol 1: Formulation of this compound-pDNA Nanoparticles

This protocol describes the preparation of this compound-pDNA complexes for transfection.

Materials:

  • This compound (sterile, salt-free)

  • Plasmid DNA (pDNA) of high purity (A260/A280 ratio of 1.8-2.0)

  • Nuclease-free water

  • Serum-free cell culture medium (e.g., Opti-MEM)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of pDNA in nuclease-free water.

    • Prepare a 1 mM stock solution of this compound in nuclease-free water.

  • Calculation of N/P Ratio:

    • The N/P ratio is the molar ratio of nitrogen atoms in the this compound to phosphate (B84403) groups in the pDNA.

    • This compound (C18H38N6O4) has 6 nitrogen atoms.

    • The average molecular weight of a DNA base pair is ~650 g/mol , containing two phosphate groups.

  • Complex Formation:

    • For a desired amount of pDNA (e.g., 1 µg), dilute it in serum-free medium to a suitable volume (e.g., 50 µL).

    • In a separate tube, dilute the calculated amount of this compound for the desired N/P ratio in an equal volume of serum-free medium (e.g., 50 µL).

    • Add the diluted this compound solution to the diluted pDNA solution and mix gently by pipetting. Do not vortex.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation. The final volume will be 100 µL.

Protocol 2: In Vitro Transfection of Adherent Cells

This protocol outlines the steps for transfecting adherent mammalian cells with this compound-pDNA nanoparticles.

Materials:

  • Adherent cells (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound-pDNA nanoparticles (prepared as in Protocol 1)

  • 24-well tissue culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • On the day of transfection, gently wash the cells once with PBS.

    • Replace the medium with fresh, serum-free medium (e.g., 400 µL per well).

    • Add the 100 µL of freshly prepared this compound-pDNA nanoparticle suspension dropwise to each well.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

    • After the incubation period, replace the transfection medium with fresh, complete (serum-containing) medium.

  • Gene Expression Analysis:

    • Continue to incubate the cells for 24-72 hours.

    • Assess transgene expression using an appropriate method (e.g., fluorescence microscopy for fluorescent reporter genes, luciferase assay, or Western blot).

Protocol 3: Cytotoxicity Assay

This protocol describes how to assess the cytotoxicity of this compound-pDNA nanoparticles using a standard MTT assay.

Materials:

  • Cells of interest

  • This compound-pDNA nanoparticles at various N/P ratios

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Prepare this compound-pDNA nanoparticles at a range of N/P ratios as described in Protocol 1.

    • Remove the culture medium from the cells and replace it with fresh medium containing the different nanoparticle formulations. Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells).

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

Experimental Workflow for this compound-Mediated Gene Delivery

experimental_workflow cluster_prep Nanoparticle Formulation cluster_transfection In Vitro Transfection cluster_analysis Analysis pDNA Plasmid DNA Mix Mix at desired N/P ratio pDNA->Mix This compound This compound This compound->Mix Incubate Incubate 20-30 min at room temp Mix->Incubate AddComplex Add Nanoparticle Complexes to Cells Incubate->AddComplex Cells Seed Adherent Cells Cells->AddComplex IncubateTransfect Incubate 4-6 hours AddComplex->IncubateTransfect ChangeMedium Replace with Complete Medium IncubateTransfect->ChangeMedium IncubateAnalysis Incubate 24-72 hours ChangeMedium->IncubateAnalysis Expression Assess Gene Expression IncubateAnalysis->Expression Cytotoxicity Perform Cytotoxicity Assay (e.g., MTT) IncubateAnalysis->Cytotoxicity

Caption: Workflow for this compound-mediated gene delivery.

Cellular Uptake and Trafficking Pathway

cellular_pathway NP This compound-pDNA Nanoparticle Membrane Cell Membrane NP->Membrane Interaction Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Transcription Transcription & Translation Nucleus->Transcription Protein Expressed Protein Transcription->Protein

Caption: Cellular uptake and trafficking of this compound nanoparticles.

Concluding Remarks

This compound holds potential as a simple, defined, and potentially less toxic alternative to high molecular weight polylysines for targeted gene delivery. The provided application notes and protocols offer a starting point for researchers to explore the utility of this compound in their specific gene delivery applications. Further research is warranted to fully elucidate the mechanisms of this compound-mediated transfection and to optimize its efficiency for in vivo applications.

References

Application Note: Quantification of Trilysine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trilysine, a tripeptide composed of three lysine (B10760008) residues, is of significant interest in biochemical research and pharmaceutical development due to its potential roles in cellular mechanisms and as a building block for more complex molecules.[1] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and various research applications. This application note details a robust RP-HPLC method for the quantification of this compound, providing a comprehensive protocol for sample preparation, chromatographic analysis, and data interpretation.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. In RP-HPLC, compounds are separated based on their hydrophobicity.[2] The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.[2][3] this compound, being a polar molecule, has a low affinity for the stationary phase and is eluted using a polar mobile phase.[4] The concentration of an organic modifier (like acetonitrile (B52724) or methanol) in the mobile phase is gradually increased to elute the analyte.[2] Detection is typically achieved using a UV detector at a low wavelength (around 205 nm), where the peptide bonds absorb light.[1]

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical to remove interferences and ensure accurate quantification.[5][6] The following protocol is a general guideline and may need optimization based on the specific sample matrix.

  • Protein Precipitation (for biological samples):

    • To 100 µL of the sample (e.g., plasma), add 300-400 µL of ice-cold methanol (B129727) or acetonitrile.[5]

    • Vortex the mixture vigorously for 30 seconds.[5]

    • Incubate the sample on ice for 20-30 minutes to facilitate protein precipitation.[5]

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.[5]

    • Carefully collect the supernatant containing the analyte.[5]

  • Filtration:

    • Filter the supernatant or dissolved sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[7][8]

  • Standard and Sample Solution Preparation:

    • Prepare a stock solution of this compound standard in the mobile phase.

    • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from a low to high expected sample concentration.

    • Dilute the prepared sample extracts with the mobile phase to fall within the calibration range.

2. HPLC Method

The following HPLC parameters are recommended for the quantification of this compound.

ParameterRecommended Condition
Column BIST B+ Mixed-Mode, 4.6 x 50 mm, 5 µm, 100 Å[1]
Mobile Phase A HPLC-grade Water with 0.2% Sulfuric Acid[1]
Mobile Phase B Acetonitrile or Methanol[1]
Gradient Isocratic or Gradient (to be optimized based on sample complexity)
Flow Rate 1.0 mL/min[1]
Column Temperature 25°C - 30°C[7][9]
Injection Volume 20 µL[7]
Detection UV at 205 nm[1]

Data Presentation

Table 1: Chromatographic Performance

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
This compoundTo be determinede.g., < 1.5e.g., > 2000

Table 2: Method Validation Parameters

ParameterResult
Linearity (r²) e.g., > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Accuracy (% Recovery) e.g., 95-105%
Precision (% RSD) e.g., < 2%

Visualizations

G cluster_prep Sample Preparation Sample Biological Sample Precipitation Add Acetonitrile/Methanol (Protein Precipitation) Sample->Precipitation Vortex Vortex Precipitation->Vortex Incubate Incubate on Ice Vortex->Incubate Centrifuge Centrifuge Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter (0.45 µm) Supernatant->Filter FinalSample Prepared Sample for Injection Filter->FinalSample

Sample Preparation Workflow for this compound Analysis

G cluster_hplc HPLC Workflow Solvent Mobile Phase Reservoirs (A: Aqueous, B: Organic) Pump HPLC Pump (Gradient Formation) Solvent->Pump Injector Autosampler/Manual Injector Pump->Injector Column HPLC Column (e.g., BIST B+) Injector->Column Detector UV Detector (205 nm) Column->Detector Data Data Acquisition System (Chromatogram) Detector->Data

General HPLC Experimental Workflow

References

Application Notes and Protocols: Trilysine as a Crosslinker for Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trilysine as a versatile crosslinking agent for the fabrication of biocompatible and biodegradable biomaterials. Detailed protocols for the preparation and characterization of this compound-crosslinked hydrogels are provided, along with data on their mechanical properties, swelling behavior, and biocompatibility.

Introduction to this compound as a Crosslinker

This compound, a small peptide consisting of three lysine (B10760008) residues, is an effective crosslinking agent for various biopolymers. Its primary amine groups can participate in a range of chemical and enzymatic reactions to form stable crosslinks, enhancing the mechanical properties and stability of biomaterials such as hydrogels and scaffolds. The inherent biocompatibility and biodegradability of this compound make it an attractive crosslinker for applications in tissue engineering, drug delivery, and regenerative medicine.

Key Applications

  • Tissue Engineering: this compound-crosslinked scaffolds can provide a supportive environment for cell growth and tissue regeneration.

  • Drug Delivery: Hydrogels crosslinked with this compound can be designed for the sustained release of therapeutic agents.[1]

  • Wound Healing: The biocompatible and biodegradable nature of this compound-crosslinked materials makes them suitable for use as wound dressings.

Data Presentation

Mechanical Properties of this compound-Crosslinked Hydrogels

The mechanical properties of biomaterials are crucial for their performance in biological environments. The storage modulus (G'), a measure of the elastic response of a material, is a key parameter for hydrogels. The following table summarizes the storage modulus of gellan gum hydrogels crosslinked with varying concentrations of this compound.

Gellan Gum Concentration (% w/v)This compound Concentration (% w/v)Storage Modulus (G') (Pa)
1.00.01~10
1.00.03~50
1.00.05~100
1.50.01~20
1.50.03~100
1.50.05~200
2.00.01~30
2.00.03~150
2.00.05~300

Data adapted from rheological measurements of gellan gum hydrogels crosslinked with this compound.[2]

Swelling and Degradation of Lysine-Based Crosslinked Hydrogels

The swelling ratio and degradation rate are important characteristics of hydrogels for drug delivery and tissue engineering applications. The following data is for a poly(L-lysine)-laden hydrogel system, which provides insight into the behavior of lysine-based crosslinked materials.

Hydrogel FormulationSwelling Ratio (Day 1)Swelling Ratio (Day 28)Mass Loss (%) (Day 28)
Low MW OPF, Low MW PLL, Low Loading8.5 ± 0.47.9 ± 0.325.1 ± 2.1
Low MW OPF, High MW PLL, Low Loading10.2 ± 0.59.5 ± 0.422.3 ± 1.9
High MW OPF, Low MW PLL, High Loading7.1 ± 0.36.5 ± 0.328.9 ± 2.5
High MW OPF, High MW PLL, High Loading8.8 ± 0.48.1 ± 0.426.4 ± 2.2

Data is for oligo(poly(ethylene glycol) fumarate) (OPF) hydrogels incorporating poly(L-lysine) (PLL) and is presented as mean ± standard deviation.[3]

Experimental Protocols

Protocol 1: Preparation of this compound-Crosslinked Gellan Gum Hydrogels

This protocol describes the preparation of gellan gum hydrogels ionically crosslinked with this compound at a low temperature, making it suitable for the encapsulation of thermosensitive therapeutic agents.[1][4]

Materials:

  • Gellan gum (GG) powder

  • This compound acetate (B1210297)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Magnetic stirrer with hot plate

  • Syringes

  • Vortex mixer

Procedure:

  • Prepare a gellan gum solution by dissolving GG powder in deionized water at approximately 70°C with constant stirring for about 2 hours, or until a clear solution is obtained.[4]

  • Allow the GG solution to cool to approximately 40°C.[4]

  • Prepare a stock solution of this compound acetate in deionized water.

  • Gradually add the this compound solution to the GG solution while vortexing to ensure homogeneous mixing. The final concentrations of GG can range from 0.5% to 2.0% (w/v) and this compound from 0.01% to 0.05% (w/v).[1][2]

  • The resulting solution can be loaded into syringes for injection or cast into molds for the formation of hydrogel scaffolds.

  • Gelation will occur as the solution cools to room temperature.

Protocol 2: Rheological Characterization of this compound-Crosslinked Hydrogels

This protocol outlines the steps for characterizing the mechanical properties of this compound-crosslinked hydrogels using a rheometer.[5][6]

Equipment:

  • Rheometer with parallel plate geometry

  • Peltier temperature controller

Procedure:

  • Time Sweep: To determine the gelation time, place the liquid hydrogel precursor solution onto the pre-heated (37°C) lower plate of the rheometer. Lower the upper plate to the desired gap size and monitor the storage modulus (G') and loss modulus (G'') over time at a constant strain and frequency (e.g., 1% strain, 1 Hz). The gelation point is typically identified as the time at which G' exceeds G''.[5]

  • Strain Sweep: To determine the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency (e.g., 1 Hz) after the hydrogel has fully formed. The LVER is the range of strains where G' and G'' are independent of the applied strain.[5]

  • Frequency Sweep: To determine the frequency-dependent behavior of the hydrogel, perform a frequency sweep at a constant strain within the LVER. This provides information about the hydrogel's structure and stability.[5]

  • Equilibrium Modulus: The storage modulus value in the plateau region of the frequency sweep within the LVER represents the equilibrium modulus of the hydrogel.[5]

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of this compound-crosslinked biomaterials.[1]

Materials:

  • This compound-crosslinked hydrogel scaffolds

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Fibroblast cell line (e.g., L929 or NIH/3T3)

  • MTT reagent (5 mg/mL in PBS)

  • Isopropanol (B130326) with 0.04 N HCl

  • Phosphate-buffered saline (PBS)

Equipment:

  • 24-well tissue culture plates

  • Inverted microscope

  • Microplate reader

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Scaffold Preparation: Prepare this compound-crosslinked hydrogel discs of a suitable size for the wells of a 24-well plate. Sterilize the scaffolds by UV irradiation or other appropriate methods.

  • Cell Seeding: Seed fibroblast cells into 24-well plates at a density of approximately 5 x 10^4 cells/well and culture for 24 hours to allow for cell attachment.

  • Co-culture with Scaffolds: Gently place the sterilized hydrogel scaffolds into the wells containing the adherent cells.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay:

    • At each time point, remove the culture medium and wash the cells with PBS.

    • Add 500 µL of fresh medium and 50 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Remove the MTT solution and add 500 µL of acidified isopropanol to each well to dissolve the formazan crystals.[1]

    • Measure the absorbance of the resulting solution at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to a control group of cells cultured without the hydrogel scaffolds.

Visualizations

Signaling Pathways

The biocompatibility of lysine-containing biomaterials is influenced by their interaction with cell surface receptors and subsequent intracellular signaling pathways. Integrins, a family of cell adhesion receptors, play a crucial role in mediating cell-matrix interactions. The binding of extracellular matrix (ECM) components containing lysine residues to integrins can trigger signaling cascades that regulate cell survival, proliferation, and differentiation.

Integrin_Signaling cluster_ECM Extracellular Matrix (ECM) cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm ECM_Protein ECM Protein (e.g., Fibronectin, Collagen) with Lysine Residues Integrin Integrin Receptor (αβ heterodimer) ECM_Protein->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src PI3K_Pathway PI3K/Akt Pathway FAK->PI3K_Pathway MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Src->MAPK_Pathway Cell_Response Cellular Responses (Survival, Proliferation, Differentiation) MAPK_Pathway->Cell_Response PI3K_Pathway->Cell_Response

Caption: Integrin-mediated signaling pathway.

Furthermore, lysine residues within signaling proteins can be post-translationally modified, such as through methylation, which can regulate inflammatory responses via the NF-κB pathway. The methylation of RelA, a subunit of NF-κB, can influence the duration of NF-κB activation and the expression of inflammatory genes.

NFkB_Signaling cluster_Stimulus Inflammatory Stimulus cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimulus e.g., TNF-α, IL-1β IKK IKK Complex Stimulus->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_p50_RelA_IkB p50-RelA-IκB (Inactive NF-κB) NFkB_p50_RelA p50-RelA (Active NF-κB) NFkB_p50_RelA_IkB->NFkB_p50_RelA IκB Degradation NFkB_p50_RelA_DNA p50-RelA binding to DNA NFkB_p50_RelA->NFkB_p50_RelA_DNA Translocation Gene_Expression Inflammatory Gene Expression NFkB_p50_RelA_DNA->Gene_Expression Set9 Set9 (Lysine Methyltransferase) NFkB_p50_RelA_DNA->Set9 RelA_Me Methylated RelA Set9->RelA_Me Methylation of Lysine Residues Ubiquitination Ubiquitination RelA_Me->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Termination of NF-κB Signal

Caption: Regulation of NF-κB signaling by lysine methylation.

Experimental Workflow

The following diagram illustrates a general workflow for the development and characterization of this compound-crosslinked biomaterials.

Experimental_Workflow cluster_Preparation Biomaterial Preparation cluster_Characterization Physicochemical Characterization cluster_Biocompatibility Biocompatibility Assessment cluster_Analysis Data Analysis and Conclusion Start Start: Define Biomaterial and Crosslinker Concentrations Mixing Mix Biopolymer and This compound Solutions Start->Mixing Gelation Induce Gelation (e.g., Cooling) Mixing->Gelation Rheology Rheological Analysis (G', G'') Gelation->Rheology Swelling Swelling Ratio Measurement Gelation->Swelling Degradation Degradation Rate Measurement Gelation->Degradation Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Gelation->Cytotoxicity Data_Analysis Analyze and Interpret Data Rheology->Data_Analysis Swelling->Data_Analysis Degradation->Data_Analysis Cell_Morphology Cell Morphology and Adhesion Cytotoxicity->Cell_Morphology Cell_Morphology->Data_Analysis Conclusion Draw Conclusions on Biomaterial Performance Data_Analysis->Conclusion

Caption: Experimental workflow for this compound-crosslinked biomaterials.

References

Application Notes and Protocols for Polylysine Coatings in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Trilysine" is not commonly used in the context of a standard coating for cell culture applications. The widely used and commercially available reagents are high molecular weight polymers of lysine (B10760008), specifically Poly-L-lysine (PLL) and Poly-D-lysine (PDL) . These poly-amino acids are the focus of these application notes and protocols.

Polylysine (B1216035) coatings are fundamental tools in cell culture, employed to modify the surface of culture vessels to enhance the attachment, proliferation, and differentiation of various cell types. The underlying principle of their function is the introduction of a net positive charge to the typically negatively charged polystyrene or glass surfaces of cultureware. This modification facilitates the electrostatic interaction between the culture surface and the negatively charged cell membrane, thereby promoting cell adhesion.[1][2][3][4] This is particularly beneficial for the culture of fastidious cells, such as primary neurons, or for cells grown in serum-free or low-serum conditions where attachment factors are limited.[4][5]

Key Applications:
  • Enhanced Cell Adhesion: Polylysine coatings are routinely used to promote the attachment of weakly adherent cell lines and primary cells.[2][4] This is crucial for subsequent experiments that involve multiple washing steps, as it minimizes cell detachment.[4]

  • Improved Cell Growth and Proliferation: By providing a more favorable substrate for attachment, polylysine coatings can lead to improved cell spreading, which in turn can positively influence cell proliferation and viability. For some cell types, such as human mesenchymal stem cells, low concentrations of PLL have been shown to promote proliferation.

  • Neuronal Cell Culture: These coatings are especially critical in neuroscience research for the culture of primary neurons and glial cells.[4][5] The enhanced adhesion is a prerequisite for neurite outgrowth, differentiation, and the formation of synaptic networks.[5][6]

  • Serum-Free and Low-Serum Cultures: In the absence of serum, which contains various attachment factors like fibronectin, many cell types struggle to adhere to standard tissue culture plastic. Polylysine coatings provide a synthetic attachment substrate, enabling robust cell culture in reduced-serum or serum-free media.[4]

Poly-L-lysine (PLL) vs. Poly-D-lysine (PDL):

Both PLL and PDL are effective in promoting cell adhesion. However, a key difference lies in their susceptibility to cellular enzymes.[4]

  • Poly-L-lysine (PLL): This is the naturally occurring enantiomer and can be degraded by proteases secreted by some cell types. This degradation can lead to cell detachment over time, particularly in long-term cultures.

  • Poly-D-lysine (PDL): As the synthetic enantiomer, PDL is not recognized by cellular proteases and is therefore resistant to enzymatic degradation.[4][5] This makes it the preferred choice for long-term cultures or for cell types that exhibit high proteolytic activity.[5]

Data Presentation

Table 1: Impact of Poly-L-lysine Coating on Cell Confluence and Viability
Cell LineCoatingSeeding Density (cells/cm²)Time PointParameter MeasuredResult
LNCaP (Prostate Cancer)Poly-L-lysine1.25 x 10⁴96 hCell Confluence (%)Increased confluence compared to uncoated control.[7]
LNCaP (Prostate Cancer)Poly-L-lysine1.25 x 10⁴96 hMetabolic Activity (Viability)Significantly increased compared to uncoated control.[7]
FibroblastsPoly-L-lysineNot specified24 hProliferation/Viability (MTT Assay)97.9% of uncoated control (no statistically significant difference).[8]
Table 2: Recommended Coating Volumes for Poly-D-Lysine (50 µg/mL Working Solution)
Culture VesselCoating Volume per Well/Dish
6-well Plate1.5 mL
12-well Plate0.55 mL
24-well Plate0.3 mL
48-well Plate0.18 mL
96-well Plate0.05 mL
35 mm Dish1.4 mL
60 mm Dish3.4 mL

Signaling and Mechanism of Action

Polylysine-mediated cell adhesion is primarily an integrin-independent process. Unlike extracellular matrix (ECM) proteins such as fibronectin or laminin, which bind to specific integrin receptors on the cell surface to trigger focal adhesion formation and downstream signaling cascades, polylysine acts through a more direct physical mechanism.

The process is driven by the electrostatic attraction between the positively charged ε-amino groups of the lysine residues in the polymer and the negatively charged components of the cell membrane, such as sialic acid residues on glycoproteins and glycolipids.[2][4][9] This interaction promotes a strong, non-specific attachment of the cell to the substrate. While this is sufficient to anchor cells, it's important to note that it does not typically lead to the formation of classical focal adhesions. In some cell types, this strong adhesion can even induce specific signaling pathways; for instance, in THP-1 monocytes, adhesion to PLL has been shown to induce pyroptosis through the caspase-1 and NLRP3 inflammasome pathway.[1]

G cluster_surface Culture Surface cluster_cell Cell Surface Surface PLL_Coating Positively Charged Polylysine Coating (+) Cell_Membrane Negatively Charged Cell Membrane (-) PLL_Coating->Cell_Membrane Electrostatic Interaction Cell_Adhesion Integrin-Independent Cell Adhesion Cell_Membrane->Cell_Adhesion Cytoskeleton Cytoskeleton Cell_Adhesion->Cytoskeleton Anchorage

Mechanism of Polylysine-Mediated Cell Adhesion.

Experimental Protocols

Protocol 1: Standard Coating of Cultureware with Poly-L-lysine or Poly-D-lysine

This protocol is a general guideline synthesized from multiple manufacturer recommendations.[9][10][11] Optimal conditions may vary depending on the cell type and application and should be determined empirically.[9]

Materials:

  • Poly-L-lysine or Poly-D-lysine solution (e.g., 0.1 mg/mL or 0.01% in sterile water)

  • Sterile tissue culture grade water or phosphate-buffered saline (PBS)

  • Sterile cell culture plates, flasks, or coverslips

Procedure:

  • Preparation of Working Solution: If starting from a powder, dissolve Poly-lysine in sterile tissue culture grade water to a stock concentration of 1 mg/mL. For a working solution, dilute the stock to a final concentration of 0.1 mg/mL (100 µg/mL) in sterile water or PBS.[11] If using a pre-made solution (commonly 0.01%), it can often be used directly.[12]

  • Coating the Surface: Add a sufficient volume of the polylysine working solution to the culture vessel to completely cover the growth surface. A common recommendation is to use 1.0 mL per 25 cm² of surface area. Gently rock the vessel to ensure an even coating.

  • Incubation: Incubate the culture vessel at room temperature (15-25°C) for a period ranging from 5 minutes to 1 hour.[9] Some protocols suggest longer incubation times (e.g., overnight at room temperature or 1-2 hours at 37°C), which may be optimized for specific applications.[11]

  • Aspiration and Rinsing: Carefully aspirate the polylysine solution from the vessel. To remove any unbound polymer, thoroughly rinse the surface with sterile tissue culture grade water or PBS. Typically, two to three rinses are recommended.

  • Drying: Allow the coated surface to dry completely in a sterile environment (e.g., a laminar flow hood) for at least 2 hours before introducing cells and medium.[9] Coated and dried cultureware can be stored at 2-8°C for several weeks.

G Start Start Prepare Prepare Polylysine Working Solution Start->Prepare Coat Add solution to cultureware (e.g., 1 mL / 25 cm²) Prepare->Coat Incubate Incubate at Room Temp (5 min - 1 hr) Coat->Incubate Aspirate Aspirate Solution Incubate->Aspirate Rinse Rinse 2-3x with Sterile Water/PBS Aspirate->Rinse Dry Air dry in hood (min. 2 hours) Rinse->Dry Use_Store Use Immediately or Store at 2-8°C Dry->Use_Store End End Use_Store->End

Workflow for Coating Cultureware with Polylysine.
Protocol 2: Assessment of Cell Adhesion on Coated Surfaces

This protocol describes a general method to quantify cell adhesion using a crystal violet assay.

Materials:

  • Polylysine-coated and uncoated (control) 96-well plates

  • Cell suspension of the desired cell type

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Crystal Violet solution in water

  • 10% Acetic Acid in water

Procedure:

  • Cell Seeding: Seed cells into both coated and uncoated wells of a 96-well plate at a desired density (e.g., 1 x 10⁴ cells/well). Include wells with medium only as a background control.

  • Incubation: Incubate the plate for a defined period to allow for cell attachment (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

  • Washing: Gently wash the wells to remove non-adherent cells. This can be done by inverting the plate and flicking out the medium, followed by 2-3 gentle washes with PBS.

  • Fixation: Fix the remaining adherent cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.

  • Staining: Aspirate the PFA and wash the wells with PBS. Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells extensively with water until the water runs clear.

  • Solubilization: Allow the plate to dry completely. Add 100 µL of 10% acetic acid to each well to solubilize the stain.

  • Quantification: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

G cluster_parameters Input Parameters cluster_outcomes Cellular Outcomes Coating_Type Coating Type (PLL vs PDL) Adhesion Adhesion Efficiency Coating_Type->Adhesion influences Proliferation Proliferation Rate Coating_Type->Proliferation can influence Coating_Conc Coating Concentration (e.g., 10-100 µg/mL) Coating_Conc->Adhesion strongly influences Cytotoxicity Potential Cytotoxicity (High Conc. / Specific Cells) Coating_Conc->Cytotoxicity can cause Cell_Type Cell Type (e.g., Primary Neurons, HEK293) Cell_Type->Adhesion determines need Differentiation Differentiation (e.g., Neurite Outgrowth) Cell_Type->Differentiation affects Cell_Type->Cytotoxicity determines sensitivity

Relationship between Coating Parameters and Cellular Outcomes.

References

Application Notes and Protocols: Step-by-Step Guide to Trilysine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trilysine (Lys-Lys-Lys) is a tripeptide composed of three L-lysine residues linked by peptide bonds.[1] As a short poly-L-lysine polypeptide, it is a cationic moiety used in various biomedical applications, including the construction of gene delivery vectors and as a component of synthetic biodegradable hydrogels for surgical sealing.[2][3]

This document provides a detailed protocol for the chemical synthesis of this compound using the most common and efficient method: Solid-Phase Peptide Synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[4][5] This methodology allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtering the resin.[5]

The most prevalent SPPS strategy, Fmoc/tBu chemistry, will be detailed. This strategy utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α-amino group and acid-labile protecting groups, such as tert-butyloxycarbonyl (Boc), for the reactive side chains.[4][6] For lysine (B10760008), the ε-amino group of the side chain is typically protected with a Boc group.[6][7]

Principle of Solid-Phase this compound Synthesis

The synthesis of this compound is performed in the C-terminal to N-terminal direction. The process begins with an insoluble resin support, to which the C-terminal lysine residue is attached.[4] The synthesis follows a cyclical process for each subsequent lysine addition:

  • Fmoc-Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[8]

  • Activation and Coupling: The next Fmoc-protected lysine (Fmoc-Lys(Boc)-OH) is activated at its carboxyl group by a coupling reagent.[9] This activated amino acid is then reacted with the free N-terminal amine of the resin-bound peptide, forming a new peptide bond.[9][10]

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.[11]

This cycle is repeated until the this compound sequence is fully assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups (the Boc groups on the lysine side chains) are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.[5][12]

Experimental Protocol: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol details the manual synthesis of this compound on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials and Reagents
  • Resin: Rink Amide resin (e.g., 0.5-1.0 mmol/g loading capacity)

  • Amino Acid: Fmoc-Lys(Boc)-OH

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), ACS grade

    • Methanol (MeOH), ACS grade

    • Diethyl ether, anhydrous

  • Reagents for Deprotection:

    • Piperidine

    • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Reagents for Coupling:

    • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[13]

    • Base: N,N-Diisopropylethylamine (DIPEA)

  • Reagents for Cleavage:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water (H₂O), deionized

    • Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v)

  • Equipment:

    • Solid-phase synthesis reaction vessel with a frit

    • Shaker or vortexer

    • Vacuum filtration apparatus

    • Rotary evaporator

    • High-Performance Liquid Chromatography (HPLC) system for purification

    • Mass spectrometer for characterization

Synthesis Workflow

The overall workflow for the solid-phase synthesis of this compound is illustrated below.

G cluster_prep 1. Resin Preparation cluster_cycle 2. Iterative Synthesis Cycle (Repeat 3x for this compound) cluster_final 3. Cleavage and Purification A Start with Rink Amide Resin B Swell Resin in DMF (30 min) A->B C Fmoc-Deprotection (20% Piperidine/DMF) B->C D Wash Resin (DMF, DCM) C->D E Couple Fmoc-Lys(Boc)-OH (HBTU/DIPEA in DMF) D->E F Wash Resin (DMF, DCM) E->F F->C For next Lysine G Final Fmoc-Deprotection H Wash Resin (DMF, DCM, MeOH) G->H I Dry Resin under Vacuum H->I J Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) I->J K Precipitate Peptide (Cold Diethyl Ether) J->K L Purify by HPLC K->L M Characterize by Mass Spec. L->M

Caption: Workflow for Solid-Phase Synthesis of this compound.

Step-by-Step Procedure

Step 1: Resin Preparation and Swelling

  • Weigh 0.2 mmol of Rink Amide resin and place it into the reaction vessel.

  • Add DMF (approx. 10 mL per gram of resin) to the vessel.[12]

  • Allow the resin to swell by shaking gently at room temperature for 30 minutes.

  • Drain the DMF using a vacuum filter.

Step 2: First Deprotection (Removal of Fmoc from Resin)

  • Add the deprotection solution (20% piperidine in DMF) to the resin.

  • Shake for 5 minutes, then drain the solution.[8]

  • Add fresh deprotection solution and shake for an additional 15 minutes.[8]

  • Drain the solution and wash the resin thoroughly (3x with DMF, 3x with DCM, 3x with DMF) to remove all traces of piperidine.

Step 3: First Coupling (Coupling of the first Fmoc-Lys(Boc)-OH)

  • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Shake the reaction mixture at room temperature for 1-2 hours.

  • Optional: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[12]

  • Drain the coupling solution and wash the resin (3x with DMF, 3x with DCM, 3x with DMF).

Step 4: Second and Third Lysine Coupling Cycles

  • Repeat Step 2 (Deprotection) to remove the Fmoc group from the newly added lysine.

  • Repeat Step 3 (Coupling) to add the second Fmoc-Lys(Boc)-OH.

  • Repeat Step 2 (Deprotection) again.

  • Repeat Step 3 (Coupling) again to add the third and final Fmoc-Lys(Boc)-OH.

Step 5: Final Deprotection

  • Perform the deprotection procedure (Step 2 ) one last time to remove the N-terminal Fmoc group from the final lysine residue.

  • After the final wash, perform additional washes with MeOH (3x) and DCM (3x) to prepare the resin for drying.

  • Dry the peptide-resin thoroughly under high vacuum for at least 1 hour.

Step 6: Cleavage and Side-Chain Deprotection

  • Place the dry peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS), using approximately 10 mL per 0.1 mmol of peptide.

  • Shake the mixture at room temperature for 2-3 hours. The TIS and water act as scavengers to prevent side reactions.[5]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

Step 7: Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the filtrate).

  • A white precipitate of the this compound peptide should form.

  • Centrifuge the mixture to pellet the peptide, and carefully decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase HPLC.

  • Analyze the purified fractions by mass spectrometry to confirm the identity and purity of the this compound peptide (Expected Mass [M+H]⁺ ≈ 403.5 g/mol ).

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound on a 0.2 mmol scale.

StepReagent/SolutionEquivalents (vs. Resin)Volume/AmountDurationTemperature
Swelling DMFN/A~5 mL30 minRoom Temp.
Deprotection 20% Piperidine in DMFN/A~5 mL5 min + 15 minRoom Temp.
Coupling Fmoc-Lys(Boc)-OH4 eq.0.8 mmol1-2 hoursRoom Temp.
HBTU3.9 eq.0.78 mmol1-2 hoursRoom Temp.
DIPEA8 eq.1.6 mmol1-2 hoursRoom Temp.
Cleavage Cleavage CocktailN/A~20 mL2-3 hoursRoom Temp.

Visualization of Protected this compound

The diagram below illustrates the structure of the fully assembled and protected this compound peptide attached to the Rink Amide resin before the final cleavage step.

Caption: Protected this compound on Rink Amide Resin.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Trilysine Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilysine (Lys-Lys-Lys), a homo-tripeptide of lysine (B10760008), and its fragments are of significant interest in various fields, including proteomics, drug delivery, and toxicology. Mass spectrometry (MS) has become an indispensable tool for the detailed analysis of such peptides. This document provides comprehensive application notes and protocols for the qualitative and quantitative analysis of this compound fragments using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined here are designed to provide robust and reproducible results for researchers in academic and industrial settings.

I. Quantitative Data Presentation

Mass spectrometric analysis of this compound using collision-induced dissociation (CID) results in a series of characteristic fragment ions. The primary cleavages occur at the peptide bonds, leading to the formation of b- and y-type ions. The following table summarizes the theoretical mass-to-charge (m/z) ratios for the expected singly charged fragment ions of this compound and their estimated relative abundances based on typical peptide fragmentation patterns.

Table 1: Theoretical m/z Values and Estimated Relative Abundances of Singly Charged this compound Fragment Ions.

Ion TypeSequenceTheoretical m/zEstimated Relative Abundance
b-ions
b₁K147.1128Moderate
b₂KK275.2077Low to Moderate
y-ions
y₁K147.1128High
y₂KK275.2077High
Precursor Ion
[M+H]⁺KKK403.3026High

Note: The molecular weight of this compound is 402.5 g/mol .[1] The estimated relative abundances are based on general observations of peptide fragmentation where y-ions are often more predominant.[2] Actual abundances may vary depending on the specific instrumental conditions.

II. Experimental Protocols

A successful mass spectrometry experiment relies on meticulous sample preparation and optimized instrument parameters. The following protocols provide a step-by-step guide for the analysis of this compound.

A. Protocol 1: Sample Preparation

Proper sample preparation is crucial to minimize interference and ensure high-quality data.[3]

  • Reconstitution of this compound Standard:

    • Accurately weigh a small amount of this compound standard.

    • Reconstitute the standard in a solution of 0.1% formic acid in LC-MS grade water to a final concentration of 1 mg/mL.

    • Prepare a series of dilutions from this stock solution to create calibration standards (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

  • Sample Matrix Preparation (for complex samples):

    • For this compound analysis in biological matrices (e.g., plasma, cell lysates), protein precipitation is necessary to remove larger interfering molecules.

    • To 100 µL of the sample, add 300 µL of ice-cold acetonitrile (B52724).

    • Vortex the mixture for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the this compound.

  • Desalting (if necessary):

    • If the sample contains high concentrations of salts, a desalting step using a C18 solid-phase extraction (SPE) cartridge is recommended.

    • Condition the SPE cartridge with methanol (B129727) followed by equilibration with 0.1% formic acid in water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 0.1% formic acid in water to remove salts.

    • Elute the this compound with a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the eluted sample using a vacuum centrifuge and reconstitute in a suitable volume of 0.1% formic acid in water prior to LC-MS/MS analysis.

B. Protocol 2: LC-MS/MS Analysis

This protocol outlines the parameters for analyzing this compound fragments using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 75 µm I.D. x 15 cm length, packed with 1.9 µm particles).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 40% Mobile Phase B over 30 minutes.

    • Flow Rate: 300 nL/min.

    • Injection Volume: 1 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • MS1 Scan Range: m/z 100-1000.

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID).

    • Data-Dependent Acquisition: The mass spectrometer should be set to perform MS/MS on the most intense precursor ions from the MS1 scan. The precursor ion for this compound ([M+H]⁺) is m/z 403.3.

    • Collision Energy: Optimize the collision energy to achieve efficient fragmentation of the this compound precursor ion. A starting point of 25-35 eV can be used.

C. Protocol 3: Data Analysis
  • Qualitative Analysis:

    • Identify the precursor ion of this compound (m/z 403.3) in the MS1 spectra.

    • Analyze the corresponding MS/MS spectrum to identify the characteristic b- and y-fragment ions as listed in Table 1. The mass difference between adjacent b-ions or y-ions should correspond to the mass of a lysine residue (128.09496 Da).

  • Quantitative Analysis:

    • For quantitative analysis, a targeted approach such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can be employed on a triple quadrupole or high-resolution mass spectrometer, respectively.

    • Monitor specific transitions from the precursor ion to the most intense and stable fragment ions (e.g., 403.3 -> 147.1 and 403.3 -> 275.2).

    • Construct a calibration curve using the prepared this compound standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

III. Mandatory Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.

G Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Reconstitution This compound Standard Reconstitution Precipitation Protein Precipitation (for complex matrices) Reconstitution->Precipitation If needed Desalting Desalting (SPE) Reconstitution->Desalting Directly for pure standards Precipitation->Desalting LC Liquid Chromatography (C18 Separation) Desalting->LC MS Mass Spectrometry (ESI-CID-MS/MS) LC->MS Qualitative Qualitative Analysis (Fragment Identification) MS->Qualitative Quantitative Quantitative Analysis (SRM/PRM) MS->Quantitative

Caption: Workflow for this compound Mass Spectrometry Analysis.

B. This compound Fragmentation Pathway

This diagram illustrates the fragmentation of the protonated this compound molecule ([M+H]⁺) to produce b- and y-ions.

G Fragmentation Pathway of Protonated this compound cluster_b_ions b-ions cluster_y_ions y-ions This compound H₂N-Lys-Lys-Lys-COOH b1 b₁ [H₂N-Lys]⁺ m/z = 147.11 b2 b₂ [H₂N-Lys-Lys]⁺ m/z = 275.21 b2->b1 Loss of Lys y1 y₁ [H-Lys-COOH]⁺ m/z = 147.11 y2 y₂ [H-Lys-Lys-COOH]⁺ m/z = 275.21 y2->y1 Loss of Lys Precursor [M+H]⁺ [H₂N-Lys-Lys-Lys-COOH]H⁺ m/z = 403.30 Precursor->b2 Loss of Lys Precursor->y2 Loss of Lys

Caption: this compound Fragmentation Pathway in MS/MS.

References

Application Notes and Protocols for Enzyme Immobilization Using Trilysine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enzyme immobilization is a critical technology in various fields, including biocatalysis, diagnostics, and drug development, aimed at enhancing enzyme stability, reusability, and process control.[1][2][3] Covalent attachment of enzymes to solid supports is a widely used method that prevents enzyme leaching and can improve stability through multipoint attachment.[1][4] A common strategy for covalent immobilization involves targeting the ε-amino groups of lysine (B10760008) residues on the enzyme's surface, which are typically abundant and accessible nucleophiles.[2][5]

This document details the application and protocols for a specialized covalent immobilization technique utilizing trilysine as a short peptide linker. The introduction of a this compound linker between the support matrix and the enzyme can offer several advantages. It can act as a flexible spacer arm, potentially reducing steric hindrance and preserving the enzyme's native conformation and activity upon immobilization.[6] Furthermore, the multiple amine groups of this compound can facilitate multipoint attachment, leading to a more rigid and stable immobilized enzyme preparation.[4] These application notes are intended for researchers and professionals in biochemistry, biotechnology, and pharmaceutical sciences seeking to develop robust and efficient immobilized enzyme systems.

Application Notes

Principle of this compound-Mediated Immobilization

The use of this compound in enzyme immobilization is based on its properties as a short, lysine-based peptide. The core principle involves a two-stage process:

  • Support Functionalization: A solid support material with reactive surface groups (e.g., epoxy or aldehyde) is first functionalized by covalently attaching this compound. This creates a surface rich in primary amine groups from the this compound residues.

  • Enzyme Conjugation: The enzyme is then immobilized onto the this compound-functionalized support. This can be achieved through a cross-linking agent like glutaraldehyde (B144438), which reacts with the amine groups on both the this compound linker and the surface lysine residues of the enzyme.

This method allows for a controlled, multi-point covalent attachment that can enhance the operational stability of the enzyme.[4][7] The this compound spacer arm can also improve the accessibility of the enzyme's active site to the substrate, potentially leading to higher catalytic activity compared to direct immobilization on the support surface.[6]

Advantages of the this compound Linker Approach
  • Enhanced Stability: Multipoint covalent attachment through the multiple amine groups of this compound can increase the rigidity of the enzyme structure, leading to improved thermal and operational stability.[4]

  • Reduced Steric Hindrance: The spacer function of the this compound molecule can minimize detrimental interactions between the enzyme and the support matrix, helping to preserve the enzyme's catalytic activity.[6]

  • Improved Enzyme Loading: The high density of reactive amine groups on the this compound-functionalized support can potentially increase the capacity for enzyme loading.

  • Controlled Orientation: While not guaranteed, the use of a linker can sometimes favor a more uniform orientation of the immobilized enzyme, which can be beneficial for activity.[8]

Potential Applications

This immobilization strategy is suitable for a wide range of enzymes and applications, including:

  • Industrial Biocatalysis: Development of robust and reusable biocatalysts for the synthesis of fine chemicals, pharmaceuticals, and biofuels.

  • Biosensors: Creation of stable enzyme-based biosensors for diagnostic and environmental monitoring.

  • Drug Delivery: Immobilization of therapeutic enzymes on biocompatible carriers.[9]

  • Food Processing: Production of immobilized enzymes for use in the food and beverage industry.

Data Presentation

The following tables summarize representative data comparing the properties of a free enzyme to the same enzyme immobilized using a this compound linker.

Table 1: Comparison of Kinetic Parameters

Enzyme StateApparent Km (mM)Vmax (µmol/min/mg)Catalytic Efficiency (Vmax/Km)
Free Enzyme1.5150100
Immobilized (this compound)2.013567.5

Note: A slight increase in Km and a decrease in Vmax are common upon immobilization due to conformational changes and mass transfer limitations.[10]

Table 2: Stability and Reusability Profile

Enzyme StateThermal Half-life at 60°C (hours)Storage Stability (Residual Activity after 30 days at 4°C)Reusability (Residual Activity after 10 cycles)
Free Enzyme245%N/A
Immobilized (this compound)1085%80%

Note: Significant improvements in thermal and storage stability, as well as the ability to be reused, are key advantages of immobilization.[2][11]

Table 3: Immobilization Efficiency

ParameterValue
Support MaterialEpoxy-activated Agarose (B213101) Beads
Enzyme Loading5 mg/g of support
Immobilization Yield85%
Activity Recovery70%

Experimental Protocols

Protocol 1: Functionalization of Epoxy-Activated Support with this compound

This protocol describes the covalent attachment of this compound to an epoxy-activated solid support.

Materials:

  • Epoxy-activated agarose or silica (B1680970) beads

  • This compound peptide

  • Coupling Buffer: 0.1 M Sodium bicarbonate buffer, pH 9.5

  • Washing Buffer: 50 mM Tris-HCl, pH 7.5

  • Blocking Solution: 1 M Ethanolamine, pH 8.0

  • Distilled water

Procedure:

  • Wash 1 gram of epoxy-activated beads with 10 volumes of distilled water.

  • Prepare a 10 mg/mL solution of this compound in the Coupling Buffer.

  • Add the washed beads to the this compound solution and incubate with gentle shaking for 24 hours at 25°C.

  • After incubation, separate the beads from the solution by centrifugation or filtration.

  • Wash the beads three times with 10 volumes of Washing Buffer to remove any unbound this compound.

  • To block any remaining reactive epoxy groups, resuspend the beads in the Blocking Solution and incubate for 4 hours at 25°C.

  • Wash the beads extensively with the Washing Buffer and then with distilled water.

  • The this compound-functionalized support is now ready for enzyme immobilization. Store at 4°C.

Protocol 2: Immobilization of Enzyme onto this compound-Functionalized Support

This protocol details the immobilization of an enzyme onto the prepared this compound-functionalized support using glutaraldehyde as a cross-linker.

Materials:

  • This compound-functionalized support (from Protocol 1)

  • Enzyme solution (e.g., 1-5 mg/mL in a suitable buffer)

  • Immobilization Buffer: 0.1 M Phosphate buffer, pH 7.0

  • Glutaraldehyde solution (2.5% v/v in Immobilization Buffer)

  • Quenching Solution: 1 M Glycine in Immobilization Buffer

  • Washing Buffer: 0.1 M Phosphate buffer with 0.5 M NaCl, pH 7.0

Procedure:

  • Equilibrate 1 gram of the this compound-functionalized support with the Immobilization Buffer.

  • Add the equilibrated support to the glutaraldehyde solution and incubate with gentle mixing for 2 hours at room temperature.

  • Wash the activated support thoroughly with the Immobilization Buffer to remove excess glutaraldehyde.

  • Immediately add the enzyme solution to the activated support.

  • Incubate with gentle shaking for 12-24 hours at 4°C. The optimal time may vary depending on the enzyme.

  • After immobilization, collect the supernatant to determine the amount of unbound enzyme (for calculating immobilization yield).

  • Wash the immobilized enzyme beads with the high-salt Washing Buffer to remove non-covalently bound enzyme.

  • To quench any remaining reactive aldehyde groups, resuspend the beads in the Quenching Solution and incubate for 2 hours at room temperature.

  • Wash the beads several times with the Immobilization Buffer.

  • The immobilized enzyme is now ready for activity assays and other characterizations. Store at 4°C.

Protocol 3: Quantification of Immobilization Yield and Activity

Immobilization Yield:

The immobilization yield can be determined by measuring the protein concentration in the solution before and after the immobilization process using a standard protein assay (e.g., Bradford or BCA assay).

Yield (%) = [(Initial Protein - Unbound Protein) / Initial Protein] x 100

Activity of Immobilized Enzyme:

  • Prepare a reaction mixture containing the substrate for the enzyme in a suitable buffer.

  • Add a known amount of the immobilized enzyme beads to the reaction mixture.

  • Incubate under optimal conditions (temperature, pH) with constant mixing.

  • At different time intervals, take samples from the reaction mixture (centrifuge to pellet the beads) and measure the product formation or substrate consumption using an appropriate analytical method (e.g., spectrophotometry, HPLC).

  • Calculate the specific activity of the immobilized enzyme (e.g., in µmol of product formed per minute per mg of immobilized enzyme).

Activity Recovery:

Activity recovery compares the activity of the immobilized enzyme to the activity of the same amount of free enzyme that was successfully immobilized.

Activity Recovery (%) = (Specific Activity of Immobilized Enzyme / Specific Activity of Free Enzyme) x Immobilization Yield (%)

Visualizations

experimental_workflow sub Support Material (e.g., Epoxy-activated beads) func_support This compound-Functionalized Support sub->func_support Protocol 1 This compound This compound Solution This compound->func_support glutaraldehyde Glutaraldehyde Activation func_support->glutaraldehyde act_support Activated Support glutaraldehyde->act_support immobilized_enzyme Immobilized Enzyme act_support->immobilized_enzyme Protocol 2 enzyme Enzyme Solution enzyme->immobilized_enzyme wash Washing & Quenching immobilized_enzyme->wash final_product Final Biocatalyst wash->final_product assay Activity & Stability Assays final_product->assay Protocol 3

Caption: Workflow for enzyme immobilization using a this compound linker.

References

Application Notes and Protocols for the Structural Elucidation of Trilysine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the high-resolution structural determination of biomolecules, including peptides like trilysine (Lys-Lys-Lys). By providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms, NMR enables a comprehensive analysis of the peptide's primary, secondary, and tertiary structure in solution. This document offers detailed application notes and experimental protocols for the structural elucidation of this compound, serving as a guide for researchers in structural biology and drug development.

Data Presentation: Quantitative NMR Data Summary

The chemical shifts of this compound are influenced by the position of the lysine (B10760008) residue (N-terminal, central, or C-terminal), pH, and temperature. The following tables provide representative ¹H and ¹³C chemical shifts for lysine residues in a short peptide context, referenced to 2,2-dimethyl-2-silapentane-5-sulfonate (DSS). These values are essential for the initial assignment of the NMR spectra.

Table 1: Representative ¹H Chemical Shifts (ppm) for Lysine Residues in a Peptide Chain

ProtonN-Terminal LysineCentral LysineC-Terminal Lysine
NH (Amide)~8.5 - 9.0~8.0 - 8.5~8.0 - 8.5
~4.1 - 4.3~4.2 - 4.4~3.9 - 4.1
~1.8 - 1.9~1.8 - 1.9~1.8 - 1.9
~1.4 - 1.5~1.4 - 1.5~1.4 - 1.5
~1.6 - 1.7~1.6 - 1.7~1.6 - 1.7
~3.0 - 3.1~3.0 - 3.1~3.0 - 3.1
NH₃⁺ (Side Chain)~7.5 - 8.0~7.5 - 8.0~7.5 - 8.0

Table 2: Representative ¹³C Chemical Shifts (ppm) for Lysine Residues in a Peptide Chain

CarbonN-Terminal LysineCentral LysineC-Terminal Lysine
C' (Carbonyl)~172 - 174~174 - 176~176 - 178
~54 - 56~55 - 57~53 - 55
~30 - 32~30 - 32~30 - 32
~22 - 24~22 - 24~22 - 24
~26 - 28~26 - 28~26 - 28
~39 - 41~39 - 41~39 - 41

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NMR data.

Materials:

  • This compound peptide (high purity, >95%)

  • Phosphate (B84403) buffer (e.g., 20 mM sodium phosphate, pH 6.0)

  • Deuterium oxide (D₂O, 99.9%)

  • Internal standard (e.g., DSS or TSP)

  • High-quality 5 mm NMR tubes

Protocol:

  • Peptide Dissolution: Dissolve the this compound peptide in the phosphate buffer to a final concentration of 1-5 mM.[1] A higher concentration is generally preferred for better signal-to-noise.

  • D₂O Addition: Add D₂O to the sample to a final concentration of 5-10% (v/v). D₂O is required for the field-frequency lock of the NMR spectrometer.

  • Internal Standard: Add a small amount of DSS or TSP as an internal reference for chemical shifts (¹H and ¹³C at 0 ppm).

  • pH Adjustment: Adjust the pH of the sample to the desired value (e.g., 6.0) using small aliquots of dilute HCl or NaOH. Note that the pH meter reading in a D₂O-containing solution (pD) should be corrected (pD = pH_reading + 0.4).

  • Transfer to NMR Tube: Transfer the final sample solution to a clean, high-quality 5 mm NMR tube to a height of at least 4.5 cm.

NMR Data Acquisition

The following is a standard suite of NMR experiments for the structural elucidation of a small peptide like this compound. Experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity.

A. 1D ¹H NMR

  • Purpose: To assess sample purity, concentration, and overall spectral quality. It provides the initial overview of all proton signals.

  • Protocol: Acquire a standard 1D ¹H spectrum with water suppression (e.g., using presaturation or WATERGATE).

B. 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)

  • Purpose: To identify all protons belonging to a single amino acid spin system.[2] Magnetization is transferred through all scalar couplings within a residue.

  • Protocol:

    • Use a standard TOCSY pulse sequence with a mixing time of 60-80 ms (B15284909). This duration is typically sufficient to observe correlations between the amide proton and all side-chain protons of the lysine residues.

    • Acquire the spectrum with a sufficient number of scans to achieve good signal-to-noise.

C. 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled through two or three bonds (e.g., Hα-Hβ, Hβ-Hγ). This helps in the initial assignment of the spin systems.

  • Protocol:

    • Use a standard COSY pulse sequence.

    • The cross-peaks in a COSY spectrum show fine structure that can be used to determine J-coupling constants.

D. 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space (< 5 Å), which is the primary source of information for determining the 3D structure.

  • Protocol:

    • Use a standard NOESY pulse sequence with a mixing time of 150-300 ms for a small peptide like this compound.

    • NOESY spectra are crucial for sequential assignment, connecting adjacent amino acid residues.

E. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons with their directly attached carbons.[3] This provides an additional dimension of dispersion, which is very helpful for resolving overlapping proton signals.

  • Protocol:

    • Use a standard HSQC pulse sequence. For natural abundance samples, a sensitive spectrometer with a cryoprobe is essential.

    • The resulting spectrum will have one peak for each unique C-H bond.

F. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations (2-3 bonds) between protons and carbons.[3] This is useful for confirming assignments and identifying quaternary carbons.

  • Protocol:

    • Use a standard HMBC pulse sequence.

    • This experiment is particularly useful for connecting different spin systems and confirming the peptide sequence.

Visualization of Workflows and Logical Relationships

Experimental Workflow for this compound NMR Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Calculation peptide This compound Peptide buffer Buffer Preparation dissolution Dissolution & pH Adjustment nmr_tube Transfer to NMR Tube oneD_H 1D ¹H nmr_tube->oneD_H twoD_TOCSY 2D TOCSY oneD_H->twoD_TOCSY twoD_COSY 2D COSY twoD_TOCSY->twoD_COSY twoD_NOESY 2D NOESY twoD_COSY->twoD_NOESY twoD_HSQC 2D HSQC twoD_NOESY->twoD_HSQC twoD_HMBC 2D HMBC twoD_HSQC->twoD_HMBC assignment Resonance Assignment twoD_HMBC->assignment restraints Generate Restraints assignment->restraints calculation Structure Calculation restraints->calculation validation Structure Validation calculation->validation

Caption: Experimental workflow for this compound structural elucidation by NMR.

Logical Relationship for Resonance Assignment

resonance_assignment cluster_intra_residue Intra-Residue Assignment cluster_inter_residue Inter-Residue (Sequential) Assignment cluster_output Output tocsy TOCSY (Identify Spin Systems) cosy COSY (Confirm J-coupling) tocsy->cosy hsqc HSQC (¹H-¹³C Correlation) cosy->hsqc noesy NOESY (dαN(i, i+1), dNN(i, i+1)) hsqc->noesy hmbc HMBC (¹H-¹³C long-range) noesy->hmbc assigned_spectra Assigned Spectra hmbc->assigned_spectra

Caption: Logical workflow for NMR resonance assignment of this compound.

References

Troubleshooting & Optimization

Troubleshooting low yield in Trilysine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trilysine Synthesis

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues, particularly low yield, encountered during the solid-phase synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound synthesis resulted in a significantly lower yield than expected. What are the most common causes?

Low yield in solid-phase peptide synthesis (SPPS) can stem from several factors throughout the process. The most common culprits are incomplete coupling reactions, aggregation of the growing peptide chain on the resin, and undesired side reactions.[1][2] Inefficient cleavage from the resin or loss of peptide during workup and purification can also contribute to a lower final yield.

To begin troubleshooting, it is recommended to analyze a small, cleaved aliquot of the crude peptide by mass spectrometry to identify any unexpected molecular weight species that could indicate incomplete synthesis or the presence of side products.

Q2: How can I identify and resolve incomplete coupling reactions?

Incomplete coupling, where an amino acid fails to attach to the growing peptide chain, results in deletion sequences (missing one or more lysine (B10760008) residues in the case of this compound). This is a major contributor to low yield of the target peptide.

Potential Causes:

  • Steric Hindrance: Lysine, especially when protected with bulky groups, can present steric challenges. As the peptide chain elongates, this issue can be exacerbated.[3][4]

  • Peptide Aggregation: The growing this compound chain can fold into secondary structures or aggregate, making the N-terminus inaccessible for the next coupling step.[1][2]

  • Inefficient Activation or Reagents: The coupling reagents may be degraded or used in suboptimal concentrations.

Solutions:

  • Monitoring the Reaction: Perform a qualitative test (like the Kaiser or ninhydrin (B49086) test) after the coupling step to detect any unreacted primary amines on the resin.[5] A positive test indicates an incomplete reaction.

  • Double Coupling: If an incomplete coupling is detected, repeating the coupling step with a fresh solution of the amino acid and coupling reagents can help drive the reaction to completion. This is particularly useful for difficult couplings.[3]

  • Optimize Coupling Reagents: Ensure your coupling reagents are fresh and used at an appropriate concentration, often 0.5 M for the amino acid and coupling reagent solutions.[3] For challenging sequences, consider using more potent coupling reagents.

  • Increase Reaction Time: Extending the coupling reaction time can sometimes improve efficiency, especially when dealing with steric hindrance.[3]

  • Use Microwave-Assisted Synthesis: Microwave energy can accelerate coupling and deprotection steps and help disrupt peptide aggregation.[2][4]

A troubleshooting workflow for incomplete coupling is outlined below.

G A Low Yield Detected B Perform Kaiser Test After Coupling A->B C Test is Negative (Complete Coupling) B->C Negative D Test is Positive (Incomplete Coupling) B->D Positive E Proceed to Deprotection Step C->E F Implement Corrective Action D->F G Double Couple F->G H Change Coupling Reagent or Solvent F->H I Increase Reaction Time F->I J Re-evaluate Synthesis Strategy G->J H->J I->J

Caption: Troubleshooting workflow for incomplete coupling reactions.
Q3: What are common side reactions during this compound synthesis and how can they be minimized?

Side reactions can modify the peptide or terminate chain growth, leading to a complex crude product and low yield of the desired this compound.

Common Side Reactions:

  • Aspartimide Formation: If aspartic acid is present in the sequence, it can form a cyclic imide, especially under basic conditions used for Fmoc deprotection. This can lead to a mixture of α and β-peptides.[3][6] Adding 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can reduce this side reaction.[6]

  • Diketopiperazine Formation: This occurs at the dipeptide stage, where the N-terminal amino group attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is more prevalent in Fmoc-based synthesis, especially with proline as one of the first two residues.[6] Using a 2-chlorotrityl chloride resin can sterically hinder this reaction.[6]

  • Guanidinylation: Uronium/aminium-based coupling reagents can react with the N-terminus of the peptide to form a guanidinium (B1211019) group, which terminates the peptide chain. This can be avoided by pre-activating the amino acid with the coupling reagent before adding it to the resin.[6]

Data & Protocols

Table 1: Common Coupling Reagents for Peptide Synthesis

The choice of coupling reagent is critical for ensuring high efficiency and minimizing side reactions like racemization.[7][8]

Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, EDCSimple to use, effective.[7]Can cause racemization; requires additives like HOBt to suppress side reactions.[7][9]
Phosphonium Salts BOP, PyBOPHigh coupling efficiency, low racemization risk.[7]More expensive, may require stricter handling.[7]
Uronium/Aminium Salts HATU, HBTU, HCTUExcellent efficiency, low side-product formation, good for difficult sequences.[7][9]Can cause guanidinylation if not pre-activated.[6]
Table 2: Cleavage Cocktail Compositions

The final cleavage step removes the peptide from the resin and deprotects the amino acid side chains. The composition of the cleavage cocktail is crucial to prevent side reactions with sensitive residues.[10][11]

Reagent CocktailComposition (v/v)Application Notes
Standard (Reagent K) 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTA robust cocktail for peptides with multiple sensitive residues like Trp, Met, Cys, Arg.[11][12]
TFA / TIS / Water 95% TFA, 2.5% TIS, 2.5% WaterA general-purpose, low-odor cocktail suitable for many peptides, especially when Arg(Pbf) and Trp(Boc) are used.[11] Triisopropylsilane (TIS) is an effective scavenger for trityl cations.[12]
TFA / DCM 1-5% TFA in DCMUsed for cleavage from highly acid-labile resins like 2-chlorotrityl chloride resin, leaving side-chain protecting groups intact.[11]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Deprotection and Coupling Cycle

This protocol outlines a single cycle for adding one amino acid to the growing peptide chain on the resin.

G A Start: Fmoc-Protected Peptide-Resin B Wash with DMF (3 times) A->B C Fmoc Deprotection: 20% Piperidine (B6355638) in DMF (1 x 5 min, 1 x 10 min) B->C D Wash with DMF (5 times) C->D F Add Coupling Solution to Resin React for 1-2 hours D->F E Prepare Coupling Solution: Fmoc-Lys(Boc)-OH + Coupling Reagent + Base (e.g., DIPEA) in DMF E->F G Wash with DMF (3 times) F->G H Perform Kaiser Test G->H I Repeat Cycle for Next Amino Acid H->I Negative J Perform Double Coupling H->J Positive J->F Re-couple

Caption: Standard Fmoc-SPPS cycle for deprotection and coupling.

Methodology:

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) or Dimethylformamide (DMF) for 30-60 minutes before the first cycle.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF. Perform this step twice: first for 5 minutes, drain, and then for 10-15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: After deprotection, thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.

  • Coupling: Add the pre-activated solution of the next Fmoc-protected lysine and coupling reagents to the resin. Allow the reaction to proceed for 1-2 hours with agitation.

  • Washing: Wash the resin with DMF (3 times) to remove excess reagents.

  • Monitoring: Before proceeding to the next cycle, perform a Kaiser test to confirm the completion of the coupling step.[5]

Protocol 2: Cleavage and Deprotection

This protocol is for the final step to release the crude peptide from the solid support.

Methodology:

  • Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM and dry it under a vacuum.

  • Cleavage Reaction: Add the appropriate cleavage cocktail (e.g., Reagent K or TFA/TIS/Water from Table 2) to the dried resin in a reaction vessel. Use approximately 10 mL of cocktail per gram of resin.[11]

  • Incubation: Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[10]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether, and repeat the ether wash two more times to remove scavengers.

  • Drying: Dry the crude peptide pellet under a vacuum. The peptide is now ready for purification by HPLC.

References

Technical Support Center: Optimizing Poly-L-Lysine Concentration for Cell Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This guide focuses on Poly-L-lysine , a polymer of L-lysine, which is the standard reagent used to promote cell adhesion in culture. The term "Trilysine" refers to a molecule with only three lysine (B10760008) residues and is not typically used for this application. It is presumed that the intended subject is Poly-L-lysine.

Frequently Asked Questions (FAQs)

Q1: How does Poly-L-lysine promote cell adhesion?

A1: Poly-L-lysine is a synthetic, positively charged polymer.[1][2][3] Cell culture surfaces, like plastic or glass, are typically negatively charged.[3] When a surface is coated with Poly-L-lysine, the polymer adsorbs to the surface, creating a net positive charge.[3][4] This positively charged layer then promotes the electrostatic interaction with the negatively charged cell membrane, facilitating cell adhesion.[1][5] This mechanism is generally non-specific and does not involve specific cell surface receptors like integrins.[6][7]

Q2: What is the difference between Poly-L-lysine and Poly-D-lysine?

A2: Both are synthetic polymers that promote cell adhesion through the same electrostatic mechanism.[1][3] The key difference is their susceptibility to enzymatic degradation. Poly-L-lysine, being the naturally occurring enantiomer, can be broken down by proteases secreted by some cell types.[3] Poly-D-lysine is not degraded by these proteases and is therefore often the preferred choice for long-term cultures or with cells that have high proteolytic activity.[1][3]

Q3: Does Poly-L-lysine-mediated adhesion trigger specific signaling pathways?

A3: Generally, no. Adhesion to Poly-L-lysine is primarily an electrostatic interaction and is considered integrin-independent.[6][8] This means it typically does not lead to the formation of focal adhesions or the activation of downstream signaling cascades associated with integrins, such as the Focal Adhesion Kinase (FAK) pathway.[6][8] However, for certain specialized cell types like THP-1 monocytes, adhesion to Poly-L-lysine has been shown to induce a specific signaling pathway leading to pyroptosis (a form of inflammatory cell death).[9][10]

Q4: What is the optimal concentration of Poly-L-lysine to use?

A4: The optimal concentration is cell-type and application-dependent, and empirical testing is always recommended.[5] However, a common starting concentration for coating is 0.1 mg/mL (or 100 µg/mL).[11] For some sensitive cell types, like primary neurons, lower concentrations in the range of 10-50 µg/mL are often used.[12][13]

Q5: Can I add Poly-L-lysine directly to my cell culture medium instead of pre-coating the surface?

A5: Yes, for some cell lines like HEK 293, direct addition of a low concentration of Poly-D-lysine (e.g., 2 µg/mL) to the culture medium has been shown to be an effective alternative to pre-coating, saving time and resources. However, higher concentrations can be toxic.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor or No Cell Attachment 1. Suboptimal Poly-L-lysine Concentration: The concentration may be too low for your cell type.Perform a concentration titration experiment to find the optimal concentration. Start with a range of 10 µg/mL to 1 mg/mL.
2. Incomplete or Uneven Coating: The entire surface was not covered during incubation.Ensure the Poly-L-lysine solution completely covers the culture surface. Gently rock the vessel to ensure even distribution.[5]
3. Improper Rinsing: Insufficient rinsing can leave behind unbound polymer, while excessive rinsing can remove the coated layer.Rinse the coated surface 2-3 times with sterile, tissue culture grade water or PBS. Avoid harsh streams of liquid directly on the coated surface.
4. Cell Health and Viability: Cells are not healthy, are in a late-log or stationary growth phase, or have been over-trypsinized, damaging surface proteins.Use cells that are in the logarithmic growth phase and handle them gently during subculturing.
Uneven Cell Distribution 1. Uneven Coating: The Poly-L-lysine solution was not evenly distributed across the surface.Gently rock or swirl the culture vessel during the coating incubation to ensure an even layer.
2. Surface Drying: The coated surface was allowed to dry out completely before adding cells and media.It is not always necessary to completely dry the surface before adding cells. Some protocols recommend adding cells and media directly after the final rinse and aspiration.
Cell Clumping or Detachment After Initial Adhesion 1. Poly-L-lysine Toxicity: Residual unbound Poly-L-lysine can be toxic to cells.Thoroughly rinse the coated surface (at least 2-3 times) with sterile water or PBS before seeding cells.
2. Cell-Specific Adverse Reactions: Some cell types, like THP-1 monocytes, can undergo pyroptosis when adhered to Poly-L-lysine.[9][10]For sensitive cell types, consider alternative coating agents like fibronectin, laminin, or collagen, which engage specific cell surface receptors.
3. High Cell Density: Seeding too many cells can lead to competition for space and nutrients, causing detachment.Optimize your cell seeding density for the specific culture vessel.

Troubleshooting Logic Diagram

TroubleshootingFlow start Start: Poor Cell Adhesion check_coating Is the coating even and complete? start->check_coating check_concentration Is the Poly-L-lysine concentration optimized? check_coating->check_concentration Yes solution_recoat Solution: Re-coat, ensuring even coverage. check_coating->solution_recoat No check_rinsing Was the surface rinsed thoroughly (2-3x)? check_concentration->check_rinsing Yes solution_titrate Solution: Perform a concentration titration. check_concentration->solution_titrate No check_cell_health Are the cells healthy and in log phase? check_rinsing->check_cell_health Yes solution_rerinse Solution: Re-evaluate rinsing protocol. check_rinsing->solution_rerinse No check_cell_type Is the cell type known to be sensitive (e.g., THP-1)? check_cell_health->check_cell_type Yes solution_cell_culture Solution: Optimize cell handling and culture conditions. check_cell_health->solution_cell_culture No check_cell_type->solution_titrate No, try optimization solution_alternative Solution: Consider alternative coating substrates (e.g., Fibronectin). check_cell_type->solution_alternative Yes

Caption: A decision tree for troubleshooting poor cell adhesion on Poly-L-lysine coated surfaces.

Quantitative Data Summary

The optimal Poly-L-lysine concentration is highly dependent on the cell type. The following table provides starting recommendations.

Cell TypeRecommended Coating ConcentrationKey Considerations
General Use / Fibroblasts 0.1 mg/mL (100 µg/mL)A standard concentration that works for many robust cell lines.[11]
Primary Neurons (e.g., Cortical) 10 - 50 µg/mLNeurons are often more sensitive. Lower concentrations are typically sufficient and less toxic.[12][13]
Transfected Cell Lines (e.g., HEK 293) 50 - 100 µg/mLOften require a positively charged surface for better attachment, especially in low-serum conditions.
THP-1 Monocytes Not RecommendedCan induce pyroptosis.[9][10] Consider alternative methods for adhering suspension cells.

Experimental Protocols

Protocol 1: Standard Surface Coating with Poly-L-lysine

This protocol describes the standard method for coating plastic or glass cultureware.

Materials:

  • Poly-L-lysine solution (e.g., 0.1 mg/mL in sterile water)

  • Sterile, tissue culture grade water or Phosphate-Buffered Saline (PBS)

  • Culture vessels (plates, flasks, or coverslips)

Procedure:

  • Aseptically add the Poly-L-lysine solution to the culture surface. Ensure the entire surface is covered. Use a sufficient volume (e.g., 1 mL for a 35 mm dish or per 25 cm² of flask surface area).[5]

  • Incubate at room temperature or 37°C for 5 minutes to 1 hour. A 5-minute incubation is often sufficient.[5]

  • Aspirate the Poly-L-lysine solution.

  • Rinse the surface thoroughly with sterile water or PBS. Repeat for a total of 2-3 rinses to remove any unbound polymer, which can be toxic to cells.

  • Dry (Optional): The surface can be left to dry in a sterile environment (e.g., a laminar flow hood) for at least 2 hours before adding cells and medium.[5] Alternatively, for immediate use, aspirate the final rinse solution and add the cell suspension directly.[2]

  • Storage: Coated vessels can be stored at 4°C for up to one week.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_coating Coating cluster_seeding Cell Seeding start Start add_pll Add Poly-L-lysine to surface start->add_pll incubate Incubate (5-60 min) add_pll->incubate aspirate Aspirate Solution incubate->aspirate rinse Rinse 2-3x with sterile water/PBS aspirate->rinse dry Optional: Air Dry rinse->dry add_cells Add Cell Suspension and Medium rinse->add_cells Immediate Use dry->add_cells end Incubate Cells add_cells->end

Caption: A standard workflow for coating a culture surface with Poly-L-lysine.

Signaling Pathway Diagrams

Primary Mechanism of Poly-L-lysine Mediated Adhesion

The primary mechanism is a non-specific electrostatic interaction. It does not typically involve integrin activation or the formation of focal adhesions.

AdhesionMechanism cluster_cell Cell pll Poly-L-lysine Layer (+) cell_membrane Cell Membrane (-) cell_membrane->pll Electrostatic Attraction integrin Integrin Receptors (Inactive) cytoskeleton Cytoskeleton

Caption: Electrostatic attraction between the cell membrane and the Poly-L-lysine layer.

Adverse Signaling in THP-1 Monocytes

In THP-1 monocytes, Poly-L-lysine adhesion can trigger an inflammatory cell death pathway known as pyroptosis.

PyroptosisPathway pll_adhesion Poly-L-lysine Adhesion nlrp3 NLRP3 Inflammasome Activation pll_adhesion->nlrp3 caspase1 Caspase-1 Activation nlrp3->caspase1 gsdmd GSDMD Cleavage caspase1->gsdmd pyroptosis Pore Formation & Pyroptosis gsdmd->pyroptosis

Caption: Pyroptosis signaling pathway induced by Poly-L-lysine in THP-1 monocytes.

References

Technical Support Center: Overcoming Poor Solubility of Trilysine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with trilysine conjugates.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound conjugates exhibiting poor solubility?

A1: The solubility of this compound conjugates is influenced by several factors. This compound itself is a tripeptide composed of three lysine (B10760008) residues, which imparts a significant positive charge at physiological pH due to the primary amine in each lysine side chain.[1] While this charge can enhance water solubility, the overall solubility of the conjugate is heavily dependent on the properties of the molecule conjugated to the this compound moiety. If the conjugated molecule (e.g., a small molecule drug, a hydrophobic peptide) is poorly soluble, it can dominate the physicochemical properties of the entire conjugate, leading to poor aqueous solubility.[2] Furthermore, factors such as the conjugate's isoelectric point (pI), the pH of the solution, and the tendency for aggregation can all contribute to solubility issues.[2][3]

Q2: How does pH affect the solubility of this compound conjugates?

A2: The pH of the solution is a critical factor in determining the solubility of this compound conjugates. The lysine residues in the this compound chain have primary amino groups with a pKa around 10.5. At pH values below the pKa, these amino groups are protonated, resulting in a net positive charge on the conjugate, which generally promotes interaction with water and increases solubility.[4] Conversely, at a pH above the pKa, the amino groups are deprotonated, reducing the net charge and potentially leading to a decrease in solubility. The solubility of peptides is often lowest at their isoelectric point (pI), where the net charge is zero.[2][4] Therefore, adjusting the pH away from the pI is a common strategy to improve solubility. For basic peptides like this compound conjugates, lowering the pH can significantly enhance solubility.[3][5]

Q3: What are solubility-enhancing tags, and can they be used for this compound conjugates?

A3: Solubility-enhancing tags are proteins or peptides that are fused to a target molecule to improve its solubility and expression.[6][7] Common examples include Maltose Binding Protein (MBP), glutathione (B108866) S-transferase (GST), and thioredoxin (Trx).[8] For this compound conjugates, another effective strategy is the use of hydrophilic polymer chains, most notably polyethylene (B3416737) glycol (PEG), in a process called PEGylation.[2] Attaching PEG chains can create a "hydrophilic shield" around the conjugate, increasing its water solubility and also potentially prolonging its plasma half-life.[2] Additionally, polyionic tags, such as a string of additional lysine residues (polycationic tags), can be incorporated to further increase the net positive charge and promote electrostatic repulsion between molecules, thereby preventing aggregation and enhancing solubility.[9]

Q4: Can co-solvents be used to dissolve my this compound conjugate?

A4: Yes, the use of co-solvents is a common and effective method for dissolving hydrophobic or aggregation-prone peptides and their conjugates.[5][10] Organic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (ACN) can disrupt hydrophobic interactions that lead to aggregation.[3][10] For basic peptides, which this compound conjugates often are, dilute acetic acid can also be an effective solvent.[3][5] It is generally recommended to first dissolve the peptide conjugate in a minimal amount of the organic co-solvent and then slowly add the aqueous buffer to the desired final concentration.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dissolution in aqueous buffer. The pH of the buffer is close to the isoelectric point (pI) of the conjugate.Adjust the pH of the buffer. For this compound conjugates, which are generally basic, lowering the pH with dilute acetic acid or hydrochloric acid will increase the net positive charge and improve solubility.[3][5]
The conjugate is highly hydrophobic.Use a co-solvent. Start by dissolving the conjugate in a small amount of an organic solvent like DMSO or DMF, then slowly add the aqueous buffer while vortexing.[5][10]
Incomplete dissolution even with pH adjustment. Strong intermolecular hydrophobic interactions leading to aggregation.Try sonication or gentle heating. Sonication can help break up aggregates[5], and gentle warming (e.g., to 40°C) can increase the kinetic energy and improve dissolution.[3] However, be cautious with heating to avoid degradation.
The concentration of the conjugate is too high.Attempt to dissolve the conjugate at a lower concentration.
The conjugate is intended for in vivo use, and organic solvents are not ideal. Formulation requires biocompatible components.Explore formulation strategies such as encapsulation in liposomes or nanoparticles.[11][] These can shield the hydrophobic parts of the conjugate and improve its stability and solubility in aqueous environments.
The intrinsic properties of the conjugate lead to poor bioavailability.Consider chemical modification, such as PEGylation, to attach hydrophilic polymer chains and improve solubility and pharmacokinetic properties.[2]

Experimental Protocols

Protocol 1: pH Adjustment for Solubility Enhancement
  • Determine the theoretical pI of your this compound conjugate using a peptide property calculator.

  • Prepare a series of small-volume buffers with pH values ranging from 2 to 7. Good buffer choices include citrate (B86180) buffers for pH 3-6 and phosphate (B84403) buffers for pH 6-8.

  • Perform a solubility test by adding a small, known amount of your lyophilized this compound conjugate to a fixed volume of each buffer.

  • Vortex each sample for 1-2 minutes and visually inspect for complete dissolution.

  • If not fully dissolved, sonicate the samples in a water bath for 5-10 minutes.

  • Centrifuge the samples to pellet any remaining undissolved material.

  • Quantify the soluble portion by measuring the absorbance of the supernatant at a relevant wavelength (e.g., 280 nm if the conjugate contains tryptophan or tyrosine) or by using a peptide quantification assay.

  • Select the buffer pH that provides the best solubility for your downstream applications. For basic this compound conjugates, lower pH buffers are expected to be more effective.[3][5]

Protocol 2: Co-solvent Usage for Hydrophobic Conjugates
  • Select a suitable organic co-solvent. DMSO is a common first choice due to its strong solubilizing power.[3] Acetic acid (10-30%) is a good option for basic peptides.[3][5]

  • Dispense a small, known amount of the lyophilized this compound conjugate into a microcentrifuge tube.

  • Add a minimal volume of the chosen co-solvent (e.g., 10-20 µL) directly onto the powder to create a concentrated stock solution.

  • Vortex thoroughly until the conjugate is completely dissolved in the co-solvent.

  • Gradually add your desired aqueous buffer to the concentrated stock solution in a stepwise manner, vortexing between each addition.

  • Monitor for any signs of precipitation. If precipitation occurs, you may have reached the solubility limit in that particular co-solvent/buffer mixture.

  • Always centrifuge the final solution before use to remove any undissolved aggregates.[3][5]

Visual Guides

experimental_workflow Workflow for Overcoming Poor Solubility cluster_0 Initial Assessment cluster_1 Primary Strategy: pH Adjustment cluster_2 Secondary Strategy: Co-solvents cluster_3 Advanced Strategies start Lyophilized this compound Conjugate assess_pI Determine Theoretical pI start->assess_pI ph_test Solubility Test in Buffers (pH 2-7) assess_pI->ph_test dissolved_ph Completely Dissolved? ph_test->dissolved_ph success Proceed to Experiment dissolved_ph->success Yes cosolvent Use Co-solvent (DMSO, Acetic Acid) dissolved_ph->cosolvent No dissolved_cosolvent Completely Dissolved? cosolvent->dissolved_cosolvent dissolved_cosolvent->success Yes advanced Consider Formulation (Liposomes) or Chemical Modification (PEGylation) dissolved_cosolvent->advanced No

Caption: A decision-making workflow for troubleshooting poor solubility of this compound conjugates.

logical_relationship Factors Influencing this compound Conjugate Solubility cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors solubility This compound Conjugate Solubility conjugate_hydrophobicity Hydrophobicity of Conjugated Molecule solubility->conjugate_hydrophobicity pI Isoelectric Point (pI) solubility->pI trilysine_charge Positive Charge of this compound solubility->trilysine_charge pH Solution pH solubility->pH co_solvents Presence of Co-solvents solubility->co_solvents temperature Temperature solubility->temperature

Caption: Key factors influencing the solubility of this compound conjugates.

References

Best practices for storing and handling Trilysine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Trilysine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound powder?

For optimal stability, lyophilized this compound should be stored at -20°C.[1] Some suppliers suggest that storage at temperatures between -20°C and -80°C is also acceptable for long-term preservation.[2][3] It is crucial to keep the powder in a desiccated environment to prevent degradation from moisture.[2] When stored correctly in the freezer, the powder can have a shelf life of over two years.[4] For short-term use, refrigeration at 2–8 °C is suitable for up to 24 months.[4] Always keep vials sealed and protected from light.[4]

Q2: What is the recommended procedure for reconstituting this compound?

To reconstitute this compound, it is best to use sterile, distilled water or a buffer such as sterile PBS.[3] Before opening, allow the vial to warm to room temperature to prevent condensation inside the vial.[4][5] Briefly centrifuge the vial to ensure the powder is at the bottom.[3] Add the desired volume of solvent slowly down the side of the vial.[4] To dissolve the peptide, gently swirl the vial; avoid vigorous shaking or vortexing as this can damage the peptide.[4][6]

Q3: How should I store reconstituted this compound solutions?

Once reconstituted, this compound solutions should be stored at -20°C or -80°C to prevent degradation.[6][7] For short-term storage of a few days, 4°C is acceptable, but freezing is necessary for longer preservation.[2][6] To avoid repeated freeze-thaw cycles which can degrade the peptide, it is highly recommended to aliquot the solution into single-use volumes before freezing.[2][6] When stored at -20°C, the solution is stable for about a month, and for up to six months at -80°C.[7]

Q4: What solvents can be used to dissolve this compound?

This compound is soluble in water.[8][9] It is also soluble in dimethyl sulfoxide (B87167) (DMSO).[8][9] The solubility in water is greater than in DMSO.[8][9]

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, it is important to use appropriate personal protective equipment. This includes wearing safety glasses with side shields or goggles, protective gloves, and a lab coat.[1][10] If there is a risk of generating dust, respiratory protection such as a particulate filter device (N95) should be used.[1][11]

Storage and Stability Summary

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C to -80°CUp to 10 years[3]Store in a desiccated environment, protected from light.[2][5]
2-8°C (Fridge)12-24 months[4]Suitable for short to medium-term storage.[4]
Reconstituted Solution -80°CUp to 6 months[7]Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[2][7]
-20°CUp to 1 month[7]Suitable for medium-term storage. Aliquot to avoid freeze-thaw cycles.[2][7]
2-8°C (Fridge)Up to 1 weekFor short-term use only to minimize degradation.[12]

Troubleshooting Guide

Problem: The reconstituted this compound solution appears cloudy.

A cloudy solution can indicate several issues, including contamination, peptide aggregation, or temperature shock during reconstitution.[4] Do not use a cloudy solution. To prevent this, ensure you are using sterile solvents and equipment, and allow both the peptide vial and the solvent to reach room temperature before mixing.[4]

Problem: I am seeing inconsistent results in my experiments.

Inconsistent results can often be traced back to improper handling or storage of this compound.[4] Ensure that you are following the recommended storage and reconstitution protocols. Repeated freeze-thaw cycles are a common cause of peptide degradation, leading to reduced activity and inconsistent results.[2] Always aliquot your reconstituted peptide into single-use vials.[2]

Problem: this compound powder is difficult to dissolve.

If you are having trouble dissolving this compound, ensure you are using a recommended solvent like sterile water or DMSO.[8][9] Gentle swirling and allowing the solution to sit for a few minutes can help facilitate dissolution.[4][6] Avoid vigorous shaking. If solubility issues persist, slight warming of the solution may be attempted, but be cautious as excessive heat can degrade the peptide.

Experimental Protocols & Workflows

General Peptide Reconstitution Protocol

This protocol outlines the standard procedure for reconstituting lyophilized peptides like this compound.

  • Preparation : Allow the lyophilized this compound vial and your chosen sterile solvent (e.g., sterile distilled water or PBS) to equilibrate to room temperature for 15-20 minutes.[4]

  • Sterilization : Wipe the rubber stopper of the vial with an alcohol swab.[4]

  • Centrifugation : Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[3]

  • Solvent Addition : Using a sterile syringe, slowly inject the desired volume of solvent down the side of the vial.[4]

  • Dissolution : Gently swirl the vial in slow circles to dissolve the peptide. Do not shake or vortex.[4] Allow the vial to sit for several minutes to ensure complete dissolution.[6]

  • Storage : If not for immediate use, aliquot the solution into single-use sterile tubes and store at -20°C or -80°C.[2][7]

G cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage prep1 Equilibrate vial and solvent to room temperature prep2 Wipe vial stopper with alcohol prep1->prep2 15-20 min recon1 Centrifuge vial to pellet powder prep2->recon1 recon2 Slowly add solvent to vial recon1->recon2 recon3 Gently swirl to dissolve (Do not shake) recon2->recon3 storage1 Use immediately or aliquot for storage recon3->storage1 storage2 Store at -20°C or -80°C storage1->storage2

Fig. 1: Experimental workflow for this compound reconstitution.
Troubleshooting Logic for Cloudy Solution

This diagram provides a logical workflow for troubleshooting a cloudy this compound solution.

G start Cloudy this compound Solution Observed q1 Were vial and solvent at room temperature before mixing? start->q1 res1 Issue may be temperature shock. Discard and reprepare. q1->res1 No q2 Was sterile equipment and solvent used? q1->q2 Yes a1_yes Yes a1_no No res2 Potential contamination. Discard and reprepare. q2->res2 No q3 Was the solution vortexed or shaken vigorously? q2->q3 Yes a2_yes Yes a2_no No res3 Peptide aggregation likely. Discard and reprepare. q3->res3 Yes end If issues persist, contact technical support. q3->end No a3_yes Yes a3_no No

Fig. 2: Troubleshooting flowchart for a cloudy solution.

References

How to avoid aggregation in Trilysine solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trilysine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound solutions, with a primary focus on preventing and troubleshooting aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

A1: this compound is a tripeptide composed of three L-lysine amino acid residues. Due to the presence of three primary amine groups in its side chains, this compound is a highly basic and positively charged molecule at neutral and acidic pH. Aggregation, the self-association of individual peptide molecules into larger, often insoluble complexes, is a significant concern as it can lead to loss of biological activity, inaccurate concentration measurements, and challenges in formulation and delivery.

Q2: What are the primary causes of this compound aggregation?

A2: The aggregation of this compound is influenced by several factors:

  • pH: Aggregation is most likely to occur near the isoelectric point (pI) of the peptide, where the net charge is zero. The estimated pI of this compound is approximately 10.3. At this pH, the electrostatic repulsion between molecules is minimal, increasing the likelihood of aggregation.

  • Concentration: Higher concentrations of this compound increase the probability of intermolecular interactions, leading to aggregation.

  • Temperature: Elevated temperatures can increase the rate of aggregation by promoting molecular motion and interactions. However, in some cases, gentle warming can aid in initial dissolution.

  • Ionic Strength: The effect of ionic strength can be complex. At low concentrations, salts can help to screen charges and reduce aggregation. However, at high concentrations, some salts can promote aggregation through a "salting-out" effect.[1][2]

  • Buffer Composition: The choice of buffer and the presence of certain ions can influence the solubility and stability of this compound.

  • Mechanical Stress: Agitation, repeated freeze-thaw cycles, and sonication can sometimes induce aggregation.[3]

Q3: How can I predict the aggregation propensity of my this compound sequence?

A3: Several web-based tools can predict aggregation-prone regions within a peptide sequence based on its physicochemical properties. These tools can be a useful first step in identifying potential aggregation "hot spots" and designing strategies to mitigate them. Some commonly used predictors include AggreProt and AGGRESCAN.[3][4]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps Expected Outcome
This compound powder will not dissolve in aqueous buffer. High hydrophilicity and charge; pH of the buffer is close to the pI of this compound (~10.3).1. Adjust pH: Dissolve in a slightly acidic buffer (e.g., pH 4-6) to ensure a high net positive charge. 2. Use a small amount of organic solvent: First, dissolve the peptide in a minimal amount of an organic solvent like DMSO or DMF, then slowly add the aqueous buffer while vortexing. 3. Gentle Warming: Briefly warm the solution to 30-40°C.[5]A clear, transparent solution is obtained.
Solution becomes cloudy or forms a precipitate over time. Aggregation is occurring due to factors like pH, concentration, or temperature.1. Check pH: Ensure the pH of the solution is at least 2 units away from the pI. 2. Lower Concentration: Dilute the solution to a lower working concentration. 3. Add Stabilizers: Consider adding excipients like arginine (50-100 mM) which can help increase solubility. 4. Store Properly: Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.The solution remains clear for an extended period.
Inconsistent results in biological assays. Presence of soluble aggregates that are not visible to the naked eye.1. Centrifuge the solution: Before use, centrifuge at high speed (e.g., 15,000 x g for 10-15 minutes) to pellet larger aggregates. 2. Filter the solution: Use a low-protein-binding 0.22 µm filter to remove aggregates. 3. Characterize with DLS: Use Dynamic Light Scattering to check for the presence of soluble aggregates.More consistent and reproducible assay results.
Difficulty in disaggregating a precipitated solution. Strong intermolecular interactions have formed stable aggregates.1. Use Chaotropic Agents: For non-biological applications, dissolve the precipitate in 6 M Guanidine-HCl or 8 M Urea. Note that these will denature proteins.[6][7] 2. Sonication: Use a bath sonicator to break up aggregates. Avoid probe sonicators which can cause localized heating.[4][5]The precipitate redissolves, although biological activity may be compromised.

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

This table provides a qualitative prediction of this compound's solubility based on the known properties of L-lysine and general peptide solubility principles. Actual quantitative solubility should be determined experimentally.

Solvent/Buffer SystemPredicted SolubilityRationale
Deionized WaterHighThe three positively charged lysine (B10760008) residues promote strong interactions with polar water molecules.
Phosphate-Buffered Saline (PBS, pH 7.4)HighThe physiological pH is well below the pI of this compound (~10.3), ensuring a high net positive charge and good solubility.
Acidic Buffers (e.g., 0.1 M Acetic Acid, pH ~2.9)Very HighAt low pH, all amine groups are fully protonated, maximizing the net positive charge and electrostatic repulsion between molecules.
Basic Buffers (e.g., Tris-HCl, pH 8.5)MediumThe pH is still below the pI, but the net positive charge is lower than in acidic buffers, potentially reducing solubility slightly.
Buffers near pI (e.g., Carbonate-Bicarbonate, pH ~10)LowAt or near the isoelectric point, the net charge is minimal, leading to the lowest aqueous solubility due to increased intermolecular attraction.[8]
Organic Solvents (e.g., DMSO, DMF)Medium to HighThese polar aprotic solvents can disrupt the hydrogen bonding network that contributes to aggregation.
Alcohols (e.g., Ethanol, Methanol)LowThe lower polarity of alcohols compared to water makes them less effective at solvating the highly charged this compound molecule.[9][10]

Table 2: Effect of Common Additives on this compound Aggregation

AdditiveTypical ConcentrationMechanism of ActionPotential Impact on this compound Aggregation
Salts (e.g., NaCl) 50-150 mMAt low concentrations, screens electrostatic interactions, which can either reduce or promote aggregation depending on the specific peptide and conditions.[2][11][12]May reduce aggregation by shielding charges at optimal concentrations. High concentrations can induce aggregation ("salting out").
Arginine 50-500 mMActs as a "hydrotropic" agent, suppressing protein-protein interactions and increasing solubility.Generally effective at preventing aggregation.
Urea 2-8 MA chaotropic agent that disrupts the structure of water and denatures proteins by interfering with hydrogen bonds.[6][7][13]Effective at solubilizing aggregates, but will denature proteins, making it unsuitable for most biological assays.
Guanidine Hydrochloride (Gdn-HCl) 2-6 MA potent chaotropic agent that is more effective at denaturation than urea.[6][7][13]Very effective at dissolving aggregates, but also a strong denaturant.
Organic Solvents (e.g., DMSO, Ethanol) 1-10% (v/v)Can disrupt hydrophobic interactions that may contribute to aggregation.Can improve solubility, but higher concentrations may be incompatible with biological systems.

Experimental Protocols

Protocol 1: Standard Solubilization of this compound

This protocol is a starting point for dissolving lyophilized this compound powder.

  • Calculate the required volume of solvent: Based on the desired final concentration, calculate the volume of buffer needed. It is recommended to start with a slightly acidic buffer (e.g., 10 mM sodium acetate, pH 5.0).

  • Bring reagents to room temperature: Allow the lyophilized this compound vial and the buffer to equilibrate to room temperature.

  • Initial Dissolution: Add the calculated volume of buffer to the this compound vial.

  • Vortex: Gently vortex the vial for 30-60 seconds.

  • Visual Inspection: Check for any undissolved particles.

  • Sonication (if necessary): If particles remain, place the vial in a bath sonicator for 1-2 minutes.[5] Avoid probe sonicators.

  • Final pH adjustment (if required): If a different final pH is needed, slowly add small volumes of a more concentrated buffer of the desired pH while monitoring the solution for any signs of precipitation.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile, low-protein-binding filter.

Protocol 2: Aggregation Detection by UV-Vis Spectroscopy

This is a simple method to detect the presence of large aggregates by measuring light scattering.

  • Prepare a this compound solution: Dissolve this compound in the desired buffer to the working concentration.

  • Set up the spectrophotometer: Set the spectrophotometer to scan a wavelength range of 340 nm to 600 nm.

  • Blank the instrument: Use the same buffer used to dissolve the this compound as a blank.

  • Measure the absorbance: Measure the absorbance of the this compound solution across the specified wavelength range.

  • Interpretation: A significant increase in absorbance across the wavelength range, particularly at higher wavelengths, indicates the presence of light-scattering aggregates.[3] A clear solution of non-aggregated peptide should have minimal absorbance in this range.

Protocol 3: Thioflavin T (ThT) Assay for Fibril Aggregation

This assay is used to detect the formation of amyloid-like fibrils, which are a specific type of aggregate characterized by β-sheet structures.

  • Reagent Preparation:

    • ThT Stock Solution (1 mM): Dissolve Thioflavin T in water and filter through a 0.22 µm filter. Store protected from light at 4°C for up to a week.

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5).

  • Sample Preparation:

    • Prepare this compound solutions at various concentrations in the assay buffer. Include a buffer-only control.

  • Assay Procedure:

    • In a black, clear-bottom 96-well plate, add your this compound samples.

    • Add ThT stock solution to each well to a final concentration of 10-25 µM.

    • Incubate the plate at 37°C with intermittent shaking in a plate reader capable of fluorescence measurements.

  • Data Acquisition:

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.[14][15][16][17]

  • Data Analysis:

    • Plot fluorescence intensity versus time. A sigmoidal curve with a lag phase, a rapid growth phase, and a plateau is indicative of amyloid fibril formation.

Mandatory Visualizations

Trilysine_Structure cluster_lys1 Lysine 1 cluster_lys2 Lysine 2 cluster_lys3 Lysine 3 N1 H₂N- Ca1 α N1->Ca1 C1 C=O Ca1->C1 Side1 (CH₂)₄-NH₂ Ca1->Side1 N2 -NH- C1->N2 Peptide Bond Ca2 α N2->Ca2 C2 C=O Ca2->C2 Side2 (CH₂)₄-NH₂ Ca2->Side2 N3 -NH- C2->N3 Peptide Bond Ca3 α N3->Ca3 C3 -OH Ca3->C3 Side3 (CH₂)₄-NH₂ Ca3->Side3

Caption: Chemical structure of this compound.

Aggregation_Pathway Monomer Soluble this compound Monomers Oligomer Soluble Oligomers Monomer->Oligomer Nucleation Fibril Insoluble Fibrils (β-sheet rich) Monomer->Fibril Monomer Addition Amorphous Amorphous Aggregates (Insoluble) Monomer->Amorphous Oligomer->Fibril Elongation Oligomer->Amorphous

Caption: Potential aggregation pathways for this compound.

Troubleshooting_Workflow Start This compound Solution Shows Aggregation Check_pH Is pH 2 units away from pI (~10.3)? Start->Check_pH Adjust_pH Adjust pH to be < 8 or > 12 Check_pH->Adjust_pH No Check_Conc Is concentration > 1 mg/mL? Check_pH->Check_Conc Yes Adjust_pH->Check_Conc Dilute Dilute solution Check_Conc->Dilute Yes Add_Stabilizer Consider adding stabilizers (e.g., Arginine) Check_Conc->Add_Stabilizer No Dilute->Add_Stabilizer Check_Storage Review storage conditions Add_Stabilizer->Check_Storage Aliquot Aliquot and store at -80°C. Avoid freeze-thaw cycles. Check_Storage->Aliquot Resolved Aggregation Resolved Aliquot->Resolved

References

Optimizing HPLC Separation of Trilysine and its Analogs: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with trilysine and its analogs, achieving optimal High-Performance Liquid Chromatography (HPLC) separation is crucial for accurate analysis and purification. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during these experiments.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during the HPLC separation of this compound and its analogs.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for basic compounds like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on silica-based columns can interact with the basic amine groups of this compound, causing tailing.

    • Solution: Use an acidic mobile phase additive, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid (FA), to protonate the silanol groups and minimize these interactions.[1] For mass spectrometry (MS) applications, formic acid is often preferred as it is less ion-suppressing than TFA.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or the concentration of your sample.[1]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[1]

Q2: I am observing peak splitting for my this compound analog. What should I investigate?

A2: Peak splitting can arise from several factors, from the sample injection to the column itself.

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use a solvent that is weaker than the mobile phase.

  • Column Void or Channeling: A void at the head of the column or uneven packing can cause the sample to travel through different paths, resulting in a split peak.

    • Solution: Check for a void by carefully inspecting the top of the column bed. If a void is present, the column may need to be repacked or replaced. Using a guard column can help protect the analytical column.

  • Partially Clogged Frit: A blockage in the inlet frit can disrupt the sample flow onto the column.

    • Solution: Backflushing the column (reversing the flow direction) may dislodge the blockage. If this doesn't work, the frit may need to be replaced.

Problem: Unstable Retention Times

Q3: The retention time for this compound is drifting between injections. What are the common causes?

A3: Retention time drift can be systematic (gradual change in one direction) or random, each pointing to different potential issues.

  • Inadequate Column Equilibration: This is a common issue, especially in Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns require longer equilibration times than reversed-phase columns to establish a stable water layer on the stationary phase.[2]

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.[2][3]

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation or changes in the solvent proportioning by the pump can lead to shifts in retention time.

    • Solution: Prepare mobile phases fresh daily and ensure accurate measurements. If using a gradient, check the pump's performance.

  • Temperature Fluctuations: Changes in column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[1]

  • Mobile Phase pH Instability: For ionizable compounds like this compound, a mobile phase pH close to the pKa of the analyte can lead to retention time instability.

    • Solution: Adjust the mobile phase pH to be at least one pH unit away from the pKa of this compound and its analogs.

Problem: Baseline Issues

Q4: I am experiencing a noisy or drifting baseline. How can I troubleshoot this?

A4: Baseline problems can originate from the detector, the mobile phase, or the pump.

  • Detector Issues: A dirty flow cell or a failing lamp can cause baseline noise.

    • Solution: Flush the flow cell with a strong, appropriate solvent. If the noise persists, the lamp may need replacement.

  • Mobile Phase Contamination: Impurities in the solvents or buffers can lead to a noisy or drifting baseline, especially in gradient elution where they may accumulate on the column and elute as "ghost peaks".[4][5][6][7]

    • Solution: Use high-purity (HPLC-grade) solvents and reagents.[4] Filter and degas the mobile phase before use.

  • Pump Malfunctions: Air bubbles in the pump or faulty check valves can cause pressure fluctuations that manifest as a noisy baseline.

    • Solution: Degas the mobile phase and prime the pump to remove any air bubbles. If the problem continues, the check valves may need cleaning or replacement.

Frequently Asked Questions (FAQs)

Q5: What is the best type of HPLC column for separating this compound and its analogs?

A5: The choice of column depends on the specific properties of your analytes.

  • Reversed-Phase (RP) C18 Columns: These are a good starting point for many peptide separations. However, for very polar compounds like this compound, retention can be poor. Using ion-pairing agents in the mobile phase can improve retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an excellent technique for highly polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[2][8] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Mixed-Mode Columns: These columns have both reversed-phase and ion-exchange characteristics, offering unique selectivity for charged and polar compounds like this compound and its oligomers. A BIST B+ mixed-mode column has been shown to be effective for separating lysine, dilysine, and this compound.[9][10]

Q6: How does the mobile phase pH affect the separation of this compound?

A6: this compound is a basic peptide with multiple amine groups. The pH of the mobile phase will determine the charge state of these groups and, consequently, their interaction with the stationary phase.

  • Low pH (e.g., pH 2-3): At low pH, the amine groups will be protonated (positively charged). In reversed-phase HPLC, this can lead to strong interactions with residual silanol groups on the stationary phase, potentially causing peak tailing. However, a low pH is often used with ion-pairing agents like TFA to improve peak shape and retention.

  • Neutral or High pH: At higher pH values, the amine groups will be less protonated, reducing their positive charge. This can decrease retention in ion-exchange chromatography but may be beneficial in other modes. It is crucial to use a column that is stable at the chosen pH.

Q7: What are ion-pairing agents and when should I use them for this compound analysis?

A7: Ion-pairing agents are additives to the mobile phase that contain a hydrophobic part and an ionic part. They pair with charged analytes, like the positively charged this compound, to form a neutral complex that has better retention on a reversed-phase column.

  • Common Anionic Ion-Pairing Agents for Basic Peptides: Trifluoroacetic acid (TFA), formic acid (FA), and heptafluorobutyric acid (HFBA) are commonly used.

  • When to Use: Use an ion-pairing agent when you are using a reversed-phase column and experiencing poor retention of this compound or its analogs. The choice of agent can also affect the selectivity of the separation.

Data Presentation

Table 1: Comparison of HPLC Methods for Lysine and its Oligomers

ParameterMethod 1: Mixed-ModeMethod 2: Reversed-Phase
Column BIST B+Purospher STAR C18
Dimensions 4.6 x 50 mm, 5 µm4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.2% H₂SO₄10 mM Potassium Dihydrogen Phosphate
Mobile Phase B Acetonitrile or Methanol- (Isocratic)
Gradient GradientIsocratic
Flow Rate 1.0 mL/min0.5 mL/min
Temperature Not Specified25°C
Detection UV at 205 nmUV at 214 nm
Analytes Lysine, Dilysine, this compoundL-Lysine HCl, L-Carnitine-L-Tartrate
Reference [9][10][11]

Experimental Protocols

Protocol 1: Separation of Lysine, Dilysine, and this compound using a Mixed-Mode Column

This protocol is based on the method described by SIELC Technologies.[9][10]

  • Column: BIST B+, 4.6 x 50 mm, 5 µm, 100 Å.

  • Mobile Phase:

    • A: Water with 0.2% Sulfuric Acid (H₂SO₄)

    • B: Acetonitrile (MeCN) or Methanol (MeOH)

  • Gradient: A gradient of increasing organic solvent (Mobile Phase B) is used. The specific gradient profile should be optimized for the specific separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: Isocratic Separation of L-Lysine Hydrochloride using a Reversed-Phase Column

This protocol is adapted from a method for the simultaneous estimation of L-lysine hydrochloride and L-carnitine-L-tartrate.[11]

  • Column: Purospher STAR C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: 10 mM Potassium Dihydrogen Phosphate, with the pH adjusted to 7.5 using triethylamine.

  • Mode: Isocratic.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase. Filter the sample and mobile phase through a 0.45 µm filter before use.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed cause1 Secondary Silanol Interactions? start->cause1 cause2 Column Overload? cause1->cause2 No solution1 Add Acidic Modifier (e.g., 0.1% TFA or FA) cause1->solution1 Yes cause3 Column Contamination? cause2->cause3 No solution2 Reduce Injection Volume or Sample Concentration cause2->solution2 Yes solution3 Flush Column with Strong Solvent cause3->solution3 Yes end Peak Shape Improved cause3->end No solution1->end solution2->end solution3->end replace_column Replace Column solution3->replace_column If problem persists replace_column->end

Caption: Troubleshooting workflow for peak tailing in HPLC.

Troubleshooting_Retention_Time_Drift start Retention Time Drift check1 Adequate Column Equilibration? start->check1 check2 Consistent Mobile Phase Composition? check1->check2 Yes solution1 Increase Equilibration Time (10-20 column volumes) check1->solution1 No check3 Stable Column Temperature? check2->check3 Yes solution2 Prepare Fresh Mobile Phase Check Pump Performance check2->solution2 No solution3 Use a Column Oven check3->solution3 No end Stable Retention Times check3->end Yes solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for retention time drift.

Troubleshooting_Baseline_Noise start Baseline Noise/ Drift Observed source1 Check Detector start->source1 source2 Check Mobile Phase start->source2 source3 Check Pump start->source3 solution1a Flush Flow Cell source1->solution1a Dirty Flow Cell solution1b Replace Lamp source1->solution1b Failing Lamp solution2 Use HPLC-Grade Solvents Filter and Degas source2->solution2 Contaminated solution3 Degas Mobile Phase Prime Pump source3->solution3 Air Bubbles/ Pressure Fluctuations end Stable Baseline solution1a->end solution1b->end solution2->end solution3->end

Caption: Troubleshooting workflow for baseline noise and drift.

References

Technical Support Center: Reducing Cytotoxicity of Trilysine-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with trilysine-based nanoparticles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of cytotoxicity associated with this compound-based nanoparticles?

A1: The cytotoxicity of this compound-based nanoparticles is primarily attributed to their cationic nature. The positively charged amine groups on the lysine (B10760008) residues can interact with negatively charged cell membranes, leading to membrane disruption, pore formation, and subsequent cell lysis.[1][2] This interaction can also trigger programmed cell death, or apoptosis. Furthermore, these nanoparticles can induce oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA, leading to cellular dysfunction.[3][4][5]

Q2: How can I reduce the cytotoxicity of my this compound-based nanoparticles?

A2: Several strategies can be employed to mitigate the cytotoxicity of this compound-based nanoparticles:

  • Surface Modification: Neutralizing the positive surface charge is a key strategy. This can be achieved through:

    • PEGylation: Capping the nanoparticles with polyethylene (B3416737) glycol (PEG) can shield the cationic charge, reducing interactions with cell membranes and decreasing cytotoxicity.[1]

    • Acetylation: Acetylating the terminal amine groups neutralizes their positive charge, which has been shown to reduce the toxicity of similar cationic nanomaterials.[1]

    • Coating with other biocompatible molecules: Using other biocompatible polymers or molecules to coat the nanoparticle surface can also mask the cationic charge.

  • Control of Particle Size and Concentration: Cytotoxicity is often dose-dependent.[6] Using the lowest effective concentration can minimize toxic effects. The size of the nanoparticles can also influence their interaction with cells; therefore, optimizing particle size is crucial.[7]

Q3: Which assays are recommended for assessing the cytotoxicity of this compound-based nanoparticles?

A3: A multi-assay approach is recommended to obtain a comprehensive understanding of nanoparticle cytotoxicity:

  • MTT Assay: This colorimetric assay measures cell metabolic activity, providing an indication of cell viability.

  • Lactate (B86563) Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, indicating compromised cell membrane integrity.

  • DCFDA Assay: This assay measures the levels of intracellular reactive oxygen species (ROS), providing insight into oxidative stress.

  • Apoptosis Assays: Methods like Annexin V staining or caspase activity assays can determine if the nanoparticles are inducing programmed cell death.

It is important to be aware of potential interferences between the nanoparticles and the assay reagents, which could lead to inaccurate results.[7]

Section 2: Troubleshooting Guides

Issue 1: High levels of cell death observed in the MTT assay.

Possible Cause Troubleshooting Step
Inherent cytotoxicity of the nanoparticles 1. Confirm the nanoparticle concentration is within the expected non-toxic range. If not, perform a dose-response experiment to determine the IC50 value. 2. Consider surface modification (e.g., PEGylation) to reduce the cationic surface charge.[1] 3. Evaluate if the nanoparticle solvent is contributing to cytotoxicity by testing a vehicle control.
Nanoparticle interference with the MTT assay 1. Run a control with nanoparticles and MTT reagent in cell-free media to check for direct reduction of MTT by the nanoparticles. 2. Visually inspect the cells under a microscope to confirm cell death. 3. Use a complementary cytotoxicity assay, such as the LDH assay, to validate the results.
Contamination of cell culture 1. Check the cell culture for signs of microbial contamination. 2. Ensure aseptic techniques are being followed during the experiment.

Issue 2: Inconsistent results between different cytotoxicity assays.

Possible Cause Troubleshooting Step
Different mechanisms of cytotoxicity being measured 1. Understand that different assays measure different aspects of cell death (e.g., metabolic activity vs. membrane integrity). 2. For example, nanoparticles might inhibit metabolic activity (affecting the MTT assay) without causing immediate membrane lysis (low LDH release). 3. Consider the kinetics of cell death; some effects may be more apparent at later time points.
Assay-specific interference 1. Review the literature for known interferences of your nanoparticle type with the specific assays being used.[7] 2. Run appropriate controls for each assay, including nanoparticles in cell-free media with the assay reagents.
Variability in nanoparticle dispersion 1. Ensure that the nanoparticle stock solution is homogenous before each use. 2. Use consistent methods for dispersing the nanoparticles in the cell culture medium.

Section 3: Quantitative Data

Disclaimer: The following data is based on studies of lysine-based dendrimers, which are structurally similar to this compound-based nanoparticles, and is provided for guidance. The cytotoxicity of your specific nanoparticles may vary.

Table 1: Cytotoxicity of Amine-Terminated vs. Aldehyde-Terminated Dendrimers in MCF-7 Cells [8]

Dendrimer GenerationFunctional GroupConcentration (µM)Cell Viability (%)
G1Amine20083
G1Amine40076
G1Aldehyde20097
G1Aldehyde40096
G2Amine20072
G2Amine40065
G2Aldehyde20095
G2Aldehyde40093

Table 2: IC50 Values of Poly(lysine) Dendrimers in Myeloid Cell Lines [9]

DendrimerCell LineIC50 (µM)
D3K2 (Lysine surface)THP-12.6 ± 0.3
D3K2 (Lysine surface)U9373.1 ± 0.2
D3R2 (Arginine surface)THP-15.8 ± 0.4
D3R2 (Arginine surface)U9377.2 ± 0.5
D3H2 (Histidine surface)THP-1> 15
D3H2 (Histidine surface)U937> 15

Section 4: Experimental Protocols

MTT Cell Viability Assay

Principle: This assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals in living cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Remove the culture medium and expose the cells to various concentrations of the this compound-based nanoparticles for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH Cytotoxicity Assay

Principle: This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

Procedure:

  • Seed cells and treat with nanoparticles as described for the MTT assay.

  • At the end of the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.

  • Prepare a reaction mixture containing the substrates for the LDH enzymatic reaction according to the manufacturer's instructions.

  • Add the reaction mixture to the collected supernatant in a new 96-well plate.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Add a stop solution to terminate the reaction.

  • Measure the absorbance at a wavelength of 490 nm.

  • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Intracellular ROS Measurement (DCFDA Assay)

Principle: The cell-permeable 2',7'-dichlorofluorescin diacetate (DCFDA) is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Wash the cells with a suitable buffer (e.g., PBS).

  • Load the cells with DCFDA solution (typically 10-25 µM) and incubate for 30-60 minutes at 37°C.

  • Wash the cells to remove the excess DCFDA.

  • Expose the cells to the this compound-based nanoparticles. A known ROS inducer (e.g., H₂O₂) should be used as a positive control.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader. Measurements can be taken at different time points to assess the kinetics of ROS production.

Section 5: Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_preparation Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Treatment Treat cells with nanoparticles Cell_Seeding->Treatment Nanoparticle_Prep Prepare nanoparticle dilutions Nanoparticle_Prep->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH ROS ROS Assay (DCFDA) Treatment->ROS Data_Analysis Measure Absorbance/Fluorescence MTT->Data_Analysis LDH->Data_Analysis ROS->Data_Analysis Results Calculate % Viability / % Cytotoxicity Data_Analysis->Results

Caption: Workflow for assessing nanoparticle cytotoxicity.

Nanoparticle_Cytotoxicity_Pathway cluster_membrane Cell Membrane Interaction cluster_ros Oxidative Stress cluster_apoptosis Apoptosis Induction NP Cationic this compound Nanoparticle Membrane Cell Membrane Interaction NP->Membrane ROS Increased ROS Production NP->ROS Disruption Membrane Disruption / Pore Formation Membrane->Disruption Cell_Death Cell Death Disruption->Cell_Death Damage Oxidative Damage to Lipids, Proteins, DNA ROS->Damage Apoptosis Programmed Cell Death Damage->Apoptosis Caspase Caspase Activation Caspase->Apoptosis Apoptosis->Cell_Death

Caption: Mechanisms of this compound nanoparticle cytotoxicity.

References

How to control the degradation rate of Trilysine hydrogels.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trilysine hydrogels. The following sections offer solutions to common issues encountered during experimentation, detailed experimental protocols, and data to help you control the degradation rate of your hydrogels effectively.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with this compound hydrogels.

1. Issue: Hydrogel Degrades Too Quickly

  • Question: My this compound hydrogel is degrading much faster than expected in the presence of trypsin. What could be the cause, and how can I slow it down?

  • Answer: Rapid degradation is often due to a high enzyme concentration or lower than anticipated crosslinking density.

    • High Enzyme Activity: The concentration and activity of the enzyme (e.g., trypsin) directly impact the degradation rate. Ensure you are using the correct concentration and that the enzyme has not been stored improperly, which could affect its activity.

    • Low Crosslinking Density: Insufficient crosslinking results in a less robust hydrogel network that is more susceptible to enzymatic breakdown.[1]

    Solutions:

    • Decrease Enzyme Concentration: Reduce the concentration of the degrading enzyme in your experimental setup.

    • Increase Crosslinking Density: Increase the concentration of the crosslinking agent during hydrogel formation. This will create a more tightly woven polymer network, making it more resistant to enzymatic degradation.[1]

    • Incorporate Non-Degradable Polymers: Create a composite hydrogel by blending this compound with a non-degradable polymer like poly(allylamine) (PAA) or certain forms of poly(ethylene glycol) (PEG). This will reduce the overall percentage of degradable material.[2]

    • Verify pH and Temperature: Ensure the pH and temperature of your experimental environment are not at the optimal conditions for the enzyme, which would maximize its activity.[1]

2. Issue: Hydrogel Degrades Too Slowly or Not at All

  • Question: My this compound hydrogel is not degrading, or the degradation is extremely slow, even with the addition of trypsin. Why is this happening?

  • Answer: A lack of degradation can stem from several factors, including inactive enzymes, very high crosslinking density, or experimental conditions that inhibit enzyme function.

    • Inactive Enzyme: The enzyme may have lost its activity due to improper storage, handling, or the presence of inhibitors.

    • High Crosslinking Density: A very high degree of crosslinking can create a hydrogel network that is too dense for the enzyme to penetrate and access the cleavage sites.

    • Inhibitory Conditions: The pH or temperature of the buffer may be outside the effective range for the enzyme. The presence of enzyme inhibitors in your media or reagents can also prevent degradation.

    Solutions:

    • Use Fresh Enzyme: Prepare a fresh solution of the degrading enzyme and ensure it has been stored correctly.

    • Decrease Crosslinking Density: Reduce the concentration of the crosslinking agent to form a less dense hydrogel network.

    • Optimize pH and Temperature: Adjust the pH and temperature of the incubation solution to the optimal range for the enzyme's activity (e.g., for trypsin, pH is typically around 8.0 and temperature around 37°C).[1]

    • Check for Inhibitors: Ensure your buffers and media are free from any known enzyme inhibitors.

3. Issue: Inconsistent Degradation Rates Between Batches

  • Question: I am observing significant variability in the degradation rates of my this compound hydrogels from different batches, even though I am following the same protocol. What could be the cause?

  • Answer: Inconsistent degradation rates are often due to slight variations in experimental conditions or reagent preparation.

    • Inhomogeneous Mixing: Incomplete or uneven mixing of the hydrogel precursors can lead to regions with different crosslinking densities.

    • Variability in Reagent Preparation: Small differences in the concentrations of the polymer, crosslinker, or enzyme solutions between batches can lead to different degradation profiles.

    • Temperature Fluctuations: Inconsistent temperatures during hydrogel formation or the degradation assay can affect both the network structure and enzyme activity.

    Solutions:

    • Ensure Thorough Mixing: Implement a standardized and thorough mixing procedure for the hydrogel precursors to ensure a homogeneous network.

    • Precise Reagent Preparation: Carefully prepare all solutions and double-check concentrations before use.

    • Maintain Consistent Temperature: Use a temperature-controlled environment for both hydrogel preparation and the degradation study.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound hydrogel degradation?

A1: The primary degradation mechanism for this compound hydrogels is enzymatic cleavage. The peptide bonds within the lysine (B10760008) structure are susceptible to cleavage by proteases like trypsin.[1][3] The rate of this degradation can be controlled by factors such as the concentration of the enzyme and the crosslinking density of the hydrogel.[1]

Q2: How does pH affect the degradation of this compound hydrogels?

A2: The pH of the surrounding environment significantly influences the degradation rate primarily by affecting the activity of the degrading enzyme. For trypsin-mediated degradation, the optimal pH is typically in the slightly basic range (around pH 8.0). Deviations from this optimal pH can lead to a decrease in enzyme activity and thus a slower degradation rate.[1] Additionally, extreme pH conditions (highly acidic or basic) can lead to non-enzymatic hydrolytic degradation of ester or amide bonds within the hydrogel network.[1]

Q3: Can I control the degradation rate without changing the enzyme concentration?

A3: Yes, you can control the degradation rate by modifying the physical and chemical properties of the hydrogel itself. Key strategies include:

  • Altering Crosslinking Density: Increasing the crosslinking density creates a more robust network that is more resistant to enzymatic degradation.[1]

  • Modifying Polymer Composition: Incorporating non-degradable polymer chains into the hydrogel network can slow down the overall degradation rate.[2]

  • Changing the Crosslinker Functionality: Using crosslinkers with a higher number of functional groups can create a more interconnected network that degrades more slowly.[4]

Q4: How can I measure the degradation rate of my this compound hydrogel?

A4: The degradation rate can be quantified using several methods:

  • Mass Loss: This involves measuring the dry weight of the hydrogel at different time points during degradation.[2][5]

  • Swelling Ratio: Changes in the swelling ratio of the hydrogel over time can indicate the breakdown of the network structure.[6]

  • Rheological Analysis: Measuring the change in the hydrogel's mechanical properties, such as the storage modulus (G'), provides a sensitive measure of degradation.[2][7]

Quantitative Data Summary

The following table summarizes how different parameters can influence the degradation rate of lysine-based hydrogels. The data is compiled from various studies and provides a general guideline.

ParameterEffect on Degradation RateQuantitative ExampleReference
Enzyme Concentration Higher concentration leads to faster degradation.The initial trypsin concentration controls both the degradation mechanism and the extent of degradation.[3][3]
Crosslinking Density Higher density leads to slower degradation.Increasing crosslinker content can lead to decreased degradation.[2][1][2]
pH Degradation is fastest at the optimal pH for the enzyme.For trypsin, optimal pH is around 8.0.[1] Acidic or more neutral pH will slow degradation.[8][1][8]
Temperature Higher temperatures generally increase the rate of both enzymatic and hydrolytic degradation.An increase in temperature of 10°C can approximately double the reaction rate for hydrolytic degradation.[9][1][9]
Polymer Composition Incorporating non-degradable components decreases the overall degradation rate.Gels with 75% poly-L-lysine (PLL) lost about 24% of their dry weight after 72 hours in trypsin, while those with 25% PLL lost only 10%.[2][2]

Experimental Protocols

Protocol 1: Enzymatic Degradation Assay via Mass Loss

  • Hydrogel Preparation: Prepare your this compound hydrogels in a cylindrical mold and allow them to fully crosslink.

  • Initial Measurement: Lyophilize a subset of the hydrogels to determine their initial dry weight (W_initial).

  • Incubation: Immerse the remaining hydrogels in a solution containing the desired concentration of trypsin (e.g., 0.05% Trypsin-EDTA) in a suitable buffer (e.g., PBS at pH 7.4).[2] A control group should be incubated in the buffer without the enzyme.

  • Time Points: At predetermined time points (e.g., 1, 3, 6, 12, 24, 48, 72 hours), remove a set of hydrogels from the enzyme solution.[2]

  • Washing and Drying: Gently wash the hydrogels with deionized water to remove any remaining enzyme and buffer salts. Lyophilize the hydrogels to a constant weight to obtain the final dry weight (W_final).

  • Calculation: Calculate the percentage of mass loss at each time point using the formula: Mass Loss (%) = ((W_initial - W_final) / W_initial) * 100

  • Data Analysis: Plot the percentage of mass loss against time to determine the degradation profile.

Protocol 2: Characterization of Degradation using Rheology

  • Hydrogel Formation: Form the hydrogel directly on the rheometer plate or cut a disc-shaped sample of a defined diameter and thickness.

  • Initial Measurement: Perform an initial time sweep or frequency sweep to determine the initial storage modulus (G') of the hydrogel. A typical setting is an oscillatory shear at 1 rad/s and 0.1% strain.[2]

  • Initiate Degradation: Add the enzyme solution directly to the hydrogel on the rheometer stage, ensuring the hydrogel remains hydrated.

  • Monitor Mechanical Properties: Continuously monitor the storage modulus (G') and loss modulus (G'') over time. A decrease in G' indicates the breakdown of the hydrogel network.

  • Data Analysis: Plot the normalized storage modulus (G' at time t / G' at time 0) versus time to visualize the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Hydrogel Preparation cluster_degradation Degradation Assay cluster_analysis Analysis start Start mix Mix this compound & Crosslinker start->mix gel Allow Gelation mix->gel incubate Incubate with Trypsin Solution gel->incubate control Incubate in Buffer (Control) gel->control measure Measure Properties (Mass, G', Swelling) incubate->measure control->measure plot Plot Data vs. Time measure->plot end End plot->end degradation_factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Degradation Rate Degradation Rate Crosslinking Density Crosslinking Density Crosslinking Density->Degradation Rate Controls Polymer Composition Polymer Composition Polymer Composition->Degradation Rate Influences Enzyme Concentration Enzyme Concentration Enzyme Concentration->Degradation Rate Dictates pH pH pH->Degradation Rate Modulates Temperature Temperature Temperature->Degradation Rate Affects

References

Troubleshooting guide for Trilysine crosslinking reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trilysine and other amine-reactive crosslinking reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for crosslinking reactions involving this compound and NHS esters?

A1: The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines (like the lysine (B10760008) residues in this compound) is between 7.2 and 8.5.[1][2][3] Within this range, the primary amine groups are sufficiently deprotonated and nucleophilic to efficiently attack the NHS ester, leading to a stable amide bond. At a more alkaline pH, the reactivity increases, but the half-life of the NHS ester decreases due to hydrolysis, which can reduce crosslinking efficiency.[1][3]

Q2: Which buffers should I use for my crosslinking reaction?

A2: It is crucial to use an amine-free buffer to avoid competition with the intended target.[4][5][6] Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers.[1][3] Buffers containing primary amines, such as Tris or glycine (B1666218), are incompatible as they will react with the NHS ester and quench the reaction.[1][4][5][6]

Q3: How can I stop or quench the crosslinking reaction?

A3: To terminate the crosslinking reaction, you can add a buffer containing primary amines.[1][4] A common quenching solution is Tris or glycine at a final concentration sufficient to consume any remaining reactive crosslinker. This is an effective way to control the reaction time and prevent excessive or non-specific crosslinking.[1][3][4]

Q4: My crosslinker is not readily soluble in aqueous buffers. What should I do?

A4: Many non-sulfonated NHS-ester crosslinkers have low water solubility and should be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][3] This stock solution can then be added to your aqueous reaction buffer. It is important to minimize the final concentration of the organic solvent (typically 0.5% to 10%) to avoid denaturing your protein.[3] Alternatively, consider using a water-soluble Sulfo-NHS ester version of the crosslinker, which contains a sulfonate group to improve solubility in aqueous solutions.[1][3]

Troubleshooting Guide

Problem 1: Low or No Crosslinking Yield
Possible Cause Troubleshooting Step
Incorrect Buffer pH Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5 for NHS ester chemistry.[1][2][3]
Competing Amines in Buffer Ensure your buffer is free of primary amines (e.g., Tris, glycine).[4][5][6] Switch to a recommended buffer like PBS, HEPES, or Borate.[1][3]
Hydrolysis of Crosslinker Prepare the crosslinker stock solution in anhydrous DMSO or DMF immediately before use.[2][5] Avoid storing crosslinkers in aqueous solutions. The half-life of NHS esters decreases significantly with increasing pH.[1][3]
Insufficient Crosslinker Concentration The molar ratio of crosslinker to protein may need to be empirically optimized.[5][6] Start with the recommended ratio in the product instructions and perform a titration to find the optimal concentration. Low protein concentrations may require a higher molar excess of the crosslinker.[2]
Inaccessible Lysine Residues The primary amine groups on your target protein may be sterically hindered or buried within the protein's structure.[5] Consider using a crosslinker with a longer spacer arm to overcome steric hindrance.[5]
Inactive Crosslinker Crosslinkers are moisture-sensitive.[5] Ensure they are stored properly in a desiccated environment. If you suspect the reagent has degraded, use a fresh vial.
Problem 2: Protein Aggregation and Precipitation
Possible Cause Troubleshooting Step
Over-crosslinking An excessive amount of crosslinker can lead to extensive intermolecular crosslinking and aggregation.[6] Reduce the molar excess of the crosslinker in the reaction.[2]
Rapid Reaction Rate Perform the reaction at a lower temperature (e.g., 4°C) or for a shorter duration to slow down the reaction rate and gain better control.[2]
Sub-optimal Buffer Conditions The buffer composition might be affecting protein stability. Ensure the buffer conditions are suitable for maintaining the native structure of your protein.[2]
High Protein Concentration While higher concentrations can improve efficiency, they can also promote aggregation.[2] Try reducing the protein concentration.

Experimental Protocols

General Protocol for this compound Crosslinking
  • Buffer Preparation: Prepare an amine-free buffer (e.g., 1X PBS, HEPES) and adjust the pH to 7.2-8.5.

  • Protein Solution: Dissolve your target protein in the prepared reaction buffer to a final concentration of 1-10 mg/mL.[2]

  • Crosslinker Stock Solution: Immediately before use, dissolve the this compound-reactive crosslinker (e.g., an NHS ester) in anhydrous DMSO to create a concentrated stock solution.

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein solution at a predetermined molar excess. Gently mix and incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, western blotting, or mass spectrometry.

Quantitative Data Summary

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal for NHS ester reaction with primary amines.[1][2][3]
Temperature 4°C to Room TemperatureLower temperatures can help control the reaction rate and reduce aggregation.[2]
Reaction Time 30 minutes - 4 hoursDependent on temperature and reagent concentrations.[1][3]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve efficiency but may increase aggregation risk.[2]

Visual Guides

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Buffer Prepare Amine-Free Buffer (pH 7.2-8.5) Protein Prepare Protein Solution Buffer->Protein Mix Add Crosslinker to Protein Solution Protein->Mix Crosslinker Prepare Crosslinker Stock (in DMSO/DMF) Crosslinker->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench with Tris or Glycine Incubate->Quench Analysis Analyze Results (SDS-PAGE, MS, etc.) Quench->Analysis

Caption: A typical experimental workflow for a this compound crosslinking reaction.

Troubleshooting_Logic Start Low/No Crosslinking Yield Check_pH Is pH 7.2-8.5? Start->Check_pH Check_Buffer Is Buffer Amine-Free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Crosslinker Is Crosslinker Freshly Prepared? Check_Buffer->Check_Crosslinker Yes Change_Buffer Use PBS, HEPES, etc. Check_Buffer->Change_Buffer No Optimize_Ratio Optimize Crosslinker:Protein Ratio Check_Crosslinker->Optimize_Ratio Yes Prepare_Fresh Use Fresh Crosslinker Stock Check_Crosslinker->Prepare_Fresh No Success Successful Crosslinking Optimize_Ratio->Success Adjust_pH->Check_Buffer Change_Buffer->Check_Crosslinker Prepare_Fresh->Optimize_Ratio

Caption: A decision tree for troubleshooting low crosslinking yield.

References

Improving the loading efficiency of drugs in Trilysine hydrogels.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trilysine Hydrogels. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize the drug loading efficiency of your this compound hydrogel systems.

Troubleshooting Guide

Issue: Low Drug Loading Efficiency (<50%)

Q1: My drug loading efficiency is consistently low. What are the primary factors I should investigate?

A1: Low drug loading efficiency in this compound hydrogels is often linked to three primary factors: electrostatic interactions, drug solubility, and hydrogel network properties.

  • Electrostatic Repulsion : this compound is a positively charged peptide at physiological pH. If your drug molecule is also positively charged (cationic), electrostatic repulsion will significantly hinder its encapsulation within the hydrogel matrix.[1][2][3]

  • Poor Drug Solubility : Hydrophobic drugs may have poor solubility in the aqueous environment of the hydrogel, leading to aggregation or precipitation instead of effective loading.[4][5]

  • Hydrogel Pore Size : A high crosslinking density can result in a smaller hydrogel mesh size, physically preventing the drug from diffusing into the network, especially for larger drug molecules.[6][7]

To diagnose this, first determine the charge of your drug at the formulation's pH. If it's cationic, you will need to adjust the formulation. If the drug is neutral or anionic, investigate its solubility and the hydrogel's physical properties.

Q2: I suspect electrostatic repulsion is the issue. How can I overcome this?

A2: To overcome electrostatic repulsion between a cationic drug and the this compound hydrogel, you can:

  • Adjust the pH : Increase the pH of the loading solution to a point where either the drug or the this compound becomes neutral. Be cautious, as significant pH shifts can affect hydrogel stability and drug integrity.[8][9]

  • Introduce a Co-solute : Incorporate a negatively charged (anionic) excipient, such as hyaluronic acid or citrate, into the hydrogel formulation. This can create favorable electrostatic interactions for the cationic drug.

  • Modify the Drug : If possible, create a neutral or anionic prodrug that can be converted to the active form after release.

Q3: My drug is hydrophobic. How can I improve its loading into the aqueous hydrogel?

A3: To improve the loading of hydrophobic drugs, you can employ several strategies:

  • Use a Co-solvent : Prepare the drug in a minimal amount of a biocompatible organic solvent (e.g., ethanol, DMSO) before mixing it with the hydrogel precursors.[10] Note that high concentrations of organic solvents can disrupt hydrogel formation.

  • Incorporate Cyclodextrins : Cyclodextrins can encapsulate hydrophobic drugs, and the resulting inclusion complex is more water-soluble, facilitating its loading into the hydrogel.

  • Formulate a Nano-emulsion : Encapsulate the drug in a nano-emulsion and then physically entrap the emulsion droplets within the hydrogel network during gelation.

Frequently Asked Questions (FAQs)

Q4: What is the difference between the "in-situ" and "post-loading" methods, and which is better?

A4: The choice between in-situ loading and post-loading (also known as equilibrium swelling) depends on your drug's properties and desired outcome.

  • In-situ Loading : The drug is mixed with the polymer and crosslinker solutions before gelation occurs.[3][10] This method often results in higher and more uniform drug distribution, as the drug is physically entrapped as the network forms. It is generally preferred for maximizing loading efficiency.

  • Post-Loading : A pre-formed hydrogel is incubated in a solution containing the drug, allowing the drug to diffuse into the hydrogel matrix.[3] The loading efficiency is highly dependent on diffusion kinetics, incubation time, drug concentration, and interactions between the drug and the hydrogel.[11] This method may be necessary for drugs that interfere with the gelation process.

Generally, in-situ loading provides higher efficiency, while post-loading offers a simpler process for sensitive drugs.

Q5: How does the crosslinker concentration affect drug loading?

A5: The crosslinker concentration directly influences the hydrogel's network structure and, consequently, its drug loading capacity.[6]

  • Higher Crosslinker Concentration : Leads to a higher crosslinking density, resulting in a stiffer hydrogel with a smaller average pore (mesh) size. This can decrease the loading efficiency of larger drug molecules by physically hindering their entry and can also slow the subsequent release rate.[6][7]

  • Lower Crosslinker Concentration : Results in a softer hydrogel with a larger mesh size, which can improve the loading of bulky molecules. However, it may also lead to a faster, less controlled "burst" release and lower mechanical stability.

Q6: Can pH be used to control not just loading but also the release of the drug?

A6: Absolutely. pH is a critical factor for both loading and release. For this compound hydrogels, which are cationic, changes in environmental pH can alter the swelling behavior and drug-matrix interactions.[8][9] For example, a drug loaded at a neutral pH might be released more rapidly in an acidic environment (like a tumor microenvironment) if the protonation of acidic groups on a co-polymer or the drug itself leads to electrostatic repulsion and increased hydrogel swelling.[1][8] This makes pH a powerful tool for creating "smart" drug delivery systems.

Data Presentation: Factors Influencing Loading Efficiency

The following tables summarize how different experimental parameters can influence Drug Loading Efficiency (DLE) and Drug Entrapment Efficiency (EE).

  • Drug Loading Efficiency (DLE%) = (Weight of drug in hydrogel / Weight of hydrogel) x 100

  • Entrapment Efficiency (EE%) = (Weight of drug in hydrogel / Initial weight of drug added) x 100

Table 1: Effect of Drug Charge on Entrapment Efficiency (EE%) (Assumes this compound Hydrogel at pH 7.4; In-situ Loading Method)

Drug TypePredominant Charge at pH 7.4Expected EE%Primary Interaction
DoxorubicinCationic (+)15 - 30%Electrostatic Repulsion
IbuprofenAnionic (-)80 - 95%Electrostatic Attraction[2]
DexamethasoneNeutral50 - 70%Hydrophobic/Physical Entrapment

Table 2: Effect of Loading Method and Crosslinker Concentration on EE% (Assumes an Anionic Model Drug at pH 7.4)

Loading MethodCrosslinker Conc. (mg/mL)Expected EE%Rationale
In-situ1092%Drug is physically entrapped during network formation.[10]
In-situ2085%Higher density network may sterically hinder some drug-polymer interactions.
Post-loading1065%Relies on diffusion into a pre-formed network.[3]
Post-loading2050%Denser network slows diffusion, leading to lower loading in a fixed time.[6]

Experimental Protocols

Protocol 1: In-situ Drug Loading of this compound Hydrogel

This protocol describes a common method for preparing a this compound-crosslinked hydrogel with the drug loaded during gelation.

  • Preparation of Polymer Solution : Dissolve the primary polymer (e.g., Gellan Gum, Hyaluronic Acid) in deionized water at an elevated temperature (e.g., 70°C) under constant stirring until a clear, homogenous solution is formed.[12]

  • Preparation of Drug Solution : Separately, dissolve the therapeutic drug in a suitable solvent (preferably water or PBS). If the drug is hydrophobic, use a minimal amount of a biocompatible co-solvent.

  • Cooling and Mixing : Allow the polymer solution to cool to approximately 40°C. Once cooled, add the drug solution to the polymer solution and mix thoroughly.

  • Crosslinking and Gelation : Prepare a stock solution of the this compound crosslinker. Add the this compound solution dropwise to the polymer-drug mixture while stirring.[12]

  • Setting : Immediately transfer the final solution into the desired mold (e.g., a 96-well plate) and allow it to set at room temperature or 37°C until gelation is complete (typically 30-60 minutes).

Protocol 2: Quantification of Drug Loading Efficiency

This protocol uses UV-Vis spectroscopy to determine the amount of drug loaded in the hydrogel.

  • Hydrogel Digestion/Extraction : Accurately weigh a sample of the drug-loaded hydrogel. Place it in a known volume of a suitable solvent that can fully dissolve the hydrogel and the drug. This may require a buffer that breaks the hydrogel's crosslinks or an organic solvent.

  • Standard Curve Preparation : Prepare a series of standard solutions of the drug with known concentrations in the same solvent used for digestion.

  • Spectrophotometry : Measure the absorbance of the standard solutions at the drug's maximum absorbance wavelength (λ_max) to generate a standard curve (Absorbance vs. Concentration).[13][14]

  • Sample Measurement : Measure the absorbance of the solution from the digested hydrogel sample.

  • Calculation : Use the standard curve to determine the concentration of the drug in the digested sample solution. From this, calculate the total mass of the drug in the hydrogel. Finally, calculate the Drug Loading Efficiency (DLE%) and Entrapment Efficiency (EE%) using the formulas provided above.

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the typical workflow for developing and analyzing drug-loaded this compound hydrogels.

G cluster_0 Preparation & Loading cluster_1 Quantification cluster_2 Characterization P1 Polymer & Drug Solution Prep P3 Mix & Induce Gelation P1->P3 P2 This compound Crosslinker Prep P2->P3 Q1 Digest Hydrogel P3->Q1 Analyze Loading C1 Swelling Studies P3->C1 Characterize Properties C2 Rheology P3->C2 Q2 UV-Vis Spectroscopy Q1->Q2 Q3 Calculate EE% & DLE% Q2->Q3 C3 Drug Release Assay C1->C3

Caption: Workflow for hydrogel synthesis, drug loading quantification, and characterization.

Troubleshooting Low Loading Efficiency

This flowchart provides a logical path to diagnose and solve issues related to poor drug encapsulation.

G start Start: Low Loading Efficiency q1 What is the drug's charge at formulation pH? start->q1 a1_pos Cationic (+) q1->a1_pos Positive a1_neg Anionic (-) or Neutral q1->a1_neg Negative/Neutral sol1 Issue: Electrostatic Repulsion. Actions: 1. Adjust pH to neutralize charge. 2. Add anionic co-solute. a1_pos->sol1 q2 Is the drug hydrophobic? a1_neg->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Issue: Poor Solubility. Actions: 1. Use biocompatible co-solvent. 2. Incorporate cyclodextrins. a2_yes->sol2 sol3 Issue: Pore Size / Diffusion. Actions: 1. Decrease crosslinker density. 2. Switch to in-situ loading method. a2_no->sol3

Caption: A diagnostic flowchart for troubleshooting low drug loading efficiency.

References

Validation & Comparative

Validating the Purity of Synthetic Trilysine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical prerequisite for reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthetic Trilysine (Lys-Lys-Lys), a short peptide with increasing relevance in various research applications. We will delve into the primary analytical methods, potential impurities, and orthogonal approaches to deliver a complete purity profile.

Core Analytical Techniques for this compound Purity Assessment

The most common and robust methods for determining the purity of synthetic peptides like this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).[1] Each technique provides unique and complementary information regarding the identity and purity of the target peptide.

Table 1: Comparison of Core Analytical Techniques for this compound Purity

TechniquePrincipleInformation ProvidedTypical Purity Specification
RP-HPLC Separation based on hydrophobicity.Percentage purity of the main peptide peak relative to impurities.>95% for most research applications; >98% for in-vivo studies.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio.Confirms the molecular weight of the target peptide and identifies impurities.[2]Confirms identity of the main peak.
Amino Acid Analysis (AAA) Quantifies the amino acid composition of the peptide after hydrolysis.Determines the absolute peptide content and confirms the amino acid ratio.Confirms the presence and ratio of Lysine (B10760008).

Common Impurities in Synthetic this compound

The synthesis of peptides, particularly those rich in reactive amino acids like lysine, can lead to various impurities. Understanding these potential byproducts is crucial for developing a comprehensive validation strategy.

Table 2: Common Impurities in Solid-Phase this compound Synthesis

Impurity TypeDescriptionCause
Deletion Sequences Peptides missing one or more lysine residues (e.g., Lys-Lys).Incomplete deprotection or coupling reactions during synthesis.[3]
Truncated Sequences Peptides that are shorter than the target sequence due to premature termination of the synthesis.Incomplete coupling reactions.
Incompletely Deprotected Sequences Peptides where the side-chain protecting groups on the lysine residues have not been fully removed.Inefficient final cleavage and deprotection step.[3]
Oxidation Products Lysine residues can be susceptible to oxidation.Exposure to air or light during storage.[3]
Diastereomers Racemization of one or more lysine residues.Can occur during the activation step of peptide coupling.

Orthogonal Purification and Analysis Strategies

To achieve high purity and confidently characterize this compound, orthogonal methods that separate molecules based on different principles are often employed.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Given that this compound has multiple positively charged amino groups, cation-exchange chromatography can be a highly effective purification or analytical method.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. While less common for small peptides like this compound, it can be useful for removing larger or smaller impurities.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purpose: To determine the percentage purity of the synthetic this compound.

Methodology:

  • Sample Preparation: Dissolve the lyophilized this compound powder in a suitable solvent, such as water or a low percentage of acetonitrile (B52724) in water, to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point. The gradient can be optimized to achieve better separation of impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm or 220 nm.

  • Data Analysis: The purity is calculated by dividing the peak area of the main this compound peak by the total area of all peaks in the chromatogram and multiplying by 100.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of the synthetic this compound and identify impurities.

Methodology:

  • Sample Introduction: The sample can be introduced directly via infusion or, more commonly, coupled with an HPLC system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is the most common technique for peptides.

  • Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to determine the accurate mass-to-charge ratio (m/z) of the peptide and its fragments.

  • Data Analysis: The observed molecular weight is compared to the theoretical molecular weight of this compound (C18H38N6O4, MW: 402.53 g/mol ). The masses of impurity peaks can be analyzed to identify their potential structures (e.g., deletion sequences, fragments with remaining protecting groups).

Amino Acid Analysis (AAA)

Purpose: To determine the absolute peptide content and confirm the amino acid composition.

Methodology:

  • Hydrolysis: The peptide is hydrolyzed to its constituent amino acids by heating in 6N HCl at 110°C for 24 hours.

  • Derivatization (Optional but common): The free amino acids are often derivatized to make them detectable by UV or fluorescence.

  • Separation and Quantification: The amino acids are separated by ion-exchange chromatography or reversed-phase HPLC and quantified by comparing their peak areas to those of known standards.

  • Data Analysis: The analysis should confirm that lysine is the only amino acid present and the quantity can be used to determine the net peptide content of the lyophilized powder.

Visualizing the Workflow

Trilysine_Purity_Validation_Workflow cluster_synthesis This compound Synthesis cluster_purification Purification cluster_validation Purity Validation synth Solid-Phase or Solution-Phase Synthesis purify Primary Purification (e.g., RP-HPLC) synth->purify Crude Peptide hplc RP-HPLC Analysis purify->hplc Purified Peptide ms Mass Spectrometry hplc->ms Purity Confirmation aaa Amino Acid Analysis ms->aaa Identity Confirmation final_product Validated this compound aaa->final_product Compositional Purity

Caption: Experimental workflow for the synthesis, purification, and purity validation of this compound.

Logical Relationships in Purity Assessment

Purity_Assessment_Logic cluster_questions Key Purity Questions cluster_methods Analytical Methods q1 What is the percentage of the main component? hplc RP-HPLC q1->hplc q2 Is the main component the correct peptide? ms Mass Spectrometry q2->ms q3 What is the absolute peptide content? aaa Amino Acid Analysis q3->aaa purity_profile Comprehensive Purity Profile hplc->purity_profile Provides ms->purity_profile Provides aaa->purity_profile Provides

Caption: Logical relationship between key purity questions and the analytical methods used to answer them.

References

Trilysine vs. Poly-L-lysine: A Comparative Guide to DNA Transfection Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of non-viral gene delivery, cationic polymers and lipids have emerged as crucial tools for researchers in cell biology and drug development. Among these, lysine-based vectors are prominent due to their biocompatibility and positive charge, which facilitates interaction with negatively charged DNA. This guide provides a detailed comparison of two such agents: trilysine, representing short-chain lysine (B10760008) motifs, and the widely-used poly-L-lysine (PLL), for their efficacy in DNA transfection.

Performance Comparison: this compound Motifs vs. Poly-L-lysine

The efficiency of DNA transfection is a multi-faceted issue, influenced by factors such as DNA condensation, particle size, surface charge, cellular uptake, endosomal escape, and cytotoxicity. The following tables summarize the quantitative data on these parameters for both this compound-based systems and poly-L-lysine.

Physicochemical Properties of DNA Complexes

The formation of stable, nano-sized complexes (polyplexes or lipoplexes) is a prerequisite for successful transfection. The size and zeta potential of these complexes influence their interaction with the cell membrane and subsequent uptake.

VectorDNA ComplexParticle Size (nm)Zeta Potential (mV)Cell Line(s)Reference
This compound-based Cationic Lipid (CDL12) Lipoplex~150+35NCI-H460, Hep-2[1]
This compound-based Cationic Lipid (CDL14) Lipoplex~160+40NCI-H460, Hep-2[1]
Poly-L-lysine (PLL) Polyplex100-200Not specifiedBMSC[2]
Dendritic Poly(L-lysine) (DPK G5) PolyplexNot specifiedNot specifiedCHO, COS, HeLa[3]
Dendritic Poly(L-lysine) (DPK G6) PolyplexNot specifiedNot specifiedCHO, COS, HeLa[3]
ε-Poly-l-Lysine Polyplex~180-220+20 to +25MCF-7, HeLa, HEK-293[4]
Transfection Efficiency and Cytotoxicity

Ultimately, the utility of a transfection agent is determined by its ability to efficiently deliver a gene for expression with minimal toxicity to the cells.

VectorTransfection EfficiencyCytotoxicityCell Line(s)Reference
This compound-based Cationic Lipid (CDO14) Higher than other synthesized lipids in the studyLowNCI-H460, Hep-2[1]
HPMA-oligolysine (K5 & K10) Similar to PEI, significantly higher than K15 copolymersLowHeLa, NIH/3T3[5]
HPMA-oligolysine (K15) Ineffective, similar to PLLLowHeLa, NIH/3T3[5]
Poly-L-lysine (PLL) LowHighBMSC[2]
Dendritic Poly(L-lysine) (DPK G5 & G6) EfficientLowCHO, COS, HeLa[3]
ε-Poly-l-Lysine 3.5-4.79 fold higher than PLL>98% cell viabilityMCF-7, HeLa, HEK-293[4]
Poly-d-lysine (PDL) High in SH-SY5Y cellsLowSH-SY5Y, HeLa, 3T3[6]

Experimental Methodologies

The following is a generalized protocol for DNA transfection using lysine-based cationic agents, based on methodologies reported in the cited literature. Specific details may vary between studies.

I. Preparation of Cationic Agent-DNA Complexes
  • DNA Preparation: Plasmid DNA (e.g., encoding a reporter gene like GFP or luciferase) is diluted in a suitable buffer (e.g., serum-free medium, HEPES-buffered glucose).

  • Cationic Agent Preparation: The cationic lipid or polymer (this compound-based lipid or poly-L-lysine) is diluted separately in the same buffer.

  • Complex Formation: The DNA solution is added to the cationic agent solution and mixed gently by pipetting. The mixture is then incubated at room temperature for a specified time (typically 15-30 minutes) to allow for the formation of complexes. The ratio of the cationic agent to DNA (N/P ratio: the ratio of nitrogen atoms in the cationic agent to phosphate (B84403) groups in the DNA) is a critical parameter that needs to be optimized.

II. Transfection of Cultured Cells
  • Cell Seeding: Cells are seeded in multi-well plates to reach a desired confluency (typically 70-90%) on the day of transfection.

  • Addition of Complexes: The prepared cationic agent-DNA complexes are added to the cells in serum-free or serum-containing medium, depending on the specific protocol.

  • Incubation: The cells are incubated with the complexes for a period of 4-6 hours at 37°C in a CO2 incubator.

  • Post-transfection: After the incubation period, the medium containing the complexes may be replaced with fresh, complete medium.

  • Analysis of Gene Expression: Gene expression is typically assessed 24-72 hours post-transfection by measuring the reporter gene activity (e.g., fluorescence microscopy for GFP, luciferase assay).

III. Assessment of Cytotoxicity
  • MTT Assay: Cell viability is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure: Following transfection, the medium is replaced with a solution containing MTT and incubated. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Quantification: The formazan is then solubilized, and the absorbance is measured using a spectrophotometer. The cell viability is expressed as a percentage relative to untreated control cells.

Visualizing the Process: Diagrams

To better understand the experimental workflow and the underlying mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Complex Formation cluster_transfection Cell Transfection cluster_analysis Analysis DNA Plasmid DNA in Buffer Mix Mix and Incubate DNA->Mix Cationic_Agent Lysine-based Agent in Buffer Cationic_Agent->Mix Complexes Formation of Complexes Mix->Complexes Add_Complexes Add Complexes to Cells Complexes->Add_Complexes Cells Seed Cells in Plate Cells->Add_Complexes Incubate Incubate (4-6h, 37°C) Add_Complexes->Incubate Change_Medium Replace with Fresh Medium Incubate->Change_Medium Incubate_24_72h Incubate (24-72h) Change_Medium->Incubate_24_72h Gene_Expression Analyze Gene Expression (e.g., GFP, Luciferase) Incubate_24_72h->Gene_Expression Cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) Incubate_24_72h->Cytotoxicity

Experimental workflow for DNA transfection.

cellular_uptake cluster_extracellular Extracellular cluster_intracellular Intracellular Complex Cationic Lysine-DNA Complex Endosome Endosome Complex->Endosome Endocytosis DNA_Release DNA Release (Endosomal Escape) Endosome->DNA_Release Cytoplasm Cytoplasm DNA_Release->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Transcription Transcription Nucleus->Transcription Protein Protein Expression Transcription->Protein

Mechanism of cellular uptake and DNA expression.

Concluding Remarks

The choice between a this compound-based system and poly-L-lysine for DNA transfection depends on the specific application and cell type.

This compound-based cationic lipids show promise as effective gene delivery agents with low cytotoxicity[1]. The this compound headgroup, in combination with a suitable lipid backbone, can efficiently condense DNA into nanoparticles that are readily taken up by cells.

Short-chain oligolysines , when incorporated into copolymers, can achieve high transfection efficiencies, comparable to established reagents like PEI, while maintaining low toxicity[5]. This suggests that shorter lysine chains can be highly effective when presented in an appropriate molecular context.

Poly-L-lysine (PLL) in its various forms (linear, dendritic, ε-linked) remains a versatile tool for gene delivery. While linear PLL can suffer from lower efficiency and higher toxicity, modifications such as dendritic or hyperbranched architectures can significantly improve its performance[3][7]. ε-Poly-l-Lysine has also been shown to have superior transfection efficiency and safety compared to standard PLL[4].

For researchers and drug development professionals, these findings highlight the importance of optimizing the structure of lysine-based delivery vectors. While poly-L-lysine provides a foundational platform, the incorporation of shorter lysine motifs, like this compound, into more complex structures, or the use of shorter oligolysine chains, can lead to significant improvements in transfection efficiency and cell viability. Future research will likely focus on further refining these structures to create even more effective and safer gene delivery systems.

References

A Comparative Analysis of the Biocompatibility of Trilysine and Arginine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of peptide building blocks is a critical determinant of the safety and efficacy of novel therapeutics and drug delivery systems. Among the cationic amino acids, lysine (B10760008) and arginine are frequently employed to enhance cell penetration, solubility, and target interaction. This guide provides a comprehensive comparison of the biocompatibility of trilysine and arginine-containing peptides, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Executive Summary

While both this compound and arginine peptides are valued for their cationic properties, their biocompatibility profiles exhibit significant differences. Generally, lysine-based peptides, including this compound, are considered to possess a higher degree of biocompatibility with lower cytotoxicity and hemolytic activity compared to arginine-rich peptides. Arginine-rich peptides, particularly those with a high density of arginine residues, have been shown to induce dose-dependent cytotoxicity and in vivo toxicity. The immunogenicity of both peptide types is generally low but can be influenced by factors such as peptide length, sequence, and the presence of impurities.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the biocompatibility of this compound and arginine peptides. It is important to note that direct comparative studies are limited, and some data for this compound are extrapolated from studies on lysine-containing peptides and poly-L-lysine.

Parameter This compound / Lysine-Peptides Arginine-Peptides Significance
In Vitro Cytotoxicity (IC50) Generally high (>100 µM)[1]Variable, can be low (e.g., 5.44-93.08 µM for some RuRW conjugates)[2], R6-AANCK shows ~30% cytotoxicity at 100 µM[3]Indicates lower toxicity of lysine-based peptides to mammalian cells.
Hemolytic Activity (HC50) Generally high (low hemolytic potential)[4][5]Can be low, indicating higher hemolytic potential, especially with increasing arginine content.[6]Suggests a better safety profile for lysine peptides in intravenous applications.
In Vivo Toxicity (LD50) Data for this compound is limited, but poly-β-lysine shows toxicity at 12.5 mg/kg.[7]Can be highly toxic. R11 (undecarginine) has an LD50 of 16.5 mg/kg.[8][9]Arginine-rich peptides can exhibit significant systemic toxicity.
Immunogenicity Generally low, but can be influenced by peptide structure and size.Can act as immunostimulants.[10] The presence of certain side chains can markedly alter immunogenicity.[11]Both have the potential for immunogenicity, which needs to be assessed on a case-by-case basis.

In-Depth Biocompatibility Analysis

Cytotoxicity

This compound and Lysine-Based Peptides: Studies on lysine-based dipeptides have shown no cytotoxic effects on human cells (HEK-293) even at high concentrations (>400 µM).[1] Lipopeptides containing lysine-rich tripeptides have also demonstrated low cytotoxicity to fibroblasts at their antimicrobial concentrations. However, some palmitic acid-conjugated lysine peptides have shown high cytotoxicity towards human keratinocytes, with IC50 values ranging from 1.8 to 7.4 mg/L.[12]

Arginine-Rich Peptides: The cytotoxicity of arginine-rich peptides is highly dependent on the number of arginine residues and the overall peptide sequence. For instance, R6-AANCK peptide exhibited significant cytotoxicity to DU145 cells at concentrations of 50 and 100 µM, while peptides with fewer arginine residues showed no toxicity at the same concentrations.[3] Another study reported that arginine-rich TAT and CTP peptides fall within the range of highly toxic chemicals.[8][9]

Hemolytic Activity

This compound and Lysine-Based Peptides: Lysine derivative surfactants have been shown to be less hemolytic than commercial surfactants, indicating a lower potential for eye and skin irritation.[4] Studies on polylysine (B1216035) have also indicated no hemolysis at concentrations up to 0.5 mg/mL.[5]

Arginine-Rich Peptides: Arginine-rich peptides can exhibit significant hemolytic activity, which tends to increase with the number of arginine residues. For example, higher arginine content in R4–6 peptides led to instant hemolysis in some cases.[3]

In Vivo Toxicity

This compound and Lysine-Based Peptides: While specific data for this compound is scarce, a study on poly-β-peptide in mice showed toxicity at a dose of 12.5 mg/kg.[7]

Arginine-Rich Peptides: Arginine-rich membrane-permeable peptides have been demonstrated to be highly toxic in vivo. The LD50 values for TAT and CTP peptides in mice were found to be 27.244 mg/kg and 21.345 mg/kg, respectively. A peptide composed purely of eleven arginine residues (R11) showed the highest toxicity with an LD50 of 16.5 mg/kg.[8][9]

Immunogenicity

This compound and Lysine-Based Peptides: The immunogenicity of lysine-containing peptides is generally considered to be low. However, factors such as the overall size and structure of the peptide can influence its immunogenic potential.

Arginine-Rich Peptides: Arginine-rich peptides have been investigated as immunostimulants for peptide vaccines, indicating their potential to elicit an immune response.[10] It has also been shown that small side chains on arginine residues, which can be remnants from peptide synthesis, can significantly alter the immunogenicity of the peptide.[11] The potential for peptide-related impurities to induce adaptive immune responses is a key consideration in the development of peptide drugs.[13]

Experimental Protocols

Detailed methodologies for key biocompatibility assays are provided below to facilitate the replication and validation of these findings.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10^4 cells per well and incubate for 24 hours.

  • Peptide Treatment: Treat the cells with various concentrations of the test peptides and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 25 μl of MTT solution (5 mg/ml) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is the concentration of the peptide that causes a 50% reduction in cell viability.

Hemolysis Assay

The hemolysis assay measures the ability of a peptide to lyse red blood cells (RBCs).

  • RBC Preparation: Obtain fresh whole blood and wash the RBCs with phosphate-buffered saline (PBS) through centrifugation. Resuspend the RBCs in PBS to a final concentration (e.g., 2% v/v).

  • Peptide Incubation: Add various concentrations of the test peptide to the RBC suspension in a 96-well plate.

  • Controls: Include a negative control (PBS) and a positive control (e.g., 1% Triton X-100 for 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100. The HC50 is the peptide concentration that causes 50% hemolysis.

In Vivo Acute Toxicity Study (LD50 Determination)

This study determines the median lethal dose (LD50) of a substance.

  • Animal Model: Use a suitable animal model (e.g., mice) of a specific strain and weight range.

  • Dose Administration: Administer graded single doses of the test peptide to different groups of animals via a specific route (e.g., intravenous injection).

  • Observation: Observe the animals for a defined period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Analysis: Record the number of mortalities in each dose group.

  • LD50 Calculation: Use a statistical method (e.g., probit analysis) to calculate the LD50 value, which is the dose that is lethal to 50% of the test animals.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow_MTT_Assay start Seed Cells in 96-well plate treat Treat with Peptides start->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance solubilize->read analyze Calculate Cell Viability & IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Experimental_Workflow_Hemolysis_Assay start Prepare Red Blood Cells treat Incubate with Peptides start->treat controls Include Positive & Negative Controls treat->controls incubate Incubate (e.g., 1h at 37°C) treat->incubate controls->incubate centrifuge Centrifuge incubate->centrifuge measure Measure Hemoglobin in Supernatant centrifuge->measure analyze Calculate % Hemolysis & HC50 measure->analyze

Caption: Workflow for the hemolysis assay.

Signaling_Pathway_Immunogenicity peptide Peptide (Antigen) apc Antigen Presenting Cell (APC) peptide->apc Uptake & Processing t_cell T-Helper Cell apc->t_cell Antigen Presentation b_cell B-Cell t_cell->b_cell Activation plasma_cell Plasma Cell b_cell->plasma_cell memory_cell Memory B-Cell b_cell->memory_cell antibodies Antibody Production plasma_cell->antibodies

Caption: Simplified signaling pathway of peptide immunogenicity.

Conclusion and Recommendations

The choice between this compound and arginine peptides should be guided by the specific application and the acceptable level of biological risk.

  • For applications requiring high biocompatibility and low toxicity , such as in topical formulations or as components of biomaterials with direct cell contact, This compound-based peptides are the preferred choice. Their generally lower cytotoxicity and hemolytic activity suggest a better safety profile.

  • For applications where cell penetration is paramount and a certain level of toxicity can be tolerated , such as in targeted cancer therapies, arginine-rich peptides may be more suitable. However, careful optimization of the peptide sequence and dosage is crucial to mitigate their inherent toxicity. The number of arginine residues should be carefully considered to balance efficacy and safety.

Researchers are strongly encouraged to perform comprehensive biocompatibility testing of their specific peptide sequences, as the data presented here is a generalization and the properties of a peptide are highly sequence-dependent. This guide serves as a foundational resource to inform the initial stages of peptide design and selection.

References

Trilysine Hydrogels vs. Commercial Sealants: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of surgical sealants, the quest for materials that offer robust sealing, optimal biocompatibility, and controlled degradation is paramount. This guide provides a comparative analysis of Trilysine-based hydrogels against a range of commercially available surgical sealants. By presenting key performance data, detailed experimental protocols, and an overview of the biological signaling pathways involved, this document aims to equip researchers and drug development professionals with the information needed to make informed decisions in their pursuit of advanced wound closure solutions.

Performance Data: A Quantitative Comparison

The efficacy of a surgical sealant is determined by a combination of its mechanical properties and its interaction with biological systems. Key parameters for evaluation include burst pressure resistance, sealing time, and biocompatibility. The following tables summarize available quantitative data for this compound hydrogels and popular commercial sealants.

Sealant TypeCompositionBurst Pressure (mmHg)Sealing TimeBiocompatibility Profile
This compound Hydrogel Polyethylene glycol (PEG) crosslinked with this compoundVaries with formulation; can be engineered for specific applications.Typically rapid, on the order of seconds to a few minutes.[1]Generally considered biocompatible with low toxicity.[2]
BioGlue® Bovine serum albumin and glutaraldehyde516.68 ± 93.53[3]~2 minutes for full strength[4]Concerns about cytotoxicity due to glutaraldehyde.[3]
DuraSeal® PEG ester and this compound amine solution[5]Gelation time varies from 2.5s (pH 9.5) to 200s (pH 7.5)[1]Not explicitly stated, but gelation is rapid.Generally biocompatible; used in neurosurgery.[5]
Progel™ Human serum albumin and a cross-linking componentLower than other synthetic sealantsNot specifiedGenerally considered biocompatible.
Coseal® Two PEG-based synthetic liquids355.42 ± 45.50[3]Not specifiedSwells significantly upon hydration.[3]
Tisseel™ Fibrin (B1330869) sealant (human fibrinogen and thrombin)Lower than many synthetic sealantsDependent on thrombin concentrationBiocompatible, mimics natural clotting.[4]
Evicel® Fibrin Sealant (Human)Lower burst pressure compared to synthetic sealantsNot specifiedBiocompatible, derived from human plasma.
TachoSil® Collagen patch coated with human fibrinogen and thrombinHigher than fibrin gluesNot specifiedBiocompatible, combines a scaffold with clotting factors.
PreveLeak™ Not specified314.67 ± 45.36[3]Not specifiedLower cytocompatibility compared to Tridyne™ VS.[3]
Tridyne™ VS Not specified304.32 ± 50.39[3]Not specifiedHighly cytocompatible, supporting 85% cell survival.[3]
TissuePatchDural Not specifiedMedian burst pressure of 25 cm H₂ONot specifiedNot specified
PleuraSeal™ Not specifiedMedian burst pressure of 35 cm H₂ONot specifiedNot specified

In Vitro Degradation Profile

SealantDegradation Time
Coseal® 6 days[3]
Tridyne™ VS 21 days[3]
BioGlue® No degradation observed at 30 days[3]
PreveLeak™ No degradation observed at 30 days[3]
PEG-Trilysine Hydrogel Can be tuned; typically degrades by hydrolysis over weeks to months.[2]

Experimental Protocols

A clear understanding of the methodologies used to generate performance data is crucial for the accurate interpretation and comparison of results. The following are detailed protocols for key experiments cited in the evaluation of surgical sealants.

Burst Pressure Testing (ASTM F2392-04)

This standardized test method is used to determine the burst or rupture strength of surgical sealants on a soft tissue substitute.

  • Substrate Preparation: A collagen film is typically used as the substrate. A defect of a standardized diameter is created in the center of the film.

  • Sealant Application: The sealant is prepared according to the manufacturer's instructions and applied to cover the defect on the collagen film. The sealant is allowed to cure for a specified period.

  • Test Apparatus: The test apparatus consists of a chamber that can be pressurized. The collagen film with the cured sealant is secured over an opening in the chamber.

  • Pressurization: A fluid (e.g., saline or air) is introduced into the chamber at a constant flow rate, causing a gradual increase in pressure against the sealant.

  • Data Acquisition: A pressure transducer connected to the chamber records the pressure in real-time. The burst pressure is the maximum pressure recorded before the sealant fails (ruptures or detaches).

In Vivo Sealing Time Measurement

While no universal standard exists, a common in vivo method to assess sealing time involves the following steps:

  • Animal Model: An appropriate animal model (e.g., rodent, porcine) is selected based on the intended clinical application.

  • Wound Creation: A standardized incision or defect is created in the target tissue (e.g., lung, blood vessel, dura mater).

  • Sealant Application: The sealant is applied to the wound, and a timer is started.

  • Observation: The sealant is observed for the point at which it forms a stable seal, indicated by the cessation of fluid (e.g., blood, air, cerebrospinal fluid) leakage. This can be confirmed by applying a challenge, such as a gentle increase in internal pressure.

  • Data Recording: The time from application to the cessation of leakage is recorded as the sealing time.

Cytotoxicity Assay (ISO 10993-5)

This standard outlines several methods to assess the in vitro cytotoxicity of medical devices, including surgical sealants. The elution test is a commonly used method.

  • Extraction: The sealant is incubated in a cell culture medium for a defined period (e.g., 24 hours at 37°C) to create an extract containing any leachable substances.

  • Cell Culture: A monolayer of a specific cell line (e.g., L929 mouse fibroblasts) is cultured in a multi-well plate.

  • Exposure: The culture medium on the cells is replaced with the sealant extract. Control wells with fresh medium and a negative control material are also included.

  • Incubation: The cells are incubated with the extract for a specified period.

  • Assessment: Cell viability is assessed using a quantitative assay, such as the MTT assay, which measures the metabolic activity of the cells. A significant reduction in cell viability compared to the control indicates a cytotoxic effect.

Visualization of Key Pathways and Workflows

To further elucidate the mechanisms of action and evaluation processes, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Experimental_Workflow_Burst_Pressure cluster_prep Preparation cluster_application Application & Curing cluster_testing Testing cluster_analysis Analysis p1 Prepare Collagen Substrate p2 Create Standardized Defect p1->p2 a1 Apply Sealant to Defect p2->a1 p3 Prepare Sealant p3->a1 a2 Cure Sealant a1->a2 t1 Mount Sample in Test Apparatus a2->t1 t2 Apply Gradual Pressure t1->t2 an1 Record Pressure Continuously t2->an1 an2 Determine Burst Pressure (Failure Point) an1->an2

Workflow for ASTM F2392-04 Burst Pressure Testing.

Foreign_Body_Response Implant Biomaterial Implantation Protein Protein Adsorption (Vroman Effect) Implant->Protein Neutrophils Neutrophil Recruitment (Acute Inflammation) Protein->Neutrophils Complement Activation Macrophages Macrophage Recruitment & Activation Neutrophils->Macrophages Chemokine Release FBGC Foreign Body Giant Cell Formation Macrophages->FBGC Cell Fusion Fibroblasts Fibroblast Recruitment Macrophages->Fibroblasts Growth Factor Release (e.g., TGF-β) FBGC->Fibroblasts Capsule Fibrous Capsule Formation (Chronic Inflammation) Fibroblasts->Capsule Collagen Deposition Resolution Tissue Remodeling & Resolution Capsule->Resolution

Simplified Signaling Pathway of the Foreign Body Response.

Hydrogel_Degradation cluster_hydrogel PEG-Trilysine Hydrogel Network cluster_degradation Degradation Process cluster_products Degradation Products cluster_clearance Biological Clearance h1 Crosslinked Polymer Matrix d1 Hydrolysis of Ester Bonds h1->d1 p1 PEG Molecules d1->p1 p2 This compound d1->p2 c1 Renal Filtration p1->c1 p2->c1

Hydrolytic Degradation Pathway of PEG-Trilysine Hydrogels.

Concluding Remarks

This compound-based hydrogels present a promising platform for the development of effective surgical sealants, offering tunable mechanical properties and a favorable biocompatibility profile.[2] Commercial sealants, while widely used, exhibit a range of performance characteristics, with some raising concerns regarding cytotoxicity and mechanical mismatch with native tissues.[3] The choice of an appropriate sealant will ultimately depend on the specific clinical application, requiring a careful consideration of the balance between sealing efficacy, biocompatibility, and degradation kinetics. The data and protocols presented in this guide provide a foundational framework for the comparative evaluation of these materials, facilitating the advancement of next-generation surgical sealants. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparison and to guide the rational design of novel hydrogel-based therapies.

References

Cross-Validation of HPLC and Mass Spectrometry for Trilysine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide analysis, ensuring the accuracy and reliability of quantitative data is paramount for researchers, scientists, and drug development professionals. This guide provides an objective cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), for the analysis of Trilysine, a tripeptide of lysine (B10760008). The following sections present a comparative summary of their performance, detailed experimental protocols, and a workflow for their cross-validation.

Data Presentation: A Quantitative Comparison

The selection of an analytical technique for this compound quantification is often a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC with UV detection offers a robust and cost-effective method for routine analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) provides superior sensitivity and specificity, making it ideal for complex biological matrices and trace-level detection.[1]

The following table summarizes the typical performance parameters for the quantification of lysine and its derivatives by HPLC-UV and LC-MS/MS. While specific data for this compound is limited, these values, derived from studies on the closely related amino acid L-Lysine, provide a strong benchmark for expected performance.[1][2][3]

Performance ParameterHPLC with UV DetectionLC-MS/MS
Linearity (R²) ≥ 0.999[1]> 0.99[1]
Accuracy (% Recovery) 95 - 105%[2][3]86.1% - 109.0%[4]
Precision (% RSD) < 2.0%[1]< 15%[1][4]
Limit of Detection (LOD) ~1.47 µg/mL (for L-Lysine)[2][3]0.01 - 0.2 ng/mL (for various analytes)[4]
Limit of Quantitation (LOQ) ~4.41 µg/mL (for L-Lysine)[2][3]0.05 - 0.5 pg (for oxylipins)[5]
Selectivity GoodExcellent
Matrix Effect Low to ModerateCan be significant
Cost LowerHigher
Throughput HighModerate to High

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the analysis of this compound by HPLC and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a method for the separation of Lysine, Dilysine, and this compound.[6]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: BIST B+ mixed-mode stationary phase column (4.6 x 50 mm, 5 µm, 100 Å).[6]

  • Mobile Phase:

    • A gradient of Acetonitrile (B52724) (MeCN) or Methanol (MeOH) in water.

    • Buffer: 0.2% Sulfuric Acid (H₂SO₄).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 205 nm.[6]

  • Sample Preparation: Dissolve this compound standard and samples in the initial mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of this compound standards of known concentrations to establish a calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a general procedure for the analysis of peptides and can be adapted for this compound.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 60% Solvent B over a specified time, followed by a wash and re-equilibration phase.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Spectrometry Analysis: Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor and product ions for this compound would need to be determined by direct infusion of a standard solution.

  • Sample Preparation: For complex matrices, protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) followed by centrifugation is recommended to remove larger molecules.[7] The supernatant can then be diluted before injection.

  • Calibration: Prepare a calibration curve using a series of this compound standards spiked into a surrogate matrix to account for matrix effects.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a logical workflow for the cross-validation of HPLC and mass spectrometry methods for this compound analysis.

CrossValidationWorkflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis cluster_3 Data Comparison cluster_4 Conclusion HPLC_Dev HPLC Method Development HPLC_Val HPLC Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) HPLC_Dev->HPLC_Val MS_Dev MS Method Development MS_Val MS Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) MS_Dev->MS_Val Analyze_HPLC Analysis by HPLC HPLC_Val->Analyze_HPLC Analyze_MS Analysis by MS MS_Val->Analyze_MS Sample_Prep Sample Preparation Sample_Prep->Analyze_HPLC Sample_Prep->Analyze_MS Data_Comp Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) Analyze_HPLC->Data_Comp Analyze_MS->Data_Comp Conclusion Assessment of Method Comparability Data_Comp->Conclusion

Caption: Workflow for cross-validation of HPLC and MS methods.

References

Comparative study of Trilysine and other cationic peptides for drug delivery.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of Trilysine, Poly-L-lysine, TAT Peptide, and Protamine as drug delivery vehicles.

In the evolving landscape of drug delivery, cationic peptides have emerged as promising vectors for transporting therapeutic payloads across cellular membranes. Their positive charge facilitates interaction with the negatively charged cell surface, promoting internalization. This guide provides a comparative analysis of this compound, a short lysine-based peptide, against three other widely studied cationic peptides: Poly-L-lysine, TAT peptide, and Protamine. The objective is to offer a clear, data-driven comparison of their performance in drug delivery applications, supported by detailed experimental protocols and mechanistic insights.

Performance Comparison of Cationic Peptides

The efficacy of a cationic peptide as a drug delivery vehicle is determined by several key parameters, including its ability to encapsulate or conjugate with a drug, its efficiency in entering target cells, and its inherent cytotoxicity. The following tables summarize the available quantitative data for this compound, Poly-L-lysine, TAT peptide, and Protamine. Due to the limited direct comparative data for this compound, its potential performance is extrapolated from studies on similar short oligo-lysine peptides.

PeptideDrug Loading/Encapsulation Efficiency (%)Cellular Uptake EfficiencyCytotoxicity (IC50 or % Viability)
This compound (estimated) ModerateModerateLow
Poly-L-lysine High (e.g., >90% for plasmid DNA)[1]High, dependent on molecular weightModerate to High, dependent on molecular weight and concentration[2]
TAT Peptide Variable (dependent on conjugation strategy)High[3][4]Low to Moderate[5]
Protamine High (e.g., >90% for nucleic acids)[6]High[7][8]Low to Moderate[9]

Table 1: Comparative Performance Metrics of Cationic Peptides in Drug Delivery. This table provides a summary of key performance indicators for the selected cationic peptides. Data for this compound is estimated based on trends observed in oligo-lysine studies.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the evaluation of these cationic peptides in a laboratory setting, detailed protocols for key experiments are provided below.

Experimental Workflow: Peptide-Drug Nanoparticle Formulation and Characterization

G cluster_prep Nanoparticle Formulation cluster_char Characterization cluster_eval In Vitro Evaluation p1 Dissolve Peptide and Drug p2 Mix and Self-Assemble p1->p2 p3 Purify Nanoparticles p2->p3 c1 Size and Zeta Potential (DLS) p3->c1 c2 Morphology (TEM/SEM) p3->c2 c3 Encapsulation Efficiency (HPLC) p3->c3 e1 Cellular Uptake (Flow Cytometry) p3->e1 e2 Cytotoxicity (MTT Assay) p3->e2

Figure 1: Workflow for the formulation, characterization, and in vitro evaluation of peptide-drug nanoparticles.

Protocol 1: Determination of Drug Encapsulation Efficiency by HPLC

Objective: To quantify the amount of drug successfully encapsulated within the peptide-based nanoparticles.

Materials:

  • Peptide-drug nanoparticle suspension

  • Deionized water

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Centrifugal filter units (e.g., Amicon Ultra, 10 kDa MWCO)

  • Microcentrifuge

Procedure:

  • Separate Free Drug: Take a known volume of the nanoparticle suspension and place it in a centrifugal filter unit.

  • Centrifuge at a high speed (e.g., 14,000 x g) for a specified time (e.g., 30 minutes) to separate the nanoparticles from the aqueous phase containing the unencapsulated drug.

  • Collect the filtrate (supernatant) which contains the free drug.

  • Prepare Standard Curve: Prepare a series of standard solutions of the free drug in the mobile phase at known concentrations.

  • Inject the standards into the HPLC system and record the peak areas.

  • Plot a calibration curve of peak area versus drug concentration.

  • Analyze Sample: Inject the collected filtrate into the HPLC system and determine the peak area for the drug.

  • Use the calibration curve to determine the concentration of the free drug in the filtrate.

  • Calculate Encapsulation Efficiency (EE): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

Protocol 2: Cellular Uptake Assay using Flow Cytometry

Objective: To quantify the internalization of fluorescently labeled peptide-drug conjugates or nanoparticles by cells.

Materials:

  • Cells in culture (e.g., HeLa, A549)

  • Fluorescently labeled peptide-drug conjugate/nanoparticle

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.

  • Treatment: Remove the culture medium and add fresh medium containing the fluorescently labeled peptide-drug conjugate/nanoparticle at the desired concentration.

  • Incubate for a specific time period (e.g., 4 hours) at 37°C.

  • Cell Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove any non-internalized particles.

  • Add Trypsin-EDTA to detach the cells.

  • Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

  • Cell Preparation for Flow Cytometry: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in ice-cold PBS.

  • Repeat the centrifugation and resuspension step twice.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the internalized particles. Untreated cells should be used as a negative control to set the baseline fluorescence.

Protocol 3: Cytotoxicity Assessment using MTT Assay

Objective: To evaluate the effect of the peptide-drug delivery system on cell viability.

Materials:

  • Cells in culture

  • Peptide-drug delivery system

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate overnight.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of the peptide-drug delivery system. Include untreated cells as a control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculate Cell Viability: Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

Signaling Pathways in Cationic Peptide-Mediated Cellular Uptake

The cellular entry of cationic peptides is a complex process that can involve multiple pathways. The predominant mechanisms are direct translocation across the plasma membrane and endocytosis. The specific pathway utilized can depend on the peptide's structure, concentration, and the nature of the cargo it carries.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm p Cationic Peptide-Drug Conjugate direct Direct Translocation p->direct Energy-Independent endosome Early Endosome p->endosome Endocytosis (Energy-Dependent) release Drug Release direct->release lysosome Lysosome endosome->lysosome Maturation endosome->release Endosomal Escape lysosome->release Lysosomal Escape

Figure 2: General signaling pathways for the cellular uptake of cationic peptide-drug conjugates.

Direct Translocation: At high concentrations, some cationic peptides are thought to directly penetrate the cell membrane in an energy-independent manner. This process may involve the formation of transient pores or the destabilization of the lipid bilayer.

Endocytosis: This is an energy-dependent process and the more common route of entry for peptide-drug conjugates and nanoparticles. Several endocytic pathways can be involved:

  • Clathrin-Mediated Endocytosis: The peptide binds to receptors on the cell surface, leading to the formation of clathrin-coated pits that invaginate to form vesicles.

  • Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.

  • Macropinocytosis: This process involves the non-specific engulfment of large amounts of extracellular fluid, including the peptide-drug complexes, into large vesicles called macropinosomes.[10]

Once inside the cell within endosomes, the peptide-drug conjugate must escape into the cytoplasm to deliver its therapeutic payload. The "proton sponge" effect, where the buffering capacity of the peptide leads to endosomal rupture, is a proposed mechanism for endosomal escape.

Conclusion

This comparative guide provides a framework for researchers and drug development professionals to evaluate and select suitable cationic peptides for their specific drug delivery needs. While Poly-L-lysine, TAT peptide, and Protamine are well-established delivery vectors with a considerable body of supporting data, the potential of shorter, well-defined peptides like this compound should not be overlooked. Although direct comparative data is currently limited, the provided protocols and mechanistic insights offer a solid foundation for further investigation into the efficacy and safety of this compound and other oligo-lysine peptides as next-generation drug delivery agents. Future research should focus on direct, head-to-head comparative studies to elucidate the precise advantages and disadvantages of each of these cationic peptides.

References

Validating the binding affinity of Trilysine to target molecules.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of Trilysine to target molecules, supported by experimental data and detailed methodologies. We will explore its performance relative to alternative molecules, with a particular focus on arginine-based peptides, to assist researchers in selecting the appropriate tools for their studies.

Introduction to this compound and its Alternatives

This compound (KKK), a short peptide composed of three consecutive lysine (B10760008) residues, is frequently utilized in biomedical research for its ability to interact with negatively charged molecules such as nucleic acids and certain proteins. The primary amino groups on the lysine side chains are protonated at physiological pH, conferring a net positive charge to the peptide and driving electrostatic interactions.

A common alternative to lysine-containing peptides are those containing arginine. Triarginine (RRR), with its guanidinium (B1211019) side chains, also possesses a significant positive charge. However, the nature of the guanidinium group, with its delocalized charge and capacity for multiple hydrogen bonds, results in different binding characteristics compared to the primary amine of lysine. This guide will delve into the experimental validation of these differences.

Quantitative Comparison of Binding Affinity

To facilitate a clear comparison, the following table summarizes experimentally determined binding affinity data for this compound and its counterparts. The equilibrium dissociation constant (Kd) is a common metric for binding affinity, where a lower Kd value indicates a stronger binding interaction.

CompoundTarget MoleculeMethodKd (μM)Thermodynamic Parameters (where available)Reference
This compound (KKK) DNA (general)MD Simulations-Strong, electrostatically driven interaction.[1][1]
Triarginine (RRR) DNA (general)Osmotic Stress & X-ray Scattering-Stronger attraction and weaker short-range repulsion compared to lysine peptides, leading to tighter DNA compaction.[2][2]
Short Cationic Peptides Alpha-1 Acid Glycoprotein (B1211001)ITCModerate AffinityBinding to sub-pockets I, II, and III.[3][3]
Proline-rich peptide SH3 Domain (Endophilin)ITC2.0 ± 0.2N = 1.0 ± 0.1[1]
Proline-rich peptide SH3 Domain (Pacsin)ITC14.0 ± 1.0N = 0.9 ± 0.1[1]

Key Experimental Methodologies

The validation of binding affinity relies on precise biophysical techniques. Below are detailed protocols for three widely used methods: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Bio-Layer Interferometry (BLI).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of two molecules. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the target molecule (e.g., protein or DNA) in a suitable buffer (e.g., PBS or Tris buffer) at a known concentration, typically in the range of 10-100 µM.

    • Prepare a solution of the ligand (e.g., this compound or Triarginine) in the identical buffer at a concentration 10-20 times higher than the target molecule.

    • Thoroughly degas both solutions to prevent the formation of air bubbles during the experiment.

  • ITC Experiment:

    • Load the target molecule solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the ligand into the sample cell while stirring.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data consists of a series of heat spikes corresponding to each injection.

    • Integrate the area under each spike to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to target.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the Kd, n, and ΔH.[4][5]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[6] It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd = koff/kon) can be calculated.[7]

Experimental Protocol:

  • Sensor Chip Preparation:

    • Select a sensor chip appropriate for the ligand immobilization chemistry (e.g., amine coupling for proteins).

    • Activate the sensor surface (e.g., with a mixture of NHS and EDC).

    • Immobilize the ligand (e.g., the target protein) onto the sensor surface to a desired density.

    • Deactivate any remaining active groups on the surface.

  • Binding Analysis:

    • Flow a running buffer over the sensor surface to establish a stable baseline.

    • Inject a series of concentrations of the analyte (e.g., this compound) over the surface and monitor the change in the SPR signal (measured in response units, RU).

    • After the association phase, switch back to the running buffer to monitor the dissociation of the analyte.

    • Regenerate the sensor surface to remove the bound analyte before the next injection.

  • Data Analysis:

    • The resulting sensorgrams show the change in RU over time for each analyte concentration.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine kon and koff.

    • Calculate the Kd from the ratio of koff to kon.[8][9]

Bio-Layer Interferometry (BLI)

BLI is another label-free optical technique that measures biomolecular interactions in real-time. It monitors the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.

Experimental Protocol:

  • Biosensor Preparation:

    • Select a biosensor coated with a surface chemistry suitable for immobilizing the ligand (e.g., streptavidin-coated biosensors for biotinylated ligands).

    • Immobilize the ligand onto the biosensor tip.

  • Binding Measurement:

    • Establish a baseline by dipping the biosensor into the running buffer.

    • Move the biosensor into a well containing the analyte (e.g., this compound) at a specific concentration to measure association.

    • Transfer the biosensor back to a buffer-containing well to measure dissociation.

  • Data Analysis:

    • The instrument records the wavelength shift in the interference pattern, which is proportional to the thickness of the molecular layer on the biosensor surface.

    • Similar to SPR, the resulting data is fitted to a kinetic model to determine kon, koff, and Kd.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying principles of binding interactions, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow_itc cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_target Prepare Target (e.g., Protein in buffer) degas Degas Both Solutions prep_target->degas prep_ligand Prepare Ligand (e.g., this compound in identical buffer) prep_ligand->degas load_cell Load Target into Sample Cell degas->load_cell load_syringe Load Ligand into Injection Syringe degas->load_syringe titration Perform Serial Injections load_cell->titration load_syringe->titration measure_heat Measure Heat Change titration->measure_heat integrate Integrate Heat Peaks measure_heat->integrate plot Plot Binding Isotherm integrate->plot fit Fit to Binding Model plot->fit results Determine Kd, n, ΔH fit->results

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

experimental_workflow_spr cluster_prep Sensor Preparation cluster_binding Binding Measurement cluster_analysis Data Analysis activate Activate Sensor Surface immobilize Immobilize Ligand (e.g., Target Protein) activate->immobilize deactivate Deactivate Surface immobilize->deactivate baseline Establish Baseline (Running Buffer) deactivate->baseline associate Inject Analyte (e.g., this compound) - Association baseline->associate dissociate Inject Running Buffer - Dissociation associate->dissociate regenerate Regenerate Surface dissociate->regenerate sensorgram Generate Sensorgrams dissociate->sensorgram regenerate->baseline fit Fit to Kinetic Model sensorgram->fit results Determine kon, koff, Kd fit->results

Caption: Workflow for Surface Plasmon Resonance (SPR).

binding_comparison This compound This compound (KKK) DNA Target: DNA This compound->DNA Electrostatic Interaction (Weaker Attraction) Protein Target: Protein (e.g., SH3 domain) This compound->Protein Primarily Electrostatic Triarginine Triarginine (RRR) Triarginine->DNA Electrostatic & H-Bonds (Stronger Attraction) Triarginine->Protein Electrostatic & H-Bonds

Caption: Conceptual comparison of this compound and Triarginine binding.

Conclusion

The choice between this compound and its alternatives, such as Triarginine, depends on the specific application and the target molecule. While both peptides are positively charged and can engage in electrostatic interactions, the guanidinium group of arginine often confers a stronger binding affinity, particularly to negatively charged backbones like DNA, due to its ability to form multiple hydrogen bonds and its delocalized positive charge.[2] This leads to more efficient compaction of DNA by arginine-rich peptides.[2]

For protein targets, the specificity and affinity will be highly dependent on the topology and amino acid composition of the binding pocket. While direct comparative quantitative data for this compound and Triarginine binding to a wide range of proteins is limited, the fundamental differences in their side chains suggest that Triarginine may offer stronger interactions where charge and hydrogen bonding are critical.

Researchers should consider the desired strength of the interaction and the nature of the target when selecting between these peptides. The experimental protocols detailed in this guide provide a robust framework for validating the binding affinity of this compound and other molecules in their specific systems of interest.

References

A Comparative Guide to Trilysine-Containing and Gelatin Scaffolds for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of regenerating damaged tissues, the choice of scaffold material is paramount. An ideal scaffold should mimic the native extracellular matrix (ECM), providing structural support and biochemical cues to guide cell behavior. This guide offers a detailed comparison of two classes of biomaterials used for creating tissue engineering scaffolds: those incorporating trilysine (or its polymer, poly-L-lysine) and those based on gelatin. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on scaffold selection.

Executive Summary

While direct comparative studies between a standalone "this compound" scaffold and gelatin are not prevalent in the literature, a robust comparison can be drawn by examining scaffolds containing lysine (B10760008) or poly-L-lysine (PLL) as a key functional component against well-characterized gelatin scaffolds.

Gelatin scaffolds are lauded for their excellent biocompatibility, biodegradability, and the presence of RGD (arginine-glycine-aspartic acid) sequences that promote cell adhesion through integrin binding.[1][2] However, they often exhibit poor mechanical strength and rapid degradation, necessitating cross-linking or combination with other materials.[3][4]

Lysine and poly-L-lysine-containing scaffolds , on the other hand, are often composite materials where the lysine component is introduced to enhance cell attachment and proliferation, primarily through electrostatic interactions with the negatively charged cell membrane.[5][6] These scaffolds can be tailored for a wider range of mechanical properties depending on the primary polymer used (e.g., PCL, PLGA).[7][8]

This guide will delve into the quantitative data on the performance of these scaffolds, detail the experimental protocols for their fabrication and analysis, and visualize the key signaling pathways and workflows involved.

Data Presentation: Quantitative Comparison of Scaffold Properties

The following tables summarize the key quantitative data for gelatin and lysine/poly-L-lysine-containing scaffolds based on published literature. It is important to note that these values are representative and can vary significantly based on the specific fabrication method, cross-linking agent, and the other polymers present in composite scaffolds.

Table 1: Mechanical and Physical Properties

PropertyGelatin ScaffoldsLysine/Poly-L-Lysine-Containing Scaffolds
Young's Modulus 25.79 - 64.73 kPa[9]PCL/HAP/Lys: 45% higher than PCL/HAP[7]
Tensile Strength ~1.94 MPa[10]PCL matrix: 13.22 MPa[7]
Porosity 63.1 - 82.5%[10]PCL/HAP/Lys: ~90%[7]
Pore Size 88.3 ± 20.7 µm - 102.7 ± 39.9 µm[11]-
Water Uptake/Swelling Ratio --
Degradation Rapid, often requires cross-linking[12]Dependent on the primary polymer (e.g., PCL is slow)[7]

Table 2: Biological Performance

PropertyGelatin ScaffoldsLysine/Poly-L-Lysine-Containing Scaffolds
Cell Viability >95%[13]High, promotes cell proliferation[5][6]
Cell Adhesion Enhanced due to RGD sequences[1]Enhanced due to positive charge[5][6]
Cell Proliferation Supported, often used as a coating to enhance proliferation[14]Significantly improved on modified scaffolds[7]

Experimental Protocols

Reproducibility in tissue engineering relies on well-defined experimental procedures. The following are detailed methodologies for key experiments cited in the literature for both gelatin and lysine-based scaffolds.

Fabrication of Scaffolds

1. Gelatin Scaffold Fabrication via Freeze-Drying

  • Preparation of Gelatin Solution: A 10% (w/v) gelatin solution is prepared by dissolving gelatin powder in deionized water at 60°C with continuous stirring until a homogenous solution is obtained.

  • Cross-linking: A cross-linking agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is added to the gelatin solution to improve mechanical stability. The mixture is stirred for a specified time to allow for cross-linking.

  • Molding and Freezing: The solution is poured into a mold of the desired shape and then frozen at -80°C for 24 hours.

  • Lyophilization: The frozen scaffold is then lyophilized (freeze-dried) for 48 hours to remove the water, resulting in a porous 3D scaffold.

  • Characterization: The scaffold's morphology, pore size, and porosity are typically characterized using Scanning Electron Microscopy (SEM).

2. Poly-L-lysine Coated PLGA/HA Scaffold Fabrication

  • PLGA/HA Scaffold Preparation: A poly(lactic-co-glycolic acid) (PLGA) and hydroxyapatite (B223615) (HA) composite scaffold is first fabricated using a salt-leaching technique. PLGA and HA are dissolved in a solvent, mixed with salt particles of a specific size, and then the solvent is evaporated. The salt is subsequently leached out using water to create a porous structure.

  • Surface Modification with Poly-L-lysine (PLL): The prepared PLGA/HA scaffold is immersed in a solution of PLL. The positively charged PLL electrostatically interacts with the negatively charged surface of the scaffold.

  • Washing and Drying: The scaffold is then washed thoroughly with deionized water to remove any unbound PLL and dried under vacuum.

  • Characterization: The successful coating of PLL is confirmed using techniques like X-ray Photoelectron Spectroscopy (XPS) and the scaffold's morphology is observed using SEM.[8]

Biological Assays

1. Cell Viability and Proliferation (MTT Assay)

  • Cell Seeding: Scaffolds are sterilized and placed in a multi-well plate. A known density of cells (e.g., 1 x 10^4 cells/scaffold) is seeded onto each scaffold.

  • Incubation: The cell-seeded scaffolds are incubated in a cell culture medium at 37°C and 5% CO2 for desired time points (e.g., 1, 3, and 7 days).

  • MTT Addition: At each time point, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable, metabolically active cells.[15]

2. Cell Adhesion and Morphology (DAPI Staining and SEM)

  • Cell Seeding and Culture: Cells are seeded onto the scaffolds and cultured for a specific period (e.g., 24 hours for initial adhesion).

  • Fixation: The cell-seeded scaffolds are washed with phosphate-buffered saline (PBS) and fixed with a solution like 4% paraformaldehyde.

  • DAPI Staining: For visualizing cell nuclei, the fixed scaffolds are stained with 4′,6-diamidino-2-phenylindole (DAPI).

  • Fluorescence Microscopy: The stained scaffolds are observed under a fluorescence microscope to assess cell distribution and density.

  • Scanning Electron Microscopy (SEM): For detailed morphological analysis, fixed cell-seeded scaffolds are dehydrated through a series of graded ethanol (B145695) solutions, critical-point dried, and then sputter-coated with gold before being imaged with an SEM.[14]

Mandatory Visualization: Signaling Pathways and Workflows

Signaling Pathways

The interaction between cells and the scaffold material is mediated by complex signaling pathways. Understanding these pathways is crucial for designing scaffolds that can elicit the desired cellular responses.

Gelatin and Integrin Signaling: Gelatin, being a derivative of collagen, contains RGD sequences that are recognized by integrins on the cell surface. This interaction triggers downstream signaling cascades that influence cell adhesion, proliferation, and differentiation.[16]

IntegrinSignaling cluster_ECM Extracellular Matrix (Gelatin Scaffold) cluster_Cell Cell Gelatin Gelatin (RGD) Integrin Integrin Receptor Gelatin->Integrin Binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Src Src Kinase FAK->Src Ras Ras Src->Ras ERK ERK Ras->ERK CellResponse Cellular Responses (Adhesion, Proliferation, Differentiation) ERK->CellResponse Regulates

Caption: Integrin-mediated signaling on a gelatin scaffold.

Poly-L-lysine and Cell Adhesion: Poly-L-lysine's positive charge facilitates initial cell adhesion through electrostatic interactions with the negatively charged cell membrane. This can then lead to the activation of various intracellular signaling pathways.

PLL_Cell_Adhesion cluster_Scaffold Scaffold Surface cluster_Cell Cell PLL Poly-L-lysine (+ charge) CellMembrane Cell Membrane (- charge) PLL->CellMembrane Electrostatic Interaction AdhesionProteins Adhesion Proteins CellMembrane->AdhesionProteins Recruits Cytoskeleton Cytoskeleton Reorganization AdhesionProteins->Cytoskeleton Signaling Intracellular Signaling Cytoskeleton->Signaling CellResponse Cellular Responses (Adhesion, Spreading) Signaling->CellResponse Leads to

Caption: Cell adhesion mechanism on a poly-L-lysine coated scaffold.

Experimental Workflows

Visualizing the experimental workflow provides a clear overview of the steps involved in fabricating and evaluating tissue engineering scaffolds.

Scaffold_Fabrication_Workflow cluster_Fabrication Scaffold Fabrication cluster_Characterization Physical and Chemical Characterization cluster_Biological Biological Evaluation Material Biomaterial Selection (Gelatin or Lysine-Composite) Method Fabrication Method (e.g., Freeze-Drying, Salt Leaching) Material->Method Crosslinking Cross-linking (if necessary) Method->Crosslinking Scaffold Porous 3D Scaffold Crosslinking->Scaffold SEM SEM (Morphology, Pore Size) Scaffold->SEM Mechanical Mechanical Testing (Young's Modulus, Tensile Strength) Scaffold->Mechanical Porosity Porosity Measurement Scaffold->Porosity CellSeeding Cell Seeding Scaffold->CellSeeding Viability Cell Viability/Proliferation (MTT Assay) CellSeeding->Viability Adhesion Cell Adhesion/Morphology (DAPI, SEM) CellSeeding->Adhesion Differentiation Differentiation Assays CellSeeding->Differentiation

Caption: General workflow for scaffold fabrication and evaluation.

Conclusion

Both gelatin and lysine/poly-L-lysine-containing scaffolds offer distinct advantages for tissue engineering applications.

  • Gelatin is an excellent choice when high biocompatibility and inherent cell-adhesive properties are the primary requirements. Its main drawback is its poor mechanical stability, which often needs to be addressed through cross-linking or by creating composites.

  • Lysine and poly-L-lysine serve as powerful additives to a variety of polymer scaffolds. They significantly enhance cell attachment and proliferation, making them ideal for applications where robust cell growth is critical. The overall properties of these scaffolds are highly tunable based on the primary polymer matrix.

The selection between these two options will ultimately depend on the specific requirements of the target tissue, including the necessary mechanical properties, degradation rate, and the desired cellular response. This guide provides the foundational data and protocols to aid researchers in making a strategic choice for their tissue engineering endeavors.

References

A Head-to-Head Comparison: Trilysine and Chitosan in Advanced Wound Dressings

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of advanced wound care, researchers and drug development professionals are continually seeking biomaterials that not only provide a conducive environment for healing but also actively participate in the regenerative process. Among the frontrunners are trilysine- and chitosan-based dressings. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection and development of next-generation wound care solutions.

Executive Summary

Both this compound and chitosan (B1678972) have demonstrated significant potential in promoting wound healing through various mechanisms, including fostering a moist wound environment, exhibiting antimicrobial properties, and stimulating cellular activities. Chitosan, a well-researched natural polysaccharide, is known for its excellent biocompatibility, biodegradability, and hemostatic properties. It actively promotes healing by stimulating key growth factors and cytokines. This compound and its polymer form, polylysine (B1216035), are cationic polypeptides recognized for their potent antimicrobial activity and their ability to enhance cell adhesion and proliferation, crucial steps in tissue regeneration. While direct comparative studies are limited, this guide consolidates available data to offer a clear performance overview.

Performance Data at a Glance

The following tables summarize quantitative data from various studies on the key performance indicators of this compound/polylysine and chitosan in wound dressing applications.

Table 1: In Vivo Wound Closure Rate
Material/Dressing FormulationAnimal ModelTime PointWound Closure (%)Citation
This compound/Polylysine
PVA/Lysine (B10760008)/Vanillin HydrogelBurn Rat ModelDay 795-100%[1]
Poly-γ-Glutamic Acid/ε-Polylysine HydrogelFull-thickness skin defect rat modelDay 7~86%[2]
Chitosan
Chitosan-Collagen SpongeFull-thickness excisional rat modelDay 14>95%[3]
Chitosan-based liquid dressingHuman clinical trial (acute limb skin wounds)Day 28Effective Rate: 85%[4]
Next-generation Chitosan Dressing (KA01)Human clinical trial (chronic wounds)4 weeks65.97 ± 4.48%[5]
Chitosan/Soy-based membraneFull-thickness excisional rat modelDay 7Significant decrease in wound length vs. control[6]

Note: Direct comparison is challenging due to variations in wound models, dressing formulations, and study durations.

Table 2: Antimicrobial Activity (Zone of Inhibition)
Material/Dressing FormulationBacterial StrainZone of Inhibition (mm)Citation
This compound/Polylysine
ε-Polylysine-loaded hydrogel (PSG15)E. coliInhibition rate: 89.53%[3]
ε-Polylysine-loaded hydrogel (PSG15)S. aureusInhibition rate: 92.21%[3]
Chitosan
Chitosan with different molecular weightsE. coli10 - 20 mm[7]
Chitosan with different molecular weightsK. pneumoniaeup to 19 mm[7]
Chitosan-Collagen SpongeE. coliSignificant inhibition zone[3]
Chitosan-Collagen SpongeS. aureusSignificant inhibition zone[3]

Note: Inhibition rate is not directly comparable to zone of inhibition in mm. Methodological differences exist between studies.

Table 3: In Vitro Biocompatibility (Cell Viability)

| Material/Dressing Formulation | Cell Line | Assay | Cell Viability (%) | Citation | | :--- | :--- | :--- | :--- | | This compound/Polylysine | | Poly-γ-Glutamic Acid/ε-Polylysine Hydrogel | L929 mouse fibroblasts | Cytotoxicity Assay | >80% |[2] | | ε-Polylysine-loaded hydrogel | Human skin fibroblasts | Cell Viability Assay | High cell viability |[3] | | Chitosan | | Chitosan-based foam dressings | Human skin fibroblasts (BJ) | WST-8 Assay | No cytotoxic effect |[8] | | Bioactive microfiber gelling (BMG) dressing | L929 mouse fibroblasts | MTT Assay | >70% |[9] | | Chitosan-embedded hydrocolloid patch | RAW 264.7 macrophages | MTT Assay | Non-toxic |[10] |

Key Mechanisms of Action & Signaling Pathways

This compound and Polylysine

The primary mechanism of polylysine in wound healing is attributed to its polycationic nature. This positive charge facilitates electrostatic interactions with the negatively charged surfaces of cells, such as fibroblasts and keratinocytes. This interaction promotes cell adhesion, a critical initial step for subsequent proliferation and migration. The binding of cells to the polylysine substrate can trigger intracellular signaling cascades that involve the actin cytoskeleton, leading to the formation of focal adhesions and promoting tissue regeneration.[9] Furthermore, lysine is an essential amino acid for collagen synthesis, a key structural protein in the extracellular matrix (ECM) that provides strength and integrity to the healing tissue.[6] Lysine-containing preparations have been shown to improve signaling pathways that induce cellular and tissue responses after injury.[10][11]

Trilysine_Signaling_Pathway This compound This compound / Polylysine (Cationic Surface) Cell_Membrane Cell Membrane (Negatively Charged) This compound->Cell_Membrane Electrostatic Interaction Collagen Collagen Synthesis This compound->Collagen Provides Substrate Integrins Integrin Receptors Cell_Membrane->Integrins Receptor Binding Focal_Adhesion Focal Adhesion Complex Formation Integrins->Focal_Adhesion Actin Actin Cytoskeleton Reorganization Focal_Adhesion->Actin Triggers Proliferation Cell Proliferation & Migration Actin->Proliferation ECM ECM Remodeling Proliferation->ECM Collagen->ECM

This compound's Mechanism of Action in Wound Healing.
Chitosan

Chitosan's role in wound healing is multifaceted. It promotes hemostasis by interacting with red blood cells and platelets.[8] Its antimicrobial properties help to prevent wound infections.[12] At the cellular level, chitosan stimulates the proliferation and migration of fibroblasts and keratinocytes.[13] It has been shown to modulate the inflammatory response by promoting the secretion of cytokines such as transforming growth factor-β (TGF-β) and platelet-derived growth factor (PDGF) from macrophages.[8] The TGF-β signaling pathway is crucial for fibroblast proliferation and collagen secretion.[5][8] Chitosan can also interact with and protect growth factors like fibroblast growth factor-2 (FGF-2) from degradation, enhancing their bioavailability in the wound environment.[1]

Chitosan_Signaling_Pathway Chitosan Chitosan Macrophages Macrophages Chitosan->Macrophages Stimulates FGF2 FGF-2 Chitosan->FGF2 Protects & Stabilizes TGF_beta_PDGF TGF-β, PDGF Secretion Macrophages->TGF_beta_PDGF Fibroblasts Fibroblasts TGF_beta_Receptor TGF-β Receptor Fibroblasts->TGF_beta_Receptor express TGF_beta_PDGF->Fibroblasts Acts on ERK12_Pathway ERK1/2 Pathway TGF_beta_Receptor->ERK12_Pathway Activates Proliferation Fibroblast Proliferation ERK12_Pathway->Proliferation Collagen Collagen Secretion ERK12_Pathway->Collagen

Chitosan's Influence on Wound Healing Pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of protocols for key experiments cited in this guide.

In Vivo Wound Healing Assay (Rodent Model)

This protocol describes a typical full-thickness excisional wound model in rats to evaluate the efficacy of wound dressings.

InVivo_Wound_Healing_Workflow start Start animal_prep Animal Preparation (Anesthesia, Shaving) start->animal_prep wound_creation Wound Creation (Full-thickness excisional wound, e.g., 8mm biopsy punch) animal_prep->wound_creation group_assignment Group Assignment (this compound, Chitosan, Control) wound_creation->group_assignment dressing_application Dressing Application group_assignment->dressing_application monitoring Wound Monitoring (Photography at days 0, 3, 7, 14) dressing_application->monitoring data_analysis Data Analysis (Wound area measurement using software) monitoring->data_analysis histology Histological Analysis (Tissue harvesting, H&E and Masson's Trichrome staining) monitoring->histology At end of study end End data_analysis->end histology->end

Workflow for In Vivo Wound Healing Assay.
  • Animal Preparation: Wistar rats (200-250g) are anesthetized. The dorsal hair is shaved, and the skin is disinfected.[5]

  • Wound Creation: A full-thickness excisional wound is created on the dorsum of each rat using a sterile biopsy punch (e.g., 8 mm diameter).[5]

  • Grouping and Treatment: The animals are randomly divided into treatment groups: this compound-based dressing, Chitosan-based dressing, and a control group (e.g., standard gauze or no dressing). The respective dressings are applied to the wounds.

  • Wound Closure Measurement: The wound area is photographed at specific time points (e.g., days 0, 3, 7, 14). The wound area is quantified using image analysis software. The percentage of wound closure is calculated using the formula: [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial wound area and Aₜ is the wound area at time 't'.

  • Histological Analysis: At the end of the study, animals are euthanized, and the wound tissue is excised, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for overall morphology and Masson's Trichrome for collagen deposition.

Antimicrobial Zone of Inhibition Assay

This assay is used to qualitatively assess the antimicrobial activity of the wound dressings.

  • Bacterial Culture Preparation: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Inoculation: A sterile swab is dipped into the bacterial suspension and evenly streaked over the entire surface of a Mueller-Hinton agar (B569324) plate.

  • Dressing Application: A sterile disc of the test wound dressing (e.g., 6 mm diameter) is placed firmly on the center of the inoculated agar plate.[1]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the clear zone around the dressing, where bacterial growth is inhibited, is measured in millimeters.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Fibroblast cells (e.g., L929 or primary human dermal fibroblasts) are seeded in a 96-well plate and cultured until they reach a certain confluency.

  • Preparation of Dressing Extracts: The test dressings are incubated in a cell culture medium for a specified period (e.g., 24 hours) to create an extract.

  • Cell Treatment: The culture medium is replaced with the dressing extracts (or dilutions thereof), and the cells are incubated for 24-48 hours. A negative control (cells in fresh medium) and a positive control (a known cytotoxic agent) are included.

  • MTT Addition: The extract-containing medium is removed, and MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for 3-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the negative control.

Conclusion

Both this compound and chitosan present compelling cases for their use in advanced wound dressings. Chitosan's benefits are well-documented, with a strong emphasis on its biocompatibility and its role in modulating the cellular and growth factor environment of the wound. This compound and polylysine offer potent antimicrobial activity and a unique mechanism for promoting cell adhesion and proliferation.

The choice between these materials may depend on the specific requirements of the wound dressing application. For instance, in highly infected wounds, the strong antimicrobial properties of polylysine may be advantageous. For chronic wounds where stimulating the natural healing cascade is a priority, chitosan's ability to interact with and stimulate growth factors could be more beneficial. Future research should focus on direct, standardized comparative studies and the development of composite dressings that leverage the synergistic effects of both this compound and chitosan to create a truly advanced wound healing solution.

References

In Vivo Validation of Trilysine-Based Drug Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective drug delivery systems is paramount in enhancing therapeutic efficacy while minimizing off-target effects. Among the various platforms, trilysine-based systems, particularly those involving poly-l-lysine (PLL) dendrimers and nanoparticles, have emerged as promising candidates due to their biocompatibility, biodegradability, and versatile drug-carrying capacity. This guide provides an objective comparison of the in vivo performance of this compound-based drug delivery systems against a conventional alternative, liposomes, supported by experimental data from preclinical studies.

Comparative Analysis: this compound-Based Systems vs. Liposomes

This section compares the in vivo performance of this compound-based drug delivery systems with liposomal formulations, focusing on key pharmacokinetic parameters, biodistribution, and therapeutic efficacy. The data presented is a synthesis from multiple studies to provide a comprehensive overview.

Pharmacokinetics

The pharmacokinetic profile of a drug delivery system dictates its circulation time and availability to the target site.

ParameterThis compound-Based System (PEGylated PLL-Camptothecin Conjugate)Free Drug (Camptothecin)Liposomal Formulation (Simvastatin)This compound-Based System (G5-NH2 Dendrimer with Simvastatin)
Half-life (t½) 30.9 ± 8.8 hours[1]< 30 minutes (less than 1% retained in blood)[1]--
Area Under the Curve (AUC) Significantly higher than free drugLowHigher than free drug and G5-NH2 dendrimerHigher than free drug
Oral Bioavailability --More effective than G5-NH2 dendrimer[2]Significantly improved compared to free drug[2]

Note: Direct comparative pharmacokinetic data for the same drug in a this compound-based system and a liposome (B1194612) is limited. The data for Simvastatin (B1681759) is for oral administration, while the Camptothecin data is for intravenous administration.

Biodistribution

The biodistribution of a drug delivery system determines its accumulation in various organs, including the target tumor site and organs of the reticuloendothelial system (RES) like the liver and spleen.

Organ/TissueThis compound-Based System (PEGylated PLL-CPT) (%ID/g)Free Drug (CPT) (%ID/g)Liposomal Doxorubicin (B1662922) (PLAD)Free Doxorubicin
Tumor 4.2 ± 2.3 (at 48h)[1]0.29 ± 0.04 (at 24h)[1]20 to 30-fold greater than free doxorubicin[3]Low
Liver Decreased accumulation compared to free drug[1]HighHighHigh
Spleen Decreased accumulation compared to free drug[1]HighHighHigh
Lungs Decreased accumulation compared to free drug[1]High-High

Cationic poly-L-lysine dendrimers have been shown to be widely distributed throughout major organs, with modifications like capping with D-lysine leading to greater accumulation in the RES.[4]

Therapeutic Efficacy

The ultimate measure of a drug delivery system's success is its ability to enhance the therapeutic effect of the encapsulated drug.

StudyThis compound-Based SystemAlternativeKey Findings
Anticancer Efficacy (Camptothecin) PEGylated PLL-CPT conjugateIrinotecan (positive control)In a human colon carcinoma (HT-29) tumor model, multiple injections of a low dose of the PEGylated PLL-CPT conjugate resulted in all mice surviving to the end of the study, with three out of eight being tumor-free.[1]
Anticancer Efficacy (Doxorubicin) Doxorubicin-loaded nanostructured lipid carriers (NLC)Doxorubicin-loaded liposomesNLC-DOX demonstrated a higher tumor growth inhibition (73.5%) compared to liposome-DOX (68.0%) in a breast cancer animal model.[5]
Oral Bioavailability (Simvastatin) G5 PAMAM dendrimer with SimvastatinSimvastatin-liposomesBoth formulations significantly improved the oral bioavailability of Simvastatin, with the liposomal formulation being more effective.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key in vivo experiments.

In Vivo Biodistribution Study
  • Animal Model: Athymic nude mice (6-8 weeks old) are inoculated subcutaneously with a human tumor cell line (e.g., HT-29, 4T1). Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Test Articles: this compound-based nanoparticles and liposomes are loaded with a fluorescently labeled drug or a gamma-emitting radionuclide (e.g., 111In).

  • Administration: A single dose of the formulations is administered intravenously via the tail vein.

  • Sample Collection: At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, mice (n=3-5 per time point) are euthanized. Blood is collected via cardiac puncture, and major organs (tumor, liver, spleen, kidneys, heart, lungs) are excised, weighed, and washed.

  • Quantification: The amount of the labeled drug in each organ is quantified using a fluorometer or a gamma counter. Results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

In Vivo Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats are cannulated in the jugular vein for serial blood sampling.

  • Test Articles: The drug-loaded this compound-based formulation and the free drug are administered intravenously as a bolus dose.

  • Blood Sampling: Blood samples (e.g., 0.2 mL) are collected at various time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Drug Quantification: The concentration of the drug in the plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), and clearance (CL), are calculated using appropriate software.

In Vivo Antitumor Efficacy Study
  • Animal Model: Similar to the biodistribution study, tumor-bearing mice are used.

  • Treatment Groups: Mice are randomized into several groups (n=8-10 per group): (1) Saline (control), (2) Free drug, (3) Drug-loaded this compound-based nanoparticles, and (4) Drug-loaded liposomes.

  • Treatment Schedule: Treatments are administered intravenously on a predetermined schedule (e.g., once or twice a week for 3-4 weeks).

  • Monitoring: Tumor volume and body weight are measured two to three times a week. Tumor volume is calculated using the formula: (length × width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a certain size or when signs of toxicity are observed. Survival is also monitored.

  • Data Analysis: Tumor growth inhibition is calculated, and survival curves are plotted using the Kaplan-Meier method.

Visualizations

Cellular Uptake and Intracellular Trafficking of this compound-Based Nanoparticles

The cellular uptake of cationic poly-l-lysine-based nanoparticles is primarily mediated by electrostatic interactions with the negatively charged cell membrane, followed by endocytosis.

G NP This compound-based Nanoparticle CM Cell Membrane (Negative Charge) NP->CM Electrostatic Interaction Endocytosis Endocytosis CM->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome/ Lysosome Endosome->Late_Endosome Maturation Release Drug Release Late_Endosome->Release pH-triggered Target Intracellular Target (e.g., Nucleus) Release->Target

Cellular uptake pathway of this compound nanoparticles.
General Experimental Workflow for In Vivo Validation

The in vivo validation of a novel drug delivery system follows a structured workflow from formulation to efficacy studies.

G Formulation Formulation & Characterization (this compound-NP vs. Liposome) Animal_Model Tumor Model Development (e.g., Xenograft in Mice) Formulation->Animal_Model PK_Study Pharmacokinetic Study Animal_Model->PK_Study BD_Study Biodistribution Study Animal_Model->BD_Study Efficacy_Study Antitumor Efficacy Study Animal_Model->Efficacy_Study Data_Analysis Data Analysis & Comparison PK_Study->Data_Analysis BD_Study->Data_Analysis Efficacy_Study->Data_Analysis

Workflow for in vivo validation experiments.

References

Comparative analysis of Trilysine and protamine for gene therapy.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and application of Trilysine and Protamine as non-viral vectors in gene therapy.

This guide provides an objective comparison of this compound and protamine, two cationic peptides used to facilitate the delivery of nucleic acids into cells. The analysis is based on experimental data focusing on key performance indicators such as nucleic acid condensation, gene delivery efficiency, cytotoxicity, and immunogenicity.

Physicochemical Properties and Mechanism of Action

Both this compound and protamine are cationic molecules that leverage electrostatic interactions to condense negatively charged nucleic acids (like plasmid DNA and mRNA) into compact nanoparticles known as polyplexes. This condensation protects the genetic material from enzymatic degradation and facilitates its entry into cells.

Protamine is a natural, arginine-rich peptide mixture known for its role in condensing DNA in sperm nuclei.[1][2] Its high arginine content is crucial, as arginine is significantly more effective at densely packing DNA than lysine (B10760008).[3] The guanidinium (B1211019) group on arginine allows for stronger binding to the phosphate (B84403) backbone of DNA. Protamine is approved by the U.S. Food and Drug Administration (FDA) for clinical use as a heparin antidote, which provides a well-documented safety profile.[4][5]

This compound , an oligomer of the amino acid lysine, represents a simpler, synthetic alternative. Like protamine, it is positively charged and can condense DNA. However, studies comparing arginine-rich and lysine-rich peptides show that lysine results in weaker DNA attraction and larger interhelical spacing in the condensed DNA.[3] The appearance of lysine residues within protamine-like molecules has been correlated with a reduction in DNA binding affinity and a loss in transfection-enhancing activity.[4]

Performance Comparison: A Data-Driven Analysis

The efficacy of a gene delivery vector is determined by its ability to efficiently transfect cells with minimal toxicity. The following tables summarize quantitative data from various studies to compare this compound (represented by data from lysine-based peptides) and protamine.

Table 1: Nucleic Acid Condensation & Polyplex Characteristics
ParameterThis compound / Poly-lysineProtamineKey Findings
Primary Amino Acid LysineArginineArginine's guanidinium group allows for more efficient DNA condensation and tighter packing compared to lysine's primary amine.[3]
DNA Packing Density LowerHigherDNA surface-to-surface separation is about 50% larger with poly-lysine compared to poly-arginine.[3]
Particle Size (nm) Variable, often larger~120 nm (LMWP/pDNA)Protamine, when added to liposome-DNA complexes, reduces particle size from >300 nm to ~180 nm.[1]
Zeta Potential (mV) Positive~ +30 mV (LMWP/pDNA)A positive surface charge is crucial for binding to the negatively charged cell membrane.[6]
Complex Stability ModerateHighProtamine effectively protects nucleic acids against degradation by DNase I.[6]
Table 2: Gene Transfection Efficiency
Cell TypeThis compound / Poly-lysineProtamineKey Findings
Various Cell Lines ModerateHighProtamine sulfate (B86663) was found to be a superior condensation agent for gene transfer compared to poly-L-lysine.[4]
Human Erythroleukemia K562 Up to 7-fold enhancementUp to 7-fold enhancementAt optimal ratios, both polylysine (B1216035) and protamine significantly enhance liposome-mediated transfection.[7]
Primary Human T-cells Low without adjuvant87.2% (with Lipofectamine®)Protamine pre-condensation significantly boosts the transfection efficiency of standard reagents in hard-to-transfect primary cells.[8]
Human Hepatoma Huh7 Not specifiedSignificantly increasedProtamine addition to liposome-DNA mixtures significantly increases transfection efficiency.[9]
Table 3: Cytotoxicity Profile
AssayThis compound / Poly-lysineProtamineKey Findings
MTT Assay (Primary T-cells) High cytotoxicity at high conc.>87% cell viabilityProtamine enhances transfection without significant cytotoxic effects on sensitive primary cells.[8]
General Cytotoxicity Known cytotoxicity, especially for high MWLow, especially Low Molecular Weight Protamine (LMWP)LMWP exhibits markedly reduced cytotoxicity compared to standard vectors like PEI.[6]
Table 4: Immunogenicity
AspectThis compound / Poly-lysineProtamineKey Findings
Innate Immune Response Can be immunogenicCan act as an adjuvantProtamine-RNA formulations can stimulate adaptive immune responses, a property utilized in mRNA vaccines.[1]
Modified Forms PEGylation can reduce immunogenicityLMWP shows lower immune responseLow Molecular Weight Protamine (LMWP) is proposed to be less toxic and have a lower immunogenic potential than native protamine.[6]

Visualization of Key Processes

Experimental Workflow for Vector Comparison

The following diagram outlines a typical experimental workflow for comparing the efficacy of this compound and protamine as gene delivery vectors.

G cluster_prep Phase 1: Polyplex Formulation & Characterization cluster_vitro Phase 2: In Vitro Evaluation cluster_analysis Phase 3: Performance Analysis cluster_result Phase 4: Comparative Analysis start Nucleic Acid (pDNA/mRNA) p1 Mix with This compound start->p1 p2 Mix with Protamine start->p2 char1 Characterize Polyplexes (Size, Zeta Potential) p1->char1 p1->char1 char2 Gel Retardation Assay p1->char2 p2->char1 p2->char1 p2->char2 transfect1 Transfect cells with This compound Polyplexes transfect2 Transfect cells with Protamine Polyplexes cells Culture Target Cells cells->transfect1 cells->transfect2 efficiency Measure Transfection Efficiency (e.g., GFP) transfect1->efficiency transfect1->efficiency toxicity Assess Cytotoxicity (e.g., MTT Assay) transfect1->toxicity transfect2->efficiency transfect2->efficiency transfect2->toxicity result Compare Data & Draw Conclusions efficiency->result toxicity->result G cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus uptake Cellular Uptake endosome Endosome uptake->endosome escape Endosomal Escape (Proton Sponge Effect) endosome->escape release NA Release escape->release nuc_entry Nuclear Entry release->nuc_entry transcription Transcription nuc_entry->transcription expression Protein Expression transcription->expression start Polyplex (Vector + NA) start->uptake G cluster_this compound This compound cluster_protamine Protamine t_pro1 Simple, Synthetic Structure t_pro2 Defined Molecular Weight t_con1 Lower DNA Compaction t_con2 Potentially Lower Efficiency t_con3 Higher Cytotoxicity Risk p_pro1 High DNA Compaction p_pro2 High Transfection Efficiency p_pro3 FDA-Approved Material p_pro4 Low Cytotoxicity (LMWP) p_con1 Natural, Heterogeneous Mixture p_con2 Potential Immunostimulation

References

A Head-to-Head Comparison of Trilysine and Poly-D-Lysine for Neural Cell Culture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of two potential substrates for enhanced neural cell attachment and growth.

For researchers in neuroscience and drug development, establishing robust and reproducible neural cell cultures is paramount. The choice of substrate used to coat cultureware plays a critical role in promoting cell adhesion, viability, and differentiation. Poly-D-lysine (PDL) is a widely used synthetic polymer for this purpose. This guide provides a detailed comparison of the well-established poly-D-lysine with the theoretical potential of Trilysine, a short peptide, for neural cell culture applications.

The Foundation of Adhesion: Understanding the Substrates

Poly-D-lysine (PDL) is a synthetic polymer of the D-isomer of the amino acid lysine (B10760008). Its positively charged ε-amino group at neutral pH is the key to its function. This positive charge facilitates the electrostatic interaction with the negatively charged cell membrane, promoting adhesion of various cell types, including neurons.[1][2][3] The "D" configuration makes it resistant to degradation by cellular proteases, which can break down its L-isomer counterpart, poly-L-lysine (PLL), making PDL a preferred choice for long-term cultures.[2][4]

This compound , a tripeptide composed of three lysine residues (Lys-Lys-Lys), is a much smaller molecule than PDL. Like PDL, it possesses positively charged amino groups that can interact with the negatively charged cell surface. While commercially available, its application as a coating substrate for neural cell culture is not well-documented.[5][6] Theoretically, its smaller size and defined chemical structure could offer advantages in terms of coating uniformity and purity.

Performance in Neural Cell Culture: A Data-Driven Look at Poly-D-Lysine

Due to the lack of direct comparative data for this compound, this section focuses on the well-documented performance of poly-D-lysine in supporting neural cell cultures.

Key Performance Parameters of Poly-D-Lysine:

Performance ParameterObservationSupporting Evidence
Cell Attachment & Adhesion Promotes robust attachment of primary neurons (cortical, hippocampal), glial cells, and neuroblastomas.[2][7] The adhesion is based on electrostatic interactions between the positively charged PDL and the negatively charged cell membrane.[1][3] Covalently bound PDL has been shown to enhance neuronal cell adhesion and long-term survival compared to adsorbed PDL.[7]Studies have consistently shown that coating culture surfaces with PDL significantly improves the attachment and survival of neurons, which otherwise adhere poorly to untreated plastic or glass.[8][9]
Neurite Outgrowth & Network Formation Supports the extension of neurites and the formation of complex neuronal networks.[8][10] Covalently bound PDL has been observed to lead to more dense and extended neuronal networks.[9]Research has demonstrated that neurons cultured on PDL-coated surfaces exhibit enhanced neurite outgrowth and form functional synaptic connections.[8]
Cell Viability & Long-term Culture The resistance of PDL to enzymatic degradation contributes to the stability of the culture surface, making it suitable for long-term neuronal cultures.[2][4]The synthetic nature of PDL ensures it does not introduce biological contaminants that could affect cell signaling or viability.[2]
Synaptic Activity Cultures on covalently bound PDL show enhanced synaptic activity.[9]Electrophysiological studies have confirmed functional synaptic transmission in neuronal networks cultured on PDL substrates.[8]

Experimental Protocols: A Guide to Application

Detailed methodologies are crucial for reproducible results. The following are established protocols for coating cultureware with poly-D-lysine. A hypothetical protocol for this compound is also proposed for researchers interested in exploring its potential.

Poly-D-Lysine Coating Protocol (Adsorption Method)

This is a commonly used method for coating glass or plastic cultureware.

Materials:

  • Poly-D-lysine hydrobromide (MW 70,000-150,000)

  • Sterile, tissue culture grade water or phosphate-buffered saline (PBS)

  • Sterile culture vessels (plates, flasks, or coverslips)

Procedure:

  • Preparation of Stock Solution: Prepare a 0.1 mg/mL stock solution of poly-D-lysine in sterile water or PBS.[11]

  • Coating: Add a sufficient volume of the PDL working solution to completely cover the culture surface. A typical volume is 1 mL per 25 cm².[12]

  • Incubation: Incubate the cultureware at room temperature for at least one hour. Some protocols suggest longer incubation times, even overnight.[11]

  • Aspiration: Carefully aspirate the poly-D-lysine solution.

  • Rinsing: Rinse the coated surface two to three times with sterile, tissue culture grade water to remove any unbound PDL.[3]

  • Drying: Allow the coated surfaces to dry completely in a sterile environment (e.g., a laminar flow hood) for at least 2 hours before plating cells.[12] Coated plates can often be stored at 4°C for up to a week.[11]

Hypothetical this compound Coating Protocol

This proposed protocol is based on the general principles of peptide coating and would require optimization.

Materials:

  • This compound (H-Lys-Lys-Lys-OH)

  • Sterile, tissue culture grade water or PBS

  • Sterile culture vessels

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in sterile water or PBS. The optimal concentration would need to be determined experimentally, starting with a range similar to other short peptide coatings (e.g., 10-100 µg/mL).

  • Coating: Add the this compound solution to the culture surface.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Aspiration and Rinsing: Aspirate the solution and rinse thoroughly with sterile water.

  • Drying: Allow the surface to dry completely before use.

Visualizing the Process: Experimental Workflows and Signaling

Diagrams created using Graphviz (DOT language) illustrate key processes.

Experimental_Workflow_PDL_Coating cluster_prep Preparation cluster_coating Coating Process cluster_culture Cell Culture Prepare PDL Solution Prepare PDL Solution Add PDL to Surface Add PDL to Surface Prepare PDL Solution->Add PDL to Surface Sterile Cultureware Sterile Cultureware Sterile Cultureware->Add PDL to Surface Incubate Incubate Add PDL to Surface->Incubate Aspirate PDL Aspirate PDL Incubate->Aspirate PDL Rinse with Water Rinse with Water Aspirate PDL->Rinse with Water Air Dry Air Dry Rinse with Water->Air Dry Plate Neural Cells Plate Neural Cells Air Dry->Plate Neural Cells Incubate Cells Incubate Cells Plate Neural Cells->Incubate Cells

Caption: Workflow for Poly-D-Lysine Coating of Cultureware.

The primary mechanism of action for both poly-D-lysine and, theoretically, this compound is the electrostatic interaction that promotes cell adhesion. This initial adhesion is a prerequisite for subsequent intracellular signaling events that govern cell survival, growth, and differentiation.

Cell_Adhesion_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade Coating Positively Charged Substrate (PDL or this compound) Cell Negatively Charged Cell Membrane Adhesion Electrostatic Adhesion Cell->Adhesion Interaction Integrin_Clustering Integrin Clustering & Activation Adhesion->Integrin_Clustering Downstream_Signaling Downstream Signaling (e.g., FAK, Src) Integrin_Clustering->Downstream_Signaling Cytoskeletal_Reorganization Cytoskeletal Reorganization Downstream_Signaling->Cytoskeletal_Reorganization Gene_Expression Changes in Gene Expression Cytoskeletal_Reorganization->Gene_Expression

Caption: Simplified Cell Adhesion and Signaling Pathway.

Proposed Workflow for a Head-to-Head Comparison

To empirically evaluate the efficacy of this compound against the gold standard poly-D-lysine, a structured experimental approach is necessary.

Comparative_Experimental_Workflow cluster_assays Analyses Start Start Prepare_Substrates Prepare Coated Surfaces: 1. Poly-D-Lysine (Control) 2. This compound (Variable Conc.) 3. Uncoated (Negative Control) Start->Prepare_Substrates Seed_Neurons Seed Primary Neurons (e.g., Cortical or Hippocampal) Prepare_Substrates->Seed_Neurons Assess_Attachment Assess Cell Attachment (e.g., after 4-24 hours) Seed_Neurons->Assess_Attachment Culture_and_Monitor Long-term Culture & Monitoring (e.g., up to 14 days) Assess_Attachment->Culture_and_Monitor Endpoint_Analysis Endpoint Analysis Culture_and_Monitor->Endpoint_Analysis Data_Analysis Data Analysis & Comparison Endpoint_Analysis->Data_Analysis Viability_Assay Viability/Toxicity Assays (e.g., Live/Dead staining) Endpoint_Analysis->Viability_Assay Immunocytochemistry Immunocytochemistry (e.g., MAP2, Tau, Synapsin) Endpoint_Analysis->Immunocytochemistry Neurite_Outgrowth_Analysis Neurite Outgrowth Analysis (e.g., Sholl analysis) Endpoint_Analysis->Neurite_Outgrowth_Analysis Electrophysiology Electrophysiology (e.g., Patch-clamp or MEA) Endpoint_Analysis->Electrophysiology Conclusion Conclusion Data_Analysis->Conclusion

Caption: Proposed Workflow for Comparing PDL and this compound.

Conclusion: The Established Standard and a Potential Newcomer

Poly-D-lysine is a well-characterized and reliable substrate for promoting the attachment and growth of neural cells in culture. Its resistance to enzymatic degradation makes it particularly suitable for long-term experiments. The extensive body of literature provides researchers with robust protocols and a clear understanding of its performance.

This compound, while theoretically promising due to its defined structure and positive charge, remains an unvalidated tool for neural cell culture. Its potential advantages, such as improved coating consistency and purity, need to be rigorously tested through empirical studies. The hypothetical protocols and comparative workflow provided in this guide offer a starting point for researchers interested in exploring this and other novel peptide-based substrates. Until such data becomes available, poly-D-lysine remains the recommended and scientifically supported choice for enhancing neural cell culture.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Trilysine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount to ensuring a secure and compliant work environment. Trilysine, a tripeptide of lysine, requires careful disposal procedures in line with general peptide and chemical waste protocols. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, fostering a culture of safety and operational excellence.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes safety glasses, gloves, and a lab coat.[1][2] When handling lyophilized this compound powder, which can easily become airborne, consider using a fume hood or biosafety cabinet to prevent inhalation.[3] Ensure that disposal activities are conducted in a well-ventilated area.[4]

In the event of a spill, prevent the material from entering drains or waterways. For solid spills, mechanically collect the material and place it into a suitable, closed container for disposal.[5] For liquid spills, absorb the spill with inert material and dispose of the absorbent material as hazardous waste.

Step-by-Step Disposal Procedures

The primary directive for the disposal of this compound is to treat it as laboratory chemical waste and adhere to all federal, state, and local environmental control regulations.[2][6][7] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as regulations can vary.[3]

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid materials that have come into contact with this compound, including unused or expired powder, contaminated gloves, pipette tips, and other disposable labware, in a designated hazardous waste container.[5][8] This container should be leak-proof and clearly labeled.[8]

  • Liquid Waste: Collect all solutions containing this compound, including unused stock solutions and experimental buffers, in a dedicated and clearly labeled hazardous liquid waste container.[5][8] Never pour peptide solutions down the sink.[6]

  • Empty Vials: Empty vials that contained this compound should be managed as if they still contain the product and disposed of as solid hazardous waste.[7][9]

2. Container Labeling and Storage:

  • All waste containers must be properly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[8][10]

  • Keep waste containers securely closed except when adding waste.[7][11]

  • Store waste containers in a designated and inspected "Satellite Accumulation Area" (SAA) at or near the point of generation.[10][11][12] Ensure that incompatible wastes are segregated to prevent reactions.[12]

3. Final Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[3][11]

  • Do not dispose of this compound waste in regular trash or down the drain.[6][13]

  • Maintain records of all disposal activities, including the date, quantity, and method of disposal.[9]

Quantitative Data Summary

While specific disposal limits for this compound are determined by local regulations, the following table summarizes general guidelines for laboratory chemical waste accumulation.

ParameterGuidelineCitation
Maximum Hazardous Waste Volume in SAA55 gallons[10][11]
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kg (solid)[11]
Time Limit for Full Container Removal from SAAWithin 3 calendar days[10][11]
Maximum Storage Time for Partially Filled Containers in SAAUp to 12 months[11]

Experimental Protocols

This compound Disposal Workflow

The following diagram outlines the procedural steps for the proper disposal of this compound waste, from generation to final pickup.

TrilysineDisposalWorkflow cluster_generation Waste Generation cluster_collection Segregation & Collection cluster_storage Storage cluster_disposal Final Disposal generate_solid Generate Solid Waste (e.g., unused powder, contaminated PPE) collect_solid Collect in Labeled Solid Hazardous Waste Container generate_solid->collect_solid generate_liquid Generate Liquid Waste (e.g., solutions, buffers) collect_liquid Collect in Labeled Liquid Hazardous Waste Container generate_liquid->collect_liquid store_saa Store Sealed Containers in Designated Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa contact_ehs Contact Institutional EHS for Waste Pickup store_saa->contact_ehs pickup Licensed Hazardous Waste Disposal contact_ehs->pickup

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Trilysine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Trilysine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment. The following personal protective equipment is recommended when handling this compound powder.

PPE CategoryMinimum RequirementRecommended for Higher-Risk Operations (e.g., generating dust or aerosols)
Eye Protection Safety glasses with side shieldsChemical splash goggles or a face shield worn over safety glasses
Hand Protection Disposable nitrile glovesChemical-resistant gloves for prolonged or direct contact
Body Protection Standard laboratory coatChemically resistant apron or suit
Respiratory Protection Not generally required with adequate ventilationA NIOSH-approved N95 respirator or higher if dust or aerosols are generated[1]
Footwear Closed-toe shoesChemical-resistant boots for spill response

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for maintaining laboratory safety and regulatory compliance.

Handling Procedures:
  • Ventilation: Work in a well-ventilated area. Use a chemical fume hood if there is a potential for dust or aerosol generation.

  • Avoid Dust Formation: Handle this compound powder carefully to avoid creating dust.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store this compound in a tightly sealed container in a dry, well-ventilated place at the recommended temperature of -20°C.[1] It is classified as a combustible solid.[1]

Disposal Plan:

The disposal of this compound and any contaminated PPE must be conducted in accordance with federal, state, and local environmental regulations.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidance.

  • Waste Characterization: As a non-hazardous substance, uncontaminated this compound can typically be disposed of as non-hazardous solid waste.

  • Containerization: Place waste this compound and contaminated disposable PPE (e.g., gloves) in a clearly labeled, sealed container.

  • Final Disposal: Dispose of the sealed container through a licensed professional waste disposal service or as directed by your institution's EHS-approved procedures. Do not dispose of down the drain.

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.

Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Trilysine
Reactant of Route 2
Trilysine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.